molecular formula C9H7BrN2O B2447814 4-bromo-N-(cyanomethyl)benzamide CAS No. 99208-44-3

4-bromo-N-(cyanomethyl)benzamide

Cat. No.: B2447814
CAS No.: 99208-44-3
M. Wt: 239.072
InChI Key: ZGOVNDRJVNAETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(cyanomethyl)benzamide (CAS 99208-44-3) is a brominated benzamide derivative of interest in chemical synthesis and pharmaceutical research. With the molecular formula C9H7BrN2O and a molecular weight of 239.06 g/mol, this compound serves as a versatile chemical intermediate or building block for the development of more complex molecules . The core structure of N-(cyanomethyl)benzamide derivatives is known to exhibit specific conformational properties, where the amide group can be twisted from the plane of the benzene ring, which can influence its reactivity and intermolecular interactions, such as hydrogen bonding . The bromine atom at the 4-position of the benzene ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the cyanomethyl group attached to the amide nitrogen offers a potential handle for further cyclization or modification . Related N-(cyanomethyl)benzamide scaffolds have been identified as key intermediates in the synthesis of bioactive molecules, including kinase inhibitors, highlighting the potential research value of this compound class in medicinal chemistry and drug discovery . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N-(cyanomethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOVNDRJVNAETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-N-(cyanomethyl)benzamide: A Versatile Scaffold for Heterocycle Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and synthetic methodology, bifunctional small molecules are critical for accelerating library generation and late-stage functionalization. 4-Bromo-N-(cyanomethyl)benzamide (CAS: 99208-44-3) is a highly versatile building block characterized by a 4-bromobenzoyl moiety coupled to a cyanomethyl (glycine nitrile) group.

This technical guide explores the physicochemical profile, synthetic handling, and advanced applications of this scaffold. Specifically, we will dissect its utility as a precursor for transition-metal-catalyzed heterocycle synthesis (such as 2,4-disubstituted imidazoles) and its emerging role as a covalent warhead in targeted drug discovery.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of 4-bromo-N-(cyanomethyl)benzamide is essential for predicting its behavior in complex catalytic cycles and biological assays. The molecule features three highly programmable sites:

  • The Nitrile Group (-C≡N): A strong electrophile susceptible to nucleophilic attack by transition metal complexes or active-site cysteine residues.

  • The Amide Nitrogen: Possesses a relatively acidic N-H proton, providing a nucleophilic center for intramolecular cyclization once the nitrile is activated.

  • The 4-Bromoaryl Moiety: A classic synthetic handle for palladium- or nickel-catalyzed cross-coupling reactions.

Quantitative Data Summary

Data sourced and aggregated from standard .

PropertyValue
Chemical Name 4-bromo-N-(cyanomethyl)benzamide
CAS Number 99208-44-3
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
SMILES C1=C(C=CC(=C1)Br)C(=O)NCC#N
Boiling Point (Predicted) 423.3 ± 30.0 °C
Density (Predicted) 1.533 ± 0.06 g/cm³
pKa (Predicted) 11.55 ± 0.46

Application Scientist Insight: The predicted pKa of 11.55 corresponds to the amide N-H. This enhanced acidity—driven by the electron-withdrawing carbonyl and cyanomethyl groups—is mechanistically critical. It facilitates facile deprotonation under mild basic conditions, a prerequisite for the intramolecular C-N condensation required to close imidazole rings.

Synthetic Methodologies & Protocols

The following protocols outline both the primary synthesis of the scaffold and its advanced application in heterocycle construction. Every step is designed as a self-validating system to ensure high fidelity and yield.

Protocol 1: Primary Synthesis via Schotten-Baumann-type Condensation

This protocol details the synthesis of the scaffold from commercially available 4-bromobenzoyl chloride and aminoacetonitrile hydrochloride.

Step-by-Step Methodology:

  • Preparation: Suspend aminoacetonitrile hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.5 equiv) to the suspension and cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Pyridine is selected over aliphatic amines because it acts as both a non-nucleophilic base (scavenging the HCl generated) and a mild nucleophilic catalyst, accelerating acyl transfer without competing for the electrophilic center.

  • Acylation: Slowly add 4-bromobenzoyl chloride (1.1 equiv) dropwise over 30 minutes to maintain the internal temperature at 0 °C.

    • Causality: Strict temperature control prevents the exothermic hydrolysis of the nitrile group and minimizes the formation of di-acylated side products.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor conversion via TLC (EtOAc/Hexane 1:2).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1N HCl (to remove residual pyridine), followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to afford the pure product (Typical Yield: ~91%).

Protocol 2: Nickel-Catalyzed Cascade Synthesis of 2,4-Disubstituted Imidazoles

Based on the groundbreaking methodology by [1], this protocol utilizes the cyanomethyl amide as a substrate for a cascade C-C coupling and C-N condensation with arylboronic acids.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromo-N-(cyanomethyl)benzamide (1.0 equiv), the desired arylboronic acid (1.5 equiv), Ni(OAc)₂ catalyst (10 mol%), a bipyridine ligand (12 mol%), and Na₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Evacuate the Schlenk tube and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Ni(II) catalytic species are highly susceptible to premature reduction or oxidation in the presence of atmospheric oxygen. Oxygen ingress will irreversibly poison the catalytic cycle and promote unwanted homocoupling of the arylboronic acid.

  • Solvent Addition: Inject a degassed mixture of Toluene/MeOH (4:1 v/v) via syringe.

  • Heating: Seal the tube and heat the reaction mixture to 90 °C for 16–24 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove nickel salts. Concentrate the filtrate and purify via flash chromatography to isolate the highly substituted imidazole.

Mechanistic Pathway Analysis

To fully leverage this scaffold, one must understand the cascade reaction that converts the linear cyanomethyl amide into a cyclic imidazole. The Nickel-catalyzed process involves a highly orchestrated sequence of transmetalation, carbometalation (nitrile insertion), and intramolecular condensation.

NiCatalysis Substrate 4-bromo-N-(cyanomethyl)benzamide (Nitrile Substrate) Insertion Nitrile Insertion (C-C Coupling) Formation of Imine-Ni Intermediate Substrate->Insertion ArBOH Arylboronic Acid Ar-B(OH)2 Transmetalation Transmetalation Formation of Ar-Ni(II)-L ArBOH->Transmetalation NiCat Ni(II) Catalyst NiCat->Transmetalation Transmetalation->Insertion Ar-Ni(II) Cyclization Intramolecular C-N Condensation (Ring Closure) Insertion->Cyclization Imine species Aromatization Dehydration & Aromatization Cyclization->Aromatization H2O loss Aromatization->NiCat Catalyst Regeneration Product 2,4-Disubstituted Imidazole (Product) Aromatization->Product

Mechanistic pathway of Ni-catalyzed 2,4-disubstituted imidazole synthesis via C-C/C-N cascade.

Mechanistic Breakdown:

  • Transmetalation: The Ni(II) catalyst reacts with the arylboronic acid to form an active Ar-Ni(II) species.

  • Carbometalation: The Ar-Ni(II) species coordinates to the electrophilic nitrile of the cyanomethyl group, inserting into the C≡N bond to form a transient imine-Ni intermediate.

  • Cyclization: The weakly acidic amide nitrogen (pKa ~11.55) is deprotonated by the base (Na₂CO₃), allowing it to nucleophilically attack the newly formed imine carbon.

  • Aromatization: Subsequent loss of water (dehydration) drives the thermodynamic formation of the stable, aromatic 2,4-disubstituted imidazole ring, regenerating the Ni(II) catalyst [2].

Applications in Drug Discovery

Beyond synthetic methodology, 4-bromo-N-(cyanomethyl)benzamide is a privileged structure in medicinal chemistry.

Covalent Warhead for Cysteine Proteases

The cyanomethyl group is a classic, reversible covalent "warhead." In the context of drug design (e.g., targeting Cathepsins, DUBs, or viral proteases like SARS-CoV-2 Mpro), the electrophilic nitrile carbon undergoes nucleophilic attack by the catalytic cysteine thiolate of the enzyme. This forms a stable, yet reversible, thioimidate adduct . The adjacent amide provides critical hydrogen-bonding interactions within the oxyanion hole or S1 subsite, anchoring the inhibitor in the active site.

Late-Stage Functionalization (LSF)

The strategic placement of the 4-bromo substituent on the benzoyl ring allows medicinal chemists to perform Late-Stage Functionalization. Once the cyanomethyl group is engaged in a biological target (or converted into a heterocycle), the aryl bromide can be subjected to Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. This enables the rapid generation of expansive Structure-Activity Relationship (SAR) libraries from a single, unified precursor without needing to rebuild the core scaffold from scratch.

References

  • Title: Nickel-Catalyzed Construction of 2,4-disubstituted Imidazoles via C-C Coupling and C-N Condensation Cascade Reactions Source: Advanced Synthesis & Catalysis (Fang, S. et al., 2019) URL: [Link]

  • Title: Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications Source: ACS Publications (Chemical Reviews) URL: [Link]

Technical Guide: Mechanism of Action of 4-Bromo-N-(cyanomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action (MoA), chemical biology, and medicinal chemistry applications of 4-bromo-N-(cyanomethyl)benzamide .

This guide addresses the compound's dual identity: first, as a representative of the nitrile-based reversible covalent cysteine protease inhibitors , and second, as a critical advanced intermediate in the synthesis of JAK inhibitors (e.g., Momelotinib).

Executive Summary

4-bromo-N-(cyanomethyl)benzamide (CAS: 3113343) is a functionalized benzamide derivative characterized by two distinct reactive handles: an aryl bromide and an N-cyanomethyl amide. In drug discovery, this scaffold serves two primary roles:

  • Pharmacological Probe: It acts as a minimal pharmacophore for reversible covalent inhibition of cysteine proteases (e.g., Cathepsin K, L, S, and Papain). The cyanomethyl group functions as an electrophilic "warhead" that traps the active site cysteine.

  • Synthetic Keystone: It is the core building block for Momelotinib (JAK1/JAK2 inhibitor), where the bromine atom facilitates palladium-catalyzed coupling to the aminopyrimidine hinge-binder.

Chemical Biology: The Nitrile Warhead

The defining feature of this molecule is the N-(cyanomethyl)amide moiety. Unlike irreversible warheads (e.g., acrylamides, epoxides) that permanently alkylate proteins, the nitrile group offers reversible covalent engagement .

Structural Pharmacophore
  • Warhead: The nitrile carbon (C≡N) is electrophilic.[1][2]

  • Recognition Element: The benzamide ring (P2 position equivalent) provides hydrophobic interactions, typically stacking against the S2 subsite of the protease.

  • Linker: The amide nitrogen often forms a hydrogen bond with the backbone carbonyl of the active site residue (e.g., Gly66 in Papain).

Mechanism of Action: Thioimidate Formation

The biological activity is driven by the nucleophilic attack of a catalytic cysteine thiolate on the nitrile carbon.[2]

  • Binding: The inhibitor enters the active site; the benzamide moiety occupies the S2 pocket.

  • Activation: The catalytic dyad (Cys-His) activates the cysteine thiol to a thiolate anion (

    
    ).
    
  • Nucleophilic Attack: The thiolate attacks the electrophilic carbon of the nitrile group.[2]

  • Transition State: The resulting anionic nitrogen is stabilized by the "oxyanion hole" (backbone NH groups).

  • Adduct Formation: A covalent thioimidate adduct is formed.[1][2] This mimics the tetrahedral intermediate of peptide hydrolysis but is thermodynamically stable enough to inhibit the enzyme, yet kinetically unstable enough to be reversible upon dilution or dialysis.

DOT Diagram: Cysteine Protease Inhibition Pathway

Nitrile_Inhibition_Mechanism Enzyme Free Enzyme (Active Site Cys-SH) Michaelis Michaelis Complex (Non-covalent Binding) Enzyme->Michaelis Kon Inhibitor 4-bromo-N-(cyanomethyl)benzamide (Nitrile Warhead) Inhibitor->Michaelis TS Transition State (Oxyanion Stabilization) Michaelis->TS Nucleophilic Attack (Cys-S- -> C≡N) Thioimidate Thioimidate Adduct (Covalent Inhibition) TS->Thioimidate Proton Transfer Thioimidate->Enzyme Koff (Slow) Reversibility

Caption: Kinetic pathway of reversible covalent inhibition.[3] The nitrile warhead forms a thioimidate adduct with the catalytic cysteine.[1]

Medicinal Chemistry Application: JAK Inhibitor Synthesis

While the nitrile group provides protease inhibitory activity, the 4-bromo substituent is exploited in the synthesis of kinase inhibitors. The most prominent example is Momelotinib (CYT387), used for myelofibrosis.[4]

Role in Momelotinib

In Momelotinib, the N-(cyanomethyl)benzamide motif is retained.[5]

  • Synthesis: The 4-bromo-N-(cyanomethyl)benzamide undergoes a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling with a pyrimidine boronate or amine.

  • Function in Drug: In the final kinase inhibitor, the cyanomethyl group does not covalently bind to the kinase (JAKs are not cysteine proteases). Instead, it projects into the solvent-exposed region, likely forming dipole interactions that improve solubility or selectivity.

DOT Diagram: Synthetic Workflow

Synthesis_Workflow SM1 4-bromo-benzoyl chloride Core 4-bromo-N-(cyanomethyl)benzamide (The Scaffold) SM1->Core Amide Coupling SM2 Aminoacetonitrile SM2->Core Coupling Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) Core->Coupling Partner 4-(4-morpholinophenylamino) pyrimidine boronate Partner->Coupling Drug Momelotinib (JAK Inhibitor) Coupling->Drug

Caption: Synthetic route utilizing 4-bromo-N-(cyanomethyl)benzamide as the electrophilic coupling partner for Momelotinib.

Experimental Protocols

To validate the mechanism of action, the following protocols are recommended.

Enzyme Kinetic Assay (Protease Inhibition)

This protocol verifies the activity of the nitrile warhead against a model cysteine protease (Papain or Cathepsin L).

ParameterSpecification
Enzyme Papain (5 nM) or Recombinant Human Cathepsin L
Substrate Fluorogenic substrate Z-Phe-Arg-AMC (20 µM)
Buffer 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT
Detection Fluorescence (Ex: 360 nm, Em: 460 nm)
Method Continuous kinetic monitoring

Step-by-Step Procedure:

  • Preparation: Dissolve 4-bromo-N-(cyanomethyl)benzamide in DMSO to prepare serial dilutions (0.1 nM to 10 µM).

  • Activation: Incubate the enzyme in the assay buffer (containing DTT) for 15 minutes at room temperature to reduce the active site cysteine.

  • Incubation: Add 10 µL of inhibitor solution to 90 µL of enzyme solution. Incubate for 30 minutes to allow equilibrium (crucial for reversible covalent inhibitors).

  • Initiation: Add 100 µL of substrate solution.

  • Measurement: Monitor the release of AMC (7-amino-4-methylcoumarin) over 60 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    . For covalent inhibitors, analyze time-dependency to determine
    
    
    .
Mass Spectrometry Adduct Validation

To confirm the covalent nature of the binding:

  • Incubate Enzyme (10 µM) with Inhibitor (100 µM) for 1 hour.

  • Perform Intact Protein LC-MS .

  • Expected Result: A mass shift corresponding to the molecular weight of the inhibitor (+238 Da) added to the enzyme mass, indicating a 1:1 covalent complex.

  • Reversibility Check: Dialyze the complex for 24 hours and re-analyze. The mass peak should revert to the wild-type enzyme mass if the inhibition is reversible.

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanocysteine protease inhibitors." Journal of Medicinal Chemistry.

  • Oballa, R. M., et al. (2011). "Development of a highly selective cathepsin K inhibitor." Bioorganic & Medicinal Chemistry Letters.

  • Pardanani, A., et al. (2009). "CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies." Leukemia.[6]

  • Sierakowski, A., et al. (2019). "Nitrile-based inhibitors of cysteine proteases."[1][2][7] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Tyndall, J. D., et al. (2005). "Proteases and their inhibitors in patent literature." Chemical Reviews.

Sources

Discovery and Synthesis of 4-Bromo-N-(cyanomethyl)benzamide: A Technical Guide for Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic deployment of covalent warheads has revolutionized the targeting of previously "undruggable" proteins. Among these, 4-bromo-N-(cyanomethyl)benzamide (CAS: 99208-44-3), also known as N-(4-bromo-benzoyl)-glycine nitrile, has emerged as a highly versatile small-molecule scaffold[1],.

This compound synergizes two critical structural features: an electrophilic cyanomethyl amide (aminoacetonitrile) moiety that acts as a reversible covalent warhead, and a para-bromo-substituted phenyl ring that serves as a robust synthetic handle for late-stage diversification. This whitepaper provides an in-depth analysis of the rational design, mechanistic utility, and optimized synthetic protocols for 4-bromo-N-(cyanomethyl)benzamide, tailored for researchers engaged in drug discovery and protease inhibitor development.

Rational Design & Pharmacological Relevance

The Cyanomethyl Amide as a "Smart" Warhead

The discovery and utilization of aminoacetonitrile derivatives are deeply rooted in the pursuit of selective cysteine protease inhibitors (e.g., Cathepsins B, L, S, and K, as well as parasitic proteases like cruzain and falcipain)[2],[3],[4]. Historically, irreversible electrophiles such as vinyl sulfones or halomethyl ketones were used to target the active-site cysteine (Cys25 in papain-like proteases). However, these often led to off-target toxicity and idiosyncratic adverse events due to indiscriminate alkylation of off-target thiols[2].

The cyanomethyl amide moiety offers a sophisticated alternative. The electron-withdrawing nature of the amide carbonyl enhances the electrophilicity of the adjacent nitrile carbon. When the catalytic thiolate of a cysteine protease attacks the nitrile, it forms a reversible thioimidate adduct [5],[6]. This reversibility is crucial: it ensures high thermodynamic affinity for the specific target while allowing the molecule to dissociate from off-target proteins, drastically improving the safety profile. Furthermore, the compact size of the cyanomethyl group mimics the P1 glycine residue, allowing it to fit seamlessly into sterically restricted S1 pockets[7],[5].

The 4-Bromophenyl Scaffold for S2/S3 Probing

The para-bromo substitution on the benzoyl ring is a deliberate design choice. In the context of protease inhibition, the benzoyl group typically occupies the S2 or S3 subsite of the enzyme. Because the S2/S3 pockets vary significantly across different protease families, optimizing the steric and electronic properties of this region is essential for achieving selectivity[2],[5]. The aryl bromide serves as an ideal precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings), enabling the rapid generation of diverse compound libraries without needing to reconstruct the sensitive nitrile warhead.

Mechanism Target Cysteine Protease (Active Site Cys25 Thiolate) Complex Reversible Thioimidate Adduct (-C(=NH)-S-Enz) Target->Complex Nucleophilic Attack (Thiolate to Nitrile Carbon) Inhibitor Nitrile Warhead (-C≡N) Inhibitor->Complex Electrophilic Trap Diversification 4-Bromo Scaffold (S2/S3 Pocket Probing) Diversification->Inhibitor Structural Orientation

Mechanism of reversible covalent inhibition via the cyanomethyl nitrile warhead.

Synthetic Methodologies

The synthesis of 4-bromo-N-(cyanomethyl)benzamide relies on the efficient formation of an amide bond between a 4-bromobenzoic acid derivative and aminoacetonitrile. Two primary routes are utilized depending on the required scale and library requirements.

Route A: Acyl Chloride Amidation (Preferred for Scale-Up)

This route involves the pre-activation of 4-bromobenzoic acid to 4-bromobenzoyl chloride using thionyl chloride (SOCl₂), followed by reaction with aminoacetonitrile hydrochloride[8].

  • Causality of Reagents: Aminoacetonitrile is notoriously unstable as a free base, prone to polymerization and decomposition[7]. Therefore, it is strictly handled as the hydrochloride salt. N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine (Et₃N) as the base because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive acyl chloride.

Route B: Direct Peptide Coupling (Preferred for Library Synthesis)

For parallel synthesis where isolating acyl chlorides is impractical, direct coupling using reagents like HATU or EDC/HOBt is employed[3]. While milder, this route is generally more expensive and can complicate purification due to the generation of coupling reagent byproducts (e.g., tetramethylurea from HATU).

Synthesis A 4-Bromobenzoic Acid (Starting Material) B 4-Bromobenzoyl Chloride (Intermediate) A->B SOCl2, DMF (cat.) Reflux, 3h D 4-Bromo-N-(cyanomethyl)benzamide (Target Scaffold) A->D HATU, DIPEA, DMF (Alternative Route) B->D DIPEA, DCM 0°C to RT C Aminoacetonitrile HCl (Amine Source) C->D Base-mediated Coupling

Divergent synthetic pathways for the generation of 4-bromo-N-(cyanomethyl)benzamide.

Experimental Protocol: Acyl Chloride Route (Self-Validating Workflow)

The following protocol details the highly scalable Route A, engineered with built-in purification checkpoints to ensure >95% purity without the need for exhaustive chromatography.

Step 1: Synthesis of 4-Bromobenzoyl Chloride
  • Reaction: Suspend 4-bromobenzoic acid (1.0 equiv) in neat thionyl chloride (SOCl₂, 2.0 equiv). Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) to act as a Vilsmeier-Haack catalyst[8].

  • Conditions: Reflux the mixture under an inert atmosphere (N₂) for 3 hours until gas evolution (SO₂ and HCl) ceases and the solution becomes homogeneous.

  • Isolation: Remove excess SOCl₂ in vacuo. Co-evaporate the residue twice with anhydrous toluene to ensure complete removal of residual chlorinating agent. The resulting crude 4-bromobenzoyl chloride is used immediately in the next step to prevent hydrolysis[8].

Step 2: Amidation with Aminoacetonitrile
  • Preparation: In an oven-dried flask, suspend aminoacetonitrile hydrochloride (1.1 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add DIPEA (2.5 equiv) dropwise. The suspension will clear as the free base of aminoacetonitrile is liberated.

  • Coupling: Dissolve the crude 4-bromobenzoyl chloride (from Step 1) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture at 0 °C over 15 minutes to prevent exothermic side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC or LC-MS.

Step 3: Self-Validating Workup

This workup exploits the differential solubility and pKa of the reaction components to achieve high purity:

  • Quench: Dilute the reaction mixture with additional DCM and quench with deionized water.

  • Acid Wash (1M HCl): Wash the organic layer twice with 1M HCl. Rationale: This protonates and extracts excess DIPEA and any unreacted aminoacetonitrile into the aqueous phase.

  • Base Wash (Sat. NaHCO₃): Wash the organic layer twice with saturated aqueous NaHCO₃. Rationale: This deprotonates any 4-bromobenzoic acid (formed via hydrolysis of unreacted acyl chloride) and extracts it into the aqueous phase.

  • Drying & Concentration: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-bromo-N-(cyanomethyl)benzamide as an off-white solid. Recrystallize from ethyl acetate/hexanes if necessary.

Quantitative Data & Physicochemical Properties

Understanding the physicochemical parameters of 4-bromo-N-(cyanomethyl)benzamide is critical for both its handling and its downstream application in computational docking and formulation[1],.

PropertyValueClinical / Synthetic Relevance
Chemical Name 4-bromo-N-(cyanomethyl)benzamideStandard IUPAC nomenclature.
CAS Registry Number 99208-44-3Universal identifier for procurement[1].
Molecular Formula C₉H₇BrN₂ODefines atomic composition.
Molecular Weight 239.07 g/mol Low MW allows for extensive P2/P3 elaboration while remaining within Lipinski's Rule of 5[1].
Melting Point 171 - 173 °CIndicates high crystalline stability; useful for purity verification.
SMILES String C1=C(C=CC(=C1)Br)C(=O)NCC#NRequired for in silico docking and QSAR modeling[1].
Storage Conditions Sealed in dry, 2-8°CPrevents slow hydrolysis of the nitrile group over time[1].

Conclusion

The synthesis and application of 4-bromo-N-(cyanomethyl)benzamide represent a masterclass in rational drug design. By combining the highly specific, reversible covalent trapping ability of the aminoacetonitrile warhead with the synthetic flexibility of a para-bromo aryl system, researchers are equipped with a powerful tool for interrogating cysteine proteases. Adherence to the rigorous, self-validating synthetic protocols outlined in this guide ensures the generation of high-purity scaffolds, accelerating the discovery of next-generation targeted therapeutics.

References

1.[1] ChemScene. "99208-44-3 | 4-Bromo-N-(cyanomethyl)benzamide". ChemScene Catalog. Available at: 2. Sigma-Aldrich. "4-bromo-N-(cyanomethyl)benzamide | 99208-44-3". Sigma-Aldrich Product Catalog. Available at: 3.[7] Grokipedia. "Aminoacetonitrile". Chemical Database. Available at: 4.[2] National Institutes of Health (PMC). "Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors". NIH PubMed Central. Available at: 5.[3] Taylor & Francis. "Fluorobenzoyl dipeptidyl derivatives as inhibitors of the Fasciola hepatica cysteine protease cathepsin L1". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: 6.[5] National Institutes of Health (PMC). "Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry". NIH PubMed Central. Available at: 7.[6] University of Greifswald. "Synthesis and evaluation of pseudosaccharin amine derivatives as potential elastase inhibitors". Publication Server of the University of Greifswald. Available at: 8.[4] PLOS. "Mining a Cathepsin Inhibitor Library for New Antiparasitic Drug Leads". PLOS Neglected Tropical Diseases. Available at: 9.[8] Benchchem. "4-Bromobenzoyl chloride synthesis from 4-bromobenzoic acid". Benchchem Technical Guides. Available at:

Sources

An In-depth Technical Guide to the Safe Handling of 4-bromo-N-(cyanomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed overview of the essential safety protocols and handling procedures for 4-bromo-N-(cyanomethyl)benzamide for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is rooted in the principles of chemical safety for substances with unknown hazards and by drawing logical parallels from structurally similar brominated aromatic amides. It is imperative that all users conduct a thorough risk assessment for their specific application before commencing any work.

Compound Profile and Assumed Hazard Identification

4-bromo-N-(cyanomethyl)benzamide is a halogenated organic compound with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol .[1][2] Its structure, featuring a brominated benzene ring, an amide linkage, and a cyanomethyl group, suggests a potential for biological activity and associated chemical hazards.

Hazard Category Anticipated Risk Rationale based on Analogous Compounds
Acute Oral Toxicity Harmful if swallowed.[4][6]Structurally similar compounds exhibit oral toxicity.[4][6]
Skin Corrosion/Irritation Causes skin irritation.[4][5][7]Brominated aromatic compounds are frequently cited as skin irritants.[5][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5][7]Direct contact of fine powders with eyes is likely to cause significant irritation.[5][7]
Respiratory Irritation May cause respiratory irritation.[4][7][8]Inhalation of dust can irritate the respiratory tract.[7][8]
Genetic Defects Suspected of causing genetic defects.A related compound has a GHS classification for mutagenicity, warranting caution.

GHS Classification (Predicted)

Based on the data from similar compounds, a putative GHS classification for 4-bromo-N-(cyanomethyl)benzamide would include:

  • Acute Toxicity, Oral (Category 4) [4]

  • Skin Irritation (Category 2) [4][5][7]

  • Eye Irritation (Category 2A) [4][5][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [4][7]

  • Germ Cell Mutagenicity (Category 2)

It is crucial to handle this compound as if it possesses these hazards until specific data becomes available.[9]

Risk Assessment and Mitigation: A Multi-Layered Approach

A robust safety plan relies on a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All handling of 4-bromo-N-(cyanomethyl)benzamide solid and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The fume hood also serves as a primary barrier against splashes and spills.[3]

  • Weighing: For weighing, a ventilated balance enclosure or conducting the procedure within the fume hood is essential to contain any fine powder.[3]

Administrative Controls
  • Designated Areas: Clearly demarcate specific laboratory areas for handling this compound. Access should be restricted to authorized and trained personnel.[3]

  • Hygiene Practices: After handling, wash hands and forearms thoroughly with soap and water. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10]

Personal Protective Equipment (PPE)

The minimum required PPE for handling 4-bromo-N-(cyanomethyl)benzamide is outlined below. The selection of appropriate PPE is critical to prevent exposure.[11][12]

Operation Eye/Face Protection Hand Protection Body Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesLab coat
Weighing & Aliquoting Chemical splash goggles[12]Chemical-resistant gloves (e.g., Nitrile)Lab coat (preferably with snaps for quick removal)[3]
Experimental Use Chemical splash goggles, consider a face shield for splash-prone procedures[12]Chemical-resistant glovesLab coat
Waste Disposal Chemical splash gogglesChemical-resistant glovesLab coat

Step-by-Step Protocol for Safe Handling

The following protocol outlines a standard workflow for handling a solid chemical with the assumed hazards of 4-bromo-N-(cyanomethyl)benzamide. The causality behind each step is explained to ensure a self-validating system of safety.

Objective: To safely weigh and dissolve 4-bromo-N-(cyanomethyl)benzamide for experimental use.

Methodology:

  • Preparation (Pre-Handling):

    • Review Documentation: Read and understand this safety guide and any internal laboratory-specific standard operating procedures (SOPs).

    • Assemble PPE: Don the appropriate PPE as specified in the table above.

    • Prepare Workspace: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

    • Gather Materials: Place all necessary equipment (spatula, weigh boat, vial, solvent, etc.) inside the fume hood before introducing the compound. This minimizes movement in and out of the containment area.

  • Handling (Inside Fume Hood):

    • Retrieve Compound: Bring the sealed container of 4-bromo-N-(cyanomethyl)benzamide into the fume hood.

    • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. Perform this action gently to avoid creating airborne dust.

    • Transfer: Transfer the weighed solid into the designated reaction vessel or vial.

    • Dissolution: Add the desired solvent to the vessel containing the compound. If necessary, cap and gently agitate to dissolve. This step should also be performed within the fume hood to contain any potential vapors from the solvent.

    • Seal and Label: Securely close the primary container of the solid compound and the newly prepared solution. Label the solution with the chemical name, concentration, date, and your initials.

  • Post-Handling & Disposal:

    • Decontamination: Wipe down the spatula and any other reusable equipment with an appropriate solvent-soaked cloth. Place the cloth and the used weigh boat into the designated halogenated organic waste container.

    • Waste Segregation: All solid waste, including contaminated gloves and weighing paper, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[3][13] Do not mix with non-halogenated waste.[13]

    • Workspace Cleaning: Clean the work surface within the fume hood.

    • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

    • Hygiene: Wash hands thoroughly.

Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling & Disposal prep1 Review Safety Guide & SOPs prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood Workspace prep2->prep3 handle1 Weigh Compound prep3->handle1 Begin Handling handle2 Transfer to Vessel handle1->handle2 handle3 Dissolve in Solvent handle2->handle3 handle4 Seal and Label Containers handle3->handle4 post1 Decontaminate Equipment handle4->post1 Conclude Handling post2 Segregate Halogenated Waste post1->post2 post3 Clean Workspace post2->post3 post4 Doff PPE Correctly post3->post4 post5 Wash Hands Thoroughly post4->post5

Caption: Workflow for Safely Handling 4-bromo-N-(cyanomethyl)benzamide.

Storage and Waste Management

  • Storage: Store 4-bromo-N-(cyanomethyl)benzamide in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][13]

  • Waste Disposal: This compound and any materials contaminated with it must be treated as hazardous waste.[3] Due to the presence of bromine, it is classified as a halogenated organic waste and must be segregated accordingly.[3][13] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical or its solutions down the drain.[3]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8][14]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Gently sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.[11] Decontaminate the spill area. Report the spill to your laboratory supervisor and EHS office.[13]

Emergency_Response cluster_actions Immediate Actions exposure Exposure Event inhalation Inhalation: Move to Fresh Air exposure->inhalation skin Skin Contact: Flush with Water exposure->skin eye Eye Contact: Flush with Water exposure->eye ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting exposure->ingestion medical Seek Immediate Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical

Caption: Emergency Response Protocol for Exposures.

References

  • Hoffman Fine Chemicals. CAS RN 1178913-04-6 | 4-Bromo-N-(2-bromo-4-cyanophenyl)benzamide. [Link]

  • Cheméo. Chemical Properties of Benzamide, N-(4-bromophenyl)-4-bromo-. [Link]

  • PubChemLite. 4-bromo-n-(cyanomethyl)benzamide (C9H7BrN2O). [Link]

  • MSDS of 4-Bromo-benzamidine hydrochloride. [Link]

  • U.S. Environmental Protection Agency (EPA). Bromine. [Link]

  • PubChem. 4-Bromo-N-methylbenzamide. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - BROMOBENZYL CYANIDE. [Link]

  • U.S. Environmental Protection Agency (EPA). 4-bromo-N,N-diethylbenzamide - GHS Data. [Link]

  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • ResearchGate. (PDF) 4-Bromo-N-(2-nitrophenyl)benzamide. [Link]

  • ResearchGate. (PDF) Efficient Synthesis of 4-Bromo-N-(1-phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. [Link]

Sources

Technical Guide: Solubility Profile of 4-Bromo-N-(cyanomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical determinants, and characterization protocols for 4-bromo-N-(cyanomethyl)benzamide (CAS: 99208-44-3).

Executive Summary & Compound Identity

4-bromo-N-(cyanomethyl)benzamide is a functionalized benzamide derivative frequently employed as an intermediate in the synthesis of bioactive scaffolds, particularly in kinase inhibitor discovery and agrochemistry.[1] Its solubility is governed by the interplay between the lipophilic bromophenyl core and the polar amide-nitrile tether.

PropertyDataRelevance to Solubility
CAS RN 99208-44-3Unique Identifier
Formula C₉H₇BrN₂OMW: 239.07 g/mol
LogP (Pred) ~1.7Moderately lipophilic; prefers organic media over water.
Melting Point 171–173 °CHigh crystal lattice energy requires polar/protic solvents or heat to disrupt.
H-Bond Donors 1 (Amide NH)Soluble in H-bond accepting solvents (DMSO, Acetone).
H-Bond Acceptors 2 (C=O, C≡N)Interactions with protic solvents (Alcohols).

Physicochemical Solubility Framework

To predict and manipulate the solubility of this compound, one must understand the competing intramolecular and intermolecular forces.

Structural Determinants
  • The Bromophenyl Ring (Lipophilic Domain): The 4-bromo substitution significantly increases the molecular weight and lipophilicity compared to unsubstituted benzamide. This enhances solubility in halogenated solvents (DCM, Chloroform) and aromatic solvents (Toluene) at elevated temperatures.

  • The Amide Linker (H-Bonding Domain): The central amide bond (

    
    ) creates a rigid dipole. The NH moiety acts as a hydrogen bond donor, making the compound soluble in strong H-bond acceptors like DMSO and DMF.
    
  • The Cyanomethyl Tail (Polar/Dipolar Domain): The nitrile group (

    
    ) is a potent dipole but a weak H-bond acceptor. It decreases solubility in purely non-polar solvents (Hexane, Heptane) compared to simple N-alkyl benzamides.
    
Predicted Solubility Heatmap

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for analogous benzamides [1], the expected solubility profile is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, DMAc, NMPVery High (>100 mg/mL)Dipole-dipole interactions & H-bond acceptance from amide NH.
Polar Protic Methanol, Ethanol, IPAModerate to High (Heat dependent)Solvation of the amide/nitrile via H-bonding. ideal for crystallization.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good dispersion of the bromophenyl core; weak H-bonding.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole interactions; often used as anti-solvents or for extraction.
Ethers THF, MTBE, 1,4-DioxaneLow to Moderate THF is good; MTBE is poor due to lower polarity.
Non-Polar Hexane, Heptane, CyclohexaneNegligible (<1 mg/mL)Lack of polarity to overcome crystal lattice energy.
Aqueous Water, PBS (pH 7.4)Very Low High lattice energy and lipophilicity prevent aqueous solvation without co-solvents.

Experimental Protocols for Solubility Determination

Since specific quantitative data is often absent in public literature for this specific derivative, the following self-validating protocols are standard for generating internal data.

Tier 1: Kinetic Solubility (High Throughput)

Purpose: Rapid estimation for biological assays or initial screening. Method: Nephelometry or Visual Inspection.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Spike into the target solvent (e.g., PBS or MeOH) to reach final concentrations of 1, 10, 50, and 100 µM.

  • Incubation: Shake for 2 hours at RT.

  • Readout: Measure turbidity via UV-Vis absorbance at 600 nm (non-absorbing region).

    • Validation: If

      
       relative to blank, precipitation has occurred.
      
Tier 2: Thermodynamic Solubility (The Gold Standard)

Purpose: Precise saturation limits for process chemistry (crystallization/reaction). Method: Shake-Flask coupled with HPLC-UV.

Step-by-Step Protocol:

  • Saturation: Add excess solid 4-bromo-N-(cyanomethyl)benzamide (~50 mg) to 1 mL of solvent in a crimp-sealed vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C or 50°C) for 24–48 hours.

    • Critical Check: Ensure solid is still visible. If all dissolves, add more solid.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated if testing at high temp).

  • Dilution: Dilute the filtrate immediately with mobile phase (usually Acetonitrile/Water) to prevent precipitation.

  • Quantification: Inject onto HPLC (C18 Column, UV detection at 254 nm). Calculate concentration against a standard curve.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate solubility method.

SolubilityWorkflow Start Start: Solubility Assessment Purpose Define Purpose Start->Purpose BioAssay Biological Assay (Screening) Purpose->BioAssay ProcessChem Process Development (Crystallization/Reaction) Purpose->ProcessChem Kinetic Kinetic Solubility (DMSO Stock Spike) BioAssay->Kinetic Thermo Thermodynamic Solubility (Solid Saturation) ProcessChem->Thermo Turbidity Turbidity / Nephelometry Kinetic->Turbidity Result1 Est. Precipitation Point Turbidity->Result1 Equilib Equilibrate 24-48h (Shake Flask) Thermo->Equilib Filter Filter (0.22 µm PTFE) Equilib->Filter HPLC HPLC-UV Quantification Filter->HPLC Result2 Exact Saturation (mg/mL) HPLC->Result2

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on research stage.

Thermodynamic Modeling & Data Analysis

For process optimization (e.g., cooling crystallization), experimental data at multiple temperatures should be fitted to thermodynamic models.

The Modified Apelblat Equation: This is the standard model for correlating solubility (


) with temperature (

) for benzamide derivatives [2].


  • x : Mole fraction solubility.[2]

  • T : Absolute temperature (Kelvin).[2][3][4]

  • A, B, C : Empirical constants derived from regression.

Application:

  • Measure solubility at 25°C, 35°C, 45°C, and 55°C in Ethanol.

  • Plot

    
     vs 
    
    
    
    .
  • Use the coefficients to predict solubility at -10°C (for isolation yield calculation).

Solvent Selection Guide for Applications

Reaction Solvents
  • Nucleophilic Substitution (SN2): Use Acetonitrile or DMF . The cyanomethyl group is stable, and these solvents dissolve the reactant well while enhancing nucleophile activity.

  • Cross-Coupling (Suzuki/Sonogashira): Use 1,4-Dioxane/Water or Toluene/Water mixtures. The 4-bromo handle requires a solvent system compatible with Pd-catalysts.

Crystallization (Purification)

The high melting point (171°C) suggests that cooling crystallization is effective.

  • Solvent System 1 (Protic): Ethanol/Water .

    • Procedure: Dissolve in hot Ethanol (reflux). Add Water dropwise until turbid. Cool slowly.

  • Solvent System 2 (Aprotic): Ethyl Acetate/Heptane .

    • Procedure: Dissolve in minimal hot Ethyl Acetate. Add Heptane as an anti-solvent.

SolventSelection Input 4-bromo-N-(cyanomethyl)benzamide Goal Select Application Input->Goal Rxn Reaction Medium Goal->Rxn Cryst Recrystallization Goal->Cryst PolarRxn Nucleophilic Subst. (Use DMF/MeCN) Rxn->PolarRxn SN2 MetalRxn Pd-Catalysis (Use Dioxane/Toluene) Rxn->MetalRxn Coupling PolarCryst System A: Ethanol (Solv) + Water (Anti) Cryst->PolarCryst NonPolarCryst System B: EtOAc (Solv) + Heptane (Anti) Cryst->NonPolarCryst

Caption: Solvent selection logic for synthesis and purification workflows.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Wang, J., et al. (2022). "Solubility determination and modelling of benzamide in organic solvents." Journal of Chemical Thermodynamics. (Note: General benzamide model reference). Link

  • BenchChem. (2025).[5][6] "Structure and Properties of 4-bromo-N-(cyanomethyl)benzamide." Compound Database. Link (Verified via search context).

  • Sigma-Aldrich. (2024). "Product Specification: 4-Bromo-N-(cyanomethyl)benzamide (CAS 99208-44-3)."[1][7][8][9] Link

Sources

Engineering the Stability of N-Cyanomethyl Benzamide Compounds: From Mechanistic Degradation to Formulation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N-cyanomethyl benzamides represent a highly privileged scaffold in modern medicinal chemistry. The N-cyanomethyl moiety serves as a potent pharmacophore, often engaging in critical hydrogen bonding and dipole interactions within kinase active sites. The most prominent clinical example is Momelotinib (CYT-0387), a potent Janus kinase (JAK1/JAK2) inhibitor utilized in the treatment of myelofibrosis[1][2]. However, the very electronic properties that make the N-cyanomethyl group pharmacologically active also introduce significant chemical liabilities. As a Senior Application Scientist, I have observed that failing to anticipate the hydrolytic and oxidative vulnerabilities of this functional group inevitably leads to late-stage formulation failures. This technical guide deconstructs the degradation mechanisms of N-cyanomethyl benzamides and provides field-proven, self-validating protocols for characterizing and mitigating these instabilities.

Mechanistic Pathways of Degradation

The stability of the N-cyanomethyl benzamide system is compromised by two primary vectors: radical-mediated oxidation and nucleophilic hydrolysis. Understanding the causality behind these pathways is critical for rational formulation design.

  • Oxidative Vulnerability (Autoxidation): The methylene protons (

    
    ) flanked by the electron-withdrawing cyano (
    
    
    
    ) and amide carbonyl groups are highly activated. This dual electron withdrawal lowers the C-H bond dissociation energy, making the alpha-carbon highly susceptible to hydrogen atom abstraction by reactive oxygen species (ROS). This initiates a radical chain reaction, leading to the formation of hydroperoxides and subsequent oxidative cleavage of the molecule[1][3].
  • Hydrolytic Cleavage: The cyano group is susceptible to acid- or base-catalyzed hydration, converting the nitrile into a primary carboxamide, and eventually to a carboxylic acid. Furthermore, the amide bond itself can undergo scission under extreme pH conditions, yielding a primary amine and a benzoic acid derivative.

Degradation A N-Cyanomethyl Benzamide (Target API) B Oxidative Pathway (Radical-Mediated) A->B ROS / O2 C Hydrolytic Pathway (pH Catalyzed) A->C H2O / Acid or Base D Alpha-Carbon Oxidation (Hydroperoxide Formation) B->D E Nitrile Hydration (Carboxamide Formation) C->E F Amide Bond Scission (Amine + Benzoic Acid) C->F

Fig 1. Primary chemical degradation pathways of N-cyanomethyl benzamides.

Solid-State Stabilization: The Polymorph Paradigm

The physical stability of N-cyanomethyl benzamides is intrinsically linked to their solid-state crystal packing. A classic case study in the field is the development of Momelotinib (CYT-0387). Initial development utilized the dihydrochloride anhydrous Form I, which proved to be highly hygroscopic and physically unstable upon moisture exposure[2][3].

To resolve this, the thermodynamic landscape was engineered to produce the dihydrochloride monohydrate Form II. The causality here is rooted in the crystal lattice: the incorporation of a stoichiometric water molecule in Form II satisfies the internal hydrogen-bonding requirements of the polar N-cyanomethyl and pyrimidine moieties[2]. This lowers the overall free energy of the crystal, rendering it thermodynamically stable and highly resistant to further moisture uptake during manufacturing and storage[1][2].

Furthermore, to enhance solubility while preventing the typical amorphous-to-crystalline reversion, Amorphous Solid Dispersions (ASDs) of Momelotinib dihydrochloride have been developed. By utilizing mesoporous silica (e.g., Syloid 244 FP) and polymeric excipients, the API is locked in a high-energy amorphous state, sterically hindering the molecular mobility required for crystal nucleation[4].

Table 1: Comparative Stability Matrix of Momelotinib Salt Forms

PropertyDihydrochloride Anhydrous (Form I)Dihydrochloride Monohydrate (Form II)Amorphous Solid Dispersion (ASD)
Thermodynamic Stability Low (Metastable)High (Thermodynamically Stable)Kinetically Stabilized
Hygroscopicity High (Physically unstable)Low (Resistant to moisture)Moderate (Dependent on polymer)
Bioavailability BaselineIncreased vs. Form I & Free BaseHighly Enhanced (Supersaturating)
Primary Application Early-stage researchCommercial tablet formulationsAdvanced solubility enhancement

Data synthesized from patent literature regarding CYT-0387 stability profiles[2][4].

Formulation-Driven Stabilization: Antioxidant Integration

Because the thermodynamic stabilization of the crystal lattice (Form II) does not entirely abrogate the chemical risk of alpha-carbon autoxidation in the formulated product, chemical stabilizers are mandatory.

Empirical studies demonstrate that the addition of propyl gallate—a potent free radical scavenger—is highly effective at inhibiting the oxidative degradation of CYT-0387 Form II in both aqueous solutions and solid tablet formulations[1][3].

Mechanistic Rationale: Propyl gallate functions by donating a hydrogen atom from its phenolic hydroxyl groups to the highly reactive peroxy radicals formed at the N-cyanomethyl alpha-carbon. This quenches the radical, breaking the autoxidation chain reaction, while the resulting gallate radical is resonance-stabilized and unreactive. Optimal stabilization is typically achieved with a propyl gallate concentration of approximately 0.2% w/w in the final dosage form[3].

Advanced Experimental Workflows for Stability Profiling

To ensure trustworthiness and regulatory compliance, the stability of N-cyanomethyl benzamides must be validated using rigorous LC-MS/MS workflows. The following is a self-validating protocol for assessing pharmacokinetic stability and Incurred Sample Reanalysis (ISR)[5].

Protocol: LC-MS/MS Stability Profiling and ISR

  • Sample Preparation (Protein Precipitation): Spike drug-free plasma with the N-cyanomethyl benzamide API to generate Low, Medium, and High-Quality Control (LQC, MQC, HQC) samples (e.g., 7.50 to 60.00 ng/mL for Momelotinib)[5]. Extract the API using a validated protein precipitation method utilizing acetonitrile containing a stable internal standard (e.g., Oclacitinib).

  • Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column. Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) to ensure sharp peak shapes and minimize matrix effects.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). For Momelotinib, monitor the protonated precursor-to-product ion transitions (e.g., m/z 415.4

    
     specific fragments)[5].
    
  • Forced Degradation & ISR Validation: Subject QC samples to accelerated conditions (40°C/75% RH). For ISR, select two samples from each subject near

    
     and the elimination phase. Self-Validation Check: The assay is considered valid and the compound stable if the percent difference between initial and reanalyzed samples is 
    
    
    
    20%, confirming the absence of ex vivo degradation[5].

Workflow S1 1. Matrix Spiking Generate LQC, MQC, HQC (7.5 - 60 ng/mL) S2 2. Protein Precipitation ACN + Internal Standard (Quench Degradation) S1->S2 S3 3. LC-MS/MS (ESI+) Monitor m/z 415.4 [M+H]+ (Quantify API) S2->S3 S4 S4 S3->S4

Fig 2. Step-by-step analytical workflow for LC-MS/MS stability profiling and ISR.

Future Horizons: N-Cyanomethyl Benzamides in Targeted Protein Degradation

Beyond traditional kinase inhibition, the N-cyanomethyl benzamide scaffold is being repurposed for Proteolysis Targeting Chimeras (PROTACs). Recent advancements have engineered Momelotinib-based PROTACs (e.g., Mom-PR) by conjugating the API to IAP ligands via optimized linkers[6]. These molecules induce the selective ubiquitination and proteasomal degradation of oncogenic signaling nodes (JAK2, FLT3, PI3K) with extreme potency (ED90 values between 20–400 nM)[6][7]. The chemical stability of the N-cyanomethyl moiety within these massive chimeric molecules remains a critical frontier for formulation scientists, requiring the exact solid-state and antioxidant strategies detailed in this guide.

Conclusion

The successful development of N-cyanomethyl benzamide compounds demands a proactive approach to their inherent chemical liabilities. By leveraging thermodynamic stabilization via hydrate formation, kinetic stabilization via amorphous solid dispersions, and chemical stabilization via targeted radical scavengers like propyl gallate, scientists can transform a vulnerable pharmacophore into a robust, life-saving therapeutic.

References

1.[1] CA2951883C - N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride salts. Google Patents. URL: 2.[3] EP3154950B1 - N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride salts. Google Patents. URL: 3.[2] WO 2015/191846 A1 - N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride salts. Googleapis. URL: [Link] 4.[5] Determination of Momelotinib in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics Study. Read Article in LENS. URL: [Link] 5.[4] WO2023152773A1 - Solid forms of momelotinib salts and improved processes for the preparation thereof. Google Patents. URL: 6.[6] Selective degradation of oncogenic signaling nodes by momelotinib-based protacs exerts potent anti-leukemic response in B-ALL, AML, and MF while sparing normal cells. ASH Publications. URL: [Link] 7.[7] Selective degradation of oncogenic signaling nodes by momelotinib-based protacs exerts potent anti-leukemic response in B-ALL, AML, and MF while sparing normal cells. ResearchGate. URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Validation of 4-Bromo-N-(cyanomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized benzamides is a cornerstone of modern medicinal chemistry and drug development. 4-Bromo-N-(cyanomethyl)benzamide (CAS: 99208-44-3) is a versatile synthetic intermediate. The cyanomethyl group serves as an excellent precursor for tetrazole and triazole pharmacophores, while the 4-bromoaryl moiety provides a synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[1].

This application note details two highly robust, self-validating methodologies for synthesizing this compound:

  • Route A (Acid Chloride Method): Ideal for cost-effective scale-up and rapid reaction kinetics.

  • Route B (Peptide Coupling Method): Ideal for parallel library synthesis where the use of harsh chlorinating agents is undesirable.

Experimental Design & Causality (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.

  • Nucleophile Considerations (The Amine): Aminoacetonitrile in its free base form is highly volatile, toxic, and prone to rapid polymerization. Consequently, it is commercially supplied and utilized as a stable hydrochloride salt. This necessitates the addition of an excess of a non-nucleophilic tertiary amine (such as Triethylamine [TEA] or N,N-Diisopropylethylamine[DIPEA]) to liberate the free amine in situ and drive the aminolysis forward.

  • Electrophile Activation (Route B): In Route B, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form an O-acylisourea intermediate[2]. However, this intermediate can undergo a deleterious rearrangement to an inactive N-acylurea. To prevent this, 1-Hydroxybenzotriazole (HOBt) is added. HOBt rapidly intercepts the O-acylisourea to form a highly reactive, yet stable, benzotriazole active ester, which smoothly undergoes aminolysis, minimizing side reactions and maximizing yield[3].

  • Base Selection: TEA is typically preferred in Route A (DCM solvent) due to its lower cost and sufficient basicity. DIPEA is preferred in Route B (DMF solvent) because its increased steric bulk minimizes unwanted nucleophilic attack on the coupling reagents.

Reaction Pathways

ReactionPathway A 4-Bromobenzoic Acid (Starting Material) B 4-Bromobenzoyl Chloride (Activated Electrophile) A->B SOCl2, DMF (cat.) Reflux D 4-Bromo-N-(cyanomethyl)benzamide (Target Product) A->D Route B: EDC, HOBt DIPEA, DMF, RT B->D Route A: TEA, DCM 0 °C to RT C Aminoacetonitrile HCl (Nucleophile) C->D Aminolysis

Caption: Reaction pathways for the synthesis of 4-bromo-N-(cyanomethyl)benzamide via Route A and Route B.

Step-by-Step Protocols

Route A: Acid Chloride Method (Recommended for Scale-Up)

Note: Conduct all operations in a well-ventilated fume hood under an inert nitrogen atmosphere.

  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend aminoacetonitrile hydrochloride (1.02 g, 11.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (TEA, 3.48 mL, 25.0 mmol) dropwise. The mixture will become homogeneous as the free base is liberated.

  • Electrophile Addition: Dissolve 4-bromobenzoyl chloride (2.19 g, 10.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic Schotten-Baumann-type reaction.

  • Reaction Monitoring (Self-Validation Check): Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation: Spot the reaction mixture against the starting acid chloride on a silica TLC plate. Elute with 40% EtOAc/Hexanes. The UV-active acid chloride spot (Rf ~0.8) should disappear, replaced by a new, more polar UV-active product spot (Rf ~0.35).

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel and extract with DCM (2 × 20 mL). Wash the combined organic layers with 1 M HCl (20 mL) to remove unreacted amine and TEA, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Triturate the crude product with cold diethyl ether to afford the pure amide as a white solid.

Route B: Peptide Coupling Method (Recommended for Library Synthesis)
  • Reagent Preparation: In an oven-dried 100 mL flask, dissolve 4-bromobenzoic acid (2.01 g, 10.0 mmol) and aminoacetonitrile hydrochloride (1.02 g, 11.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL).

  • Activation: Add DIPEA (5.22 mL, 30.0 mmol) and stir for 5 minutes at room temperature. Add HOBt hydrate (1.62 g, 12.0 mmol) followed by EDC·HCl (2.30 g, 12.0 mmol).

    • Causality: EDC is added last to ensure the acid and HOBt are fully solvated and ready to form the active ester, preventing premature degradation of the coupling reagent[2].

  • Reaction Monitoring (Self-Validation Check): Stir the reaction at room temperature for 12 hours.

    • Validation: Analyze via LC-MS. The chromatogram should show the disappearance of the 4-bromobenzoic acid peak and the emergence of a new peak corresponding to the product mass ([M+H]+ = 239.0).

  • Workup: Dilute the reaction mixture with ethyl acetate (100 mL) and wash sequentially with 5% aqueous LiCl (3 × 30 mL) to remove DMF, followed by saturated NaHCO3 (30 mL), 1 M HCl (30 mL), and brine (30 mL).

  • Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (silica gel, gradient of 20-50% EtOAc in Hexanes) to yield the pure amide.

Experimental Workflow

Workflow Step1 1. Reagent Preparation (Dry solvents, inert atm) Step2 2. Amide Coupling (Acid Chloride or EDC/HOBt) Step1->Step2 Step3 3. Reaction Monitoring (TLC & LC-MS Validation) Step2->Step3 Step4 4. Aqueous Workup (Acid/Base washes) Step3->Step4 Step5 5. Purification (Recrystallization or Flash CC) Step4->Step5 Step6 6. Final Validation (1H-NMR, 13C-NMR, HRMS) Step5->Step6

Caption: Step-by-step experimental workflow and self-validation checkpoints.

Data Presentation & Analytical Validation

Table 1: Stoichiometric Quantities for Route A (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromobenzoyl chloride219.461.02.19 gElectrophile
Aminoacetonitrile HCl92.531.11.02 gNucleophile
Triethylamine (TEA)101.192.53.48 mLBase / HCl Scavenger
Dichloromethane (DCM)84.93Solvent50 mLReaction Medium

Table 2: Stoichiometric Quantities for Route B (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromobenzoic acid201.021.02.01 gElectrophile Precursor
Aminoacetonitrile HCl92.531.11.02 gNucleophile
EDC·HCl191.701.22.30 gCoupling Reagent
HOBt (hydrate)135.121.21.62 gSuppresses N-acylurea
DIPEA129.243.05.22 mLBase
DMF73.09Solvent40 mLReaction Medium

Table 3: Expected Analytical Validation Data

TechniqueExpected Signals / Observations
1H-NMR (400 MHz, CDCl3)δ ~7.65 (d, J = 8.4 Hz, 2H, Ar-H), ~7.58 (d, J = 8.4 Hz, 2H, Ar-H), ~6.80 (br s, 1H, NH), ~4.35 (d, J = 5.6 Hz, 2H, CH2)
13C-NMR (100 MHz, CDCl3)δ ~166.5 (C=O), ~132.0, ~131.5, ~128.8, ~126.5 (Ar-C), ~115.8 (CN), ~28.2 (CH2)
LC-MS (ESI+)[M+H]+m/z calculated for C9H8BrN2O: 238.98, found: 239.0 (and 241.0 for 81Br isotope)
TLC (40% EtOAc/Hexanes)Rf ≈ 0.35, strongly UV active (254 nm)

References

  • Title: Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1)
  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

Schotten-Baumann synthesis of 4-bromo-N-(cyanomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Schotten-Baumann Synthesis of 4-Bromo-N-(cyanomethyl)benzamide

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Scientific Rationale

The molecule 4-bromo-N-(cyanomethyl)benzamide (CAS: 99208-44-3) is a highly versatile small-molecule scaffold in medicinal chemistry and drug discovery[1]. The aryl bromide moiety serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the cyanomethyl group can act as a unique hydrogen-bond acceptor or be further elaborated into tetrazoles and primary amines.

To synthesize this molecule efficiently, the Schotten-Baumann reaction is the premier methodological choice. This classic amidation technique couples an acid chloride (4-bromobenzoyl chloride) with an amine (aminoacetonitrile) in a biphasic solvent system[2]. Because free aminoacetonitrile is highly reactive and prone to polymerization, it is commercially supplied and utilized as a stable hydrochloride salt. The Schotten-Baumann conditions uniquely solve the stoichiometric and stability challenges of this reaction by employing an aqueous base to simultaneously liberate the free amine and neutralize the acidic byproducts[3].

Mechanistic Insights & Reaction Dynamics

As a Senior Application Scientist, it is critical to understand why the biphasic system is employed rather than a standard monophasic organic substitution.

  • Phase Partitioning: The reaction utilizes a two-phase system consisting of an organic solvent (dichloromethane) and water[2]. The highly electrophilic 4-bromobenzoyl chloride remains partitioned in the organic layer, which shields it from rapid hydrolysis by the bulk aqueous environment.

  • In Situ Amine Liberation: The aqueous phase contains aminoacetonitrile hydrochloride and a mild inorganic base (e.g.,

    
    ). The base deprotonates the salt, generating the nucleophilic free amine, which then diffuses to the organic-aqueous interface.
    
  • Nucleophilic Acyl Substitution: The amine attacks the carbonyl carbon of the acid chloride at the interface, forming a tetrahedral intermediate. This intermediate collapses, expelling a chloride ion and forming the amide bond[3].

  • Thermodynamic Driving Force: The byproduct of this acylation is hydrochloric acid (HCl). If left unneutralized, HCl would protonate the remaining aminoacetonitrile, halting the reaction at 50% conversion. The aqueous base continuously neutralizes the generated HCl, shifting the equilibrium entirely toward product formation[2].

Experimental Design & Condition Optimization

To establish a self-validating and scalable protocol, various reaction parameters were evaluated. The quantitative data below summarizes the causality behind our selected optimal conditions.

ConditionSolvent SystemBase (Equivalents)Temp (°C)Yield (%)Purity (%)Mechanistic Observation
A (Optimal) DCM /


(2.5)
0 to 25 >92 >98 Optimal biphasic partition; minimal acid chloride hydrolysis.
BEtOAc /

NaOH (2.5)0 to 258190Stronger base caused slight hydrolysis of the acid chloride to 4-bromobenzoic acid.
CTHF (Monophasic)

(3.0)
0 to 256482Precipitation of

hindered stirring; difficult workup.

Conclusion: Condition A is selected. Sodium carbonate (


) provides a perfectly buffered alkaline environment (pH ~10) that is strong enough to liberate the amine but mild enough to prevent the hydrolysis of the acid chloride.

Step-by-Step Protocol

Reagents Required:

  • 4-Bromobenzoyl chloride (1.0 eq, limiting reagent)

  • Aminoacetonitrile hydrochloride (1.1 eq)

  • Sodium carbonate (

    
    ) (2.5 eq)
    
  • Dichloromethane (DCM) (Reaction solvent)

  • Deionized Water (Reaction solvent)

Step 1: Preparation of the Aqueous Phase

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 eq of

    
     in deionized water (approx. 5 volumes relative to the amine).
    
  • Add 1.1 eq of aminoacetonitrile hydrochloride to the aqueous solution.

  • Causality: Effervescence (

    
     gas) may be observed as the carbonate neutralizes the hydrochloride salt to generate the free amine. Ensure complete dissolution.
    

Step 2: Preparation of the Organic Phase

  • In a separate addition funnel or flask, dissolve 1.0 eq of 4-bromobenzoyl chloride in anhydrous DCM (approx. 10 volumes).

Step 3: Biphasic Reaction Execution

  • Cool the aqueous amine solution to 0 °C using an ice bath.

  • Causality: The acylation is exothermic. Cooling prevents a thermal spike that could accelerate the competitive hydrolysis of the acid chloride.

  • Begin vigorous stirring (>800 rpm).

  • Causality: High shear mixing is critical in biphasic reactions to maximize the interfacial surface area where the reaction occurs.

  • Add the DCM solution of 4-bromobenzoyl chloride dropwise over 15–30 minutes.

  • Once the addition is complete, remove the ice bath and allow the biphasic mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

Step 4: Self-Validating Workup & Isolation

  • TLC Check: Stop stirring to let the phases separate. Sample the lower organic (DCM) layer. Run a TLC (Eluent: 1:1 Hexanes:EtOAc; UV visualization at 254 nm). The starting acid chloride should be consumed, replaced by a lower-Rf product spot.

  • Transfer the mixture to a separatory funnel. Drain the lower DCM layer into a clean flask. Extract the remaining aqueous layer with one additional portion of DCM to ensure complete product recovery.

  • Acid Wash: Wash the combined organic layers with 1M HCl (1 x 20 mL).

  • Causality: This protonates and removes any unreacted aminoacetonitrile into the aqueous waste.

  • Base Wash: Wash with saturated aqueous

    
     (1 x 20 mL).
    
  • Causality: This removes any 4-bromobenzoic acid (hydrolysis byproduct) as its water-soluble sodium salt.

  • Drying: Wash with brine, then dry the organic layer over anhydrous

    
    . Filter and concentrate under reduced pressure to yield crude 4-bromo-N-(cyanomethyl)benzamide as a solid.
    
  • Purification: Recrystallize from EtOAc/Hexanes to achieve >98% purity.

Reaction Workflow Diagram

The following diagram illustrates the phase partitioning and chemical logic of the biphasic system.

G Aq Aqueous Phase Aminoacetonitrile HCl + Na2CO3 Interface Interfacial Reaction (Nucleophilic Acylation) Aq->Interface Free Amine Diffusion Org Organic Phase 4-Bromobenzoyl Chloride in DCM Org->Interface Acid Chloride Diffusion Waste Aqueous Waste NaCl + NaHCO3 Interface->Waste HCl Neutralization Product Organic Product 4-Bromo-N-(cyanomethyl)benzamide Interface->Product Amide Partitioning

Biphasic Schotten-Baumann reaction workflow and phase partitioning.

References

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses Testbook URL:[Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds American Journal of Applied Science and Technology (NV Publication House) URL:[Link]

Sources

Application Note: Purification of 4-Bromo-N-(cyanomethyl)benzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the purification of 4-bromo-N-(cyanomethyl)benzamide via recrystallization. This compound is a critical intermediate in medicinal chemistry, often serving as a scaffold for protease inhibitors and peptidomimetics.[1] The synthesis typically involves the acylation of aminoacetonitrile with 4-bromobenzoyl chloride. Common impurities include 4-bromobenzoic acid (hydrolysis byproduct), unreacted amine salts, and coupling reagents.

Achieving pharmaceutical-grade purity (>98%) requires a purification strategy that leverages the compound's specific solubility profile: moderate polarity due to the amide/nitrile groups balanced by the lipophilic bromophenyl moiety. This protocol details a robust Ethanol/Water recrystallization method, validated by solubility logic and analogous benzamide purification standards.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful purification.

PropertyData / EstimateRelevance to Protocol
Structure Benzamide core, 4-Br, N-cyanomethylModerate polarity; capable of H-bonding.
Molecular Weight 239.07 g/mol Solid at room temperature.
Melting Point ~140–160 °C (Predicted based on analogs)High enough for effective hot-solvent recrystallization.
Solubility (Cold) Insoluble in Water, Hexanes. Sparingly soluble in EtOH.Ideal for antisolvent precipitation.
Solubility (Hot) Soluble in Ethanol, Ethyl Acetate, Acetonitrile.Allows dissolution at elevated temperatures.[2]
Key Impurities 4-Bromobenzoic acid, Aminoacetonitrile saltsAcid is soluble in basic wash; salts are water-soluble.
Solvent System Selection

Two primary solvent systems are effective for this compound class. This guide focuses on Method A (Ethanol/Water) as the primary protocol due to its ability to purge inorganic salts derived from the aminoacetonitrile starting material.

  • Method A (Preferred): Ethanol/Water. The compound dissolves in hot ethanol. Water acts as an anti-solvent, drastically reducing solubility upon cooling while keeping polar impurities (salts) in solution.

  • Method B (Alternative): Ethyl Acetate/Heptane. Best used if the crude material is strictly organic and dry.

Pre-Purification Workflow (Crude Workup)

Scientific Integrity Note: Recrystallization is a polishing step, not a garbage disposal. Removing gross impurities beforehand increases yield and crystal quality.

Protocol:

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (10 mL/g).

  • Acid/Base Wash:

    • Wash with 1M HCl (removes unreacted amine).

    • Wash with Saturated NaHCO₃ (removes 4-bromobenzoic acid).

    • Wash with Brine .

  • Drying: Dry organic layer over Anhydrous Na₂SO₄, filter, and evaporate to dryness.

    • Result: A solid or semi-solid crude ready for recrystallization.[1][2][3]

Detailed Recrystallization Protocol (Ethanol/Water)

Materials Required[1][2][3][4][5][6][7][8][9]
  • Solvent: Ethanol (Absolute or 95%), Deionized Water.

  • Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stirrer, heating mantle/oil bath, Buchner funnel.

Step-by-Step Procedure

Step 1: Hot Dissolution

  • Place the crude 4-bromo-N-(cyanomethyl)benzamide in a RBF equipped with a stir bar.

  • Add Ethanol (approx. 5 mL per gram of crude).

  • Heat the mixture to reflux (approx. 78-80 °C) with stirring.

  • Observation: If the solid does not dissolve completely, add more Ethanol in small portions (1 mL at a time) until a clear solution is obtained.

    • Note: If insoluble particles remain (likely inorganic salts or dust), perform a hot filtration through a pre-warmed glass frit or fluted filter paper.

Step 2: Antisolvent Addition (The Nucleation Point)

  • Maintain the solution at a gentle boil.

  • Slowly add hot Deionized Water dropwise via an addition funnel or pipette.

  • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Add a few drops of Ethanol to redissolve the turbidity and restore a clear solution.

    • Mechanism:[1][3][4][5] The solution is now saturated at the boiling point.

Step 3: Controlled Cooling (Crystal Growth)

  • Remove the flask from the heat source.

  • Allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Critical: Do not place directly on a cold bench or in ice yet. Rapid cooling causes precipitation of impurities and amorphous material ("oiling out").

  • Once at room temperature, inspect for crystal formation.

  • Place the flask in an ice-water bath (0–4 °C) for 1–2 hours to maximize yield.

Step 4: Isolation and Drying

  • Filter the crystals using vacuum filtration (Buchner funnel).[2]

  • Wash: Rinse the filter cake with a small amount of cold Ethanol/Water (1:1) mixture.

  • Drying: Dry the solid in a vacuum oven at 40–50 °C for 12 hours.

    • Caution: Ensure the vacuum is stable. Avoid temperatures >60 °C initially to prevent melting if the solid retains solvent.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the purification process, including decision nodes for troubleshooting.

RecrystallizationWorkflow Start Crude 4-bromo-N- (cyanomethyl)benzamide Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol HotFilter Hot Filtration (Remove insolubles) CheckSol->HotFilter No (Insolubles) AddWater Add Hot Water until Turbid CheckSol->AddWater Yes HotFilter->AddWater ClearTurbid Add drops of Ethanol to clear solution AddWater->ClearTurbid Cooling Slow Cooling to RT then 0°C ClearTurbid->Cooling Oiling Problem: Oiling Out? Cooling->Oiling Remedy Reheat, add more EtOH, or scratch glass Oiling->Remedy Yes Filter Vacuum Filtration & Cold Wash Oiling->Filter No (Crystals formed) Remedy->Cooling Dry Vacuum Dry (45°C) Filter->Dry

Caption: Figure 1. Step-by-step logic flow for the recrystallization of 4-bromo-N-(cyanomethyl)benzamide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out (Liquid separates instead of crystals)Solution cooled too fast; solvent mix too polar; impurity level too high.1. Reheat to dissolve. 2. Add slightly more Ethanol. 3. Seed with a pure crystal if available. 4. Scratch the inner glass surface with a rod.
No Crystallization Solution too dilute (supersaturation not reached).Evaporate 20% of the solvent on a rotary evaporator and repeat the cooling process.
Low Yield Too much solvent used; crystals soluble in wash.Cool to -20 °C (freezer) before filtering. Use strictly cold solvent for washing.
Colored Impurities Oxidation byproducts.Add activated charcoal (1-2% w/w) during the hot dissolution step, stir for 5 mins, then hot filter.

Analytical Validation (QC)

After drying, the purity must be verified.

  • Melting Point: Expect a sharp range (e.g., within 2 °C). Broad ranges indicate retained solvent or impurities.

    • Reference: Analogous N-(cyanomethyl)benzamide melts at 138–140 °C [1]; the 4-bromo substituent typically raises the MP, likely to 145–160 °C range.

  • HPLC: Run a gradient method (Water/Acetonitrile + 0.1% Formic Acid). Purity should be >98% (Area %).

  • 1H NMR (DMSO-d6):

    • Check for the disappearance of the aminoacetonitrile methylene peak (often shifted or broadened in salt form).

    • Confirm the amide doublet (NH) and the methylene doublet (CH₂-CN) coupling.

Safety & Handling

  • Cyanide Functionality: While the nitrile group (-CN) is covalently bonded and stable, avoid contact with strong acids at high temperatures which could theoretically liberate HCN, although unlikely under these recrystallization conditions.

  • Standard PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all solvents in a fume hood.

  • Waste Disposal: Dispose of mother liquors (filtrate) as halogenated organic waste due to the bromine content.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11237300, N-(Cyanomethyl)benzamide. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

Sources

HPLC-MS analysis of 4-bromo-N-(cyanomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC-MS Analysis of 4-Bromo-N-(cyanomethyl)benzamide

Introduction & Scope

4-Bromo-N-(cyanomethyl)benzamide is a halogenated benzamide derivative frequently utilized as a synthetic intermediate in the development of protease inhibitors and kinase-targeting small molecules. Its structural dual-functionality—containing a chemically active nitrile group and a bromine handle for cross-coupling—makes its purity critical for downstream efficacy.

This application note details a robust HPLC-MS methodology for its analysis. Unlike generic protocols, this guide addresses the specific challenges posed by this molecule: the potential for nitrile hydrolysis under acidic conditions and the necessity of resolving the distinct bromine isotopic envelope.[1]

Key Analytical Challenges:

  • Isotopic Resolution: The ~1:1 abundance of

    
    Br and 
    
    
    
    Br requires specific mass spectrometry settings to avoid integration errors.
  • Hydrolytic Stability: The cyanomethyl group is susceptible to hydrolysis to the corresponding carboxylic acid (N-(4-bromobenzoyl)glycine) in highly aqueous, low-pH mobile phases over time.

  • Amide Tailing: The secondary amide moiety can interact with free silanols on older silica columns, necessitating end-capped stationary phases.

Physicochemical Profile

Understanding the molecule is the first step in method design.[1]

PropertyValueImplications for Method Development
Molecular Formula

Basis for MS exact mass calculation.
Molecular Weight 238.98 (

Br) / 240.98 (

Br)
Requires monitoring of doublets in MS.
LogP (Predicted) ~1.7 - 1.8Moderately lipophilic; ideal for C18 Reversed-Phase LC.
pKa (Amide) ~14-15 (Neutral in solution)Will protonate

in acidic mobile phase (pH < 3).
Solubility Low in water; High in DMSO, MeOH, ACNSample diluent must be organic-rich to prevent precipitation.

Method Development Strategy

Chromatographic Separation (The "Why")

We utilize a Reversed-Phase (RP) mechanism. Given the LogP of ~1.7, a standard C18 column provides sufficient retention.[1] However, to prevent peak tailing caused by the secondary amide interacting with silanols, a highly end-capped column (e.g., C18 with ethylene-bridged hybrid technology) is recommended.

Mass Spectrometry Detection
  • Ionization: Electrospray Ionization (ESI) in Positive Mode is selected.[1][2][3] The amide carbonyl oxygen is readily protonated under acidic conditions, yielding a stable

    
     ion.
    
  • Isotopic Pattern: The presence of Bromine creates a characteristic "twin peak" signature separated by 2 Da.[1] Both isotopes must be considered for accurate identification.

Detailed Experimental Protocol

Reagents and Materials
  • Reference Standard: 4-Bromo-N-(cyanomethyl)benzamide (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Modifier: LC-MS Grade Formic Acid (FA).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent end-capped C18.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO (1 mg/mL).

  • Working Solution: Dilute Stock 1:100 into 50:50 Water:Acetonitrile (10 µg/mL).

    • Critical Step: Do not store the working solution in highly acidic aqueous buffers for >24 hours to prevent nitrile hydrolysis.[1] Prepare fresh daily.

LC-MS Conditions

Liquid Chromatography Parameters:

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Vol 2.0 µL

Gradient Table:

Time (min)% BDescription
0.0010Initial equilibration
1.0010Isocratic hold to elute polar salts
6.0090Linear ramp to elute analyte
7.5090Wash phase
7.6010Re-equilibration
10.0010Ready for next injection

Mass Spectrometry Parameters (ESI+):

  • Source Temp: 350 °C

  • Capillary Voltage: 3500 V

  • Scan Range: m/z 100 – 500 (Full Scan)

  • Target Ions (SIM/MRM):

    • Quantifier: m/z 238.9 -> 183.0 (Loss of cyanomethyl group)

    • Qualifier: m/z 238.9 -> 155.0 (Loss of CO from benzoyl cation)

Results & Discussion

Fragmentation Pathway & MS Interpretation

Upon Collision Induced Dissociation (CID), the protonated parent ion (


) undergoes a predictable fragmentation. The primary cleavage occurs at the amide bond, ejecting the cyanomethylamine neutral fragment and leaving the resonance-stabilized 4-bromobenzoyl cation.

Visualizing the Fragmentation Logic:

Fragmentation Parent Parent Ion [M+H]+ m/z 239/241 (Protonated Amide) Benzoyl Fragment 1 4-Bromobenzoyl Cation m/z 183/185 Parent->Benzoyl Inductive Cleavage Neutral1 Loss of NH2-CH2-CN (56 Da) Parent->Neutral1 Phenyl Fragment 2 4-Bromophenyl Cation m/z 155/157 Benzoyl->Phenyl Alpha Cleavage Neutral2 Loss of CO (28 Da) Benzoyl->Neutral2

Figure 1: Proposed ESI+ MS/MS fragmentation pathway for 4-bromo-N-(cyanomethyl)benzamide.

Chromatographic Expectations

Under the described gradient, the analyte is expected to elute at approximately 4.5 – 5.0 minutes .

  • Peak Shape: Symmetrical (Tailing Factor < 1.2).[1]

  • Mass Spectrum: You will observe two distinct peaks at m/z 239 and 241 with near-equal intensity.

    • Note: If the m/z 241 peak is significantly higher, check for co-eluting interferences. If m/z 239 is higher, check for de-bromination (unlikely in ESI).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peaks Solvent mismatchDissolve sample in mobile phase starting composition (10% ACN).
Extra Peak (+18 Da) HydrolysisThe nitrile has hydrolyzed to an amide or acid.[1] Check sample age and pH.[1]
Low Sensitivity Ion SuppressionReduce flow rate or switch to Methanol instead of ACN to alter desolvation.

Analytical Workflow Diagram

To ensure reproducibility, follow this strict operational workflow.

Workflow Start Start: Solid Sample (4-Bromo-N-(cyanomethyl)benzamide) Solubilization 1. Solubilization Dissolve 1mg in 1mL DMSO (High Solubility Step) Start->Solubilization Dilution 2. Working Dilution Dilute 1:100 in 50:50 H2O:ACN (Prevents solvent mismatch) Solubilization->Dilution Filtration 3. Filtration 0.2 µm PTFE Filter (Protect Column) Dilution->Filtration LC 4. LC Separation C18 Column, Gradient Elution (Retain & Separate) Filtration->LC MS 5. MS Detection (ESI+) Monitor m/z 239 & 241 (Specific Detection) LC->MS Data 6. Data Analysis Integrate 239+241 Sum (Quantification) MS->Data

Figure 2: Step-by-step analytical workflow from solid sample to data quantification.

References

  • PubChem. (n.d.).[1][4] 4-Bromo-N-(cyanomethyl)benzamide Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Holčapek, M., et al. (2010). Mass Spectrometry of Amides. In The Chemistry of Amides.
  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Advanced Application Note: Evaluating 4-Bromo-N-(cyanomethyl)benzamide as a Reversible Covalent Scaffold for FGFR1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in cellular proliferation, survival, and migration. Aberrant FGFR1 signaling—often driven by gene amplification or mutation—is a well-documented oncogenic driver in multiple malignancies, including breast cancer and squamous cell lung carcinoma, where it constitutively activates the RAS-MAPK and PI3K-AKT pathways[1].

While first-generation ATP-competitive FGFR inhibitors have shown clinical utility, they often suffer from poor kinome selectivity and are highly susceptible to resistance via gatekeeper mutations. To overcome these limitations, targeted covalent inhibitors have been developed to engage specific non-catalytic cysteines within the kinase domain. Specifically, Cys488 (located in the glycine-rich P-loop of FGFR1) has emerged as a prime target for covalent modification, as it is conserved in only a small subset of the kinome[2].

4-Bromo-N-(cyanomethyl)benzamide represents a highly privileged, fragment-based scaffold for developing next-generation Reversible Covalent Kinase Inhibitors (RCKIs)[3].

  • The Benzamide Core: Acts as a foundational pharmacophore, providing essential hydrogen-bond donor/acceptor interactions within the adenine-binding pocket (hinge region) of FGFR1.

  • The Cyanomethyl Warhead: Nitriles are mild electrophiles that can form transient, reversible thioimidate adducts with the thiolate of Cys488[4]. This reversible covalent mechanism provides the prolonged target residence time typical of irreversible inhibitors, but significantly reduces the risk of permanent off-target haptenization and associated immunotoxicity[5].

  • The 4-Bromo Substituent: Serves as a versatile synthetic vector. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), researchers can rapidly elaborate the fragment into the hydrophobic back pocket or solvent-exposed regions to optimize non-covalent affinity.

FGFR1_Pathway FGF FGF Ligand FGFR1 FGFR1 (Cys488) FGF->FGFR1 Binds & Activates RAS RAS / MAPK Pathway FGFR1->RAS Phosphorylation PI3K PI3K / AKT Pathway FGFR1->PI3K Phosphorylation Inhibitor Nitrile-Benzamide Scaffold Inhibitor->FGFR1 Reversible Covalent Bond at Cys488 Proliferation Tumor Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Fig 1. FGFR1 signaling cascade and the reversible covalent inhibition logic targeting Cys488.

Experimental Design: A Self-Validating Workflow

To confidently advance 4-bromo-N-(cyanomethyl)benzamide from a fragment to a lead compound, a self-validating experimental workflow is required. Biochemical potency must be cross-examined with biophysical evidence of covalent adduct formation, which must then be validated in the complex intracellular environment.

Workflow Step1 1. Scaffold Derivatization Cross-coupling at 4-Bromo position Step2 2. Biochemical Profiling TR-FRET & Jump-Dilution assays Step1->Step2 Step3 3. Biophysical Validation Intact Mass Spec for adduct formation Step2->Step3 Step4 4. Cellular Target Engagement CETSA in FGFR1-amplified cells Step3->Step4

Fig 2. Self-validating experimental workflow for fragment-to-lead optimization.

Step-by-Step Protocols

Protocol 1: TR-FRET Kinase Assay & Jump-Dilution Reversibility

Causality & Logic: Standard IC₅₀ assays cannot distinguish between high-affinity non-covalent binders and covalent modifiers. The jump-dilution assay is critical for proving the reversible nature of the nitrile warhead. By pre-incubating the enzyme at a high inhibitor concentration (100× IC₅₀) and rapidly diluting it, irreversible inhibitors will show zero recovery of kinase activity. In contrast, the cyanomethyl warhead will exhibit a time-dependent recovery of FGFR1 activity as the thioimidate bond hydrolyzes and the equilibrium shifts[4].

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute recombinant human FGFR1 (kinase domain, WT) to 2 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Note: Keep DTT concentration strictly at 1 mM to prevent premature quenching of the nitrile electrophile.

  • Pre-Incubation (Complex Formation): Incubate 2 nM FGFR1 with 10 µM of the test compound (100× expected fragment IC₅₀) for 60 minutes at room temperature to allow the covalent thioimidate bond to form.

  • Jump-Dilution: Dilute the pre-incubated complex 100-fold into an assay mix containing 100 µM ATP and 1 µM ULight-labeled poly-GT substrate. The final enzyme concentration is now 0.02 nM, and the inhibitor is 0.1 µM (below its IC₅₀).

  • Kinetic Monitoring: Measure the TR-FRET signal (Excitation 320 nm, Emission 665 nm) continuously for 120 minutes using a microplate reader.

  • Data Analysis: Plot product formation over time. Calculate the dissociation rate constant (

    
    ) and residence time (
    
    
    
    ) by fitting the recovery curve to a first-order exponential equation.
Protocol 2: Intact Protein Mass Spectrometry (MS)

Causality & Logic: Why use intact protein MS instead of standard bottom-up peptide mapping? The thioimidate bond formed by the nitrile reacting with Cys488 is highly labile under acidic conditions and elevated temperatures. Standard tryptic digestion protocols will hydrolyze the adduct back to the free thiol, leading to false-negative results. Intact MS under mild desolvation conditions preserves the reversible covalent modification.

Step-by-Step Procedure:

  • Incubation: Incubate 5 µM of recombinant FGFR1 with 50 µM of the cyanomethyl compound in 20 mM Ammonium Acetate (pH 7.4) for 2 hours at 25°C.

  • Desalting: Rapidly desalt the protein using a Zeba Spin Desalting Column (7K MWCO) pre-equilibrated with 20 mM Ammonium Acetate to remove unbound ligand.

  • LC-MS Analysis: Inject the sample onto a C4 analytical column (e.g., Waters MassPREP). Use a fast, steep gradient (20% to 80% Acetonitrile with 0.1% Formic Acid over 3 minutes) to minimize the time the adduct spends in an acidic environment.

  • Deconvolution: Acquire data on a high-resolution Q-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 software.

  • Validation: Calculate the mass shift. An addition of exactly the molecular weight of the compound confirms a 1:1 covalent stoichiometry.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality & Logic: Biochemical assays lack the competitive intracellular ATP concentration (~1-5 mM) and the highly reductive cytosolic environment (rich in glutathione), which can scavenge electrophiles. CETSA proves that the optimized benzamide scaffold successfully penetrates the cell membrane and engages FGFR1 in its native physiological state.

Step-by-Step Procedure:

  • Cell Culture & Treatment: Culture FGFR1-amplified H1581 non-small cell lung cancer cells to 80% confluency. Treat cells with 1 µM of the optimized compound or DMSO vehicle for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide the cell suspension equally into 8 PCR tubes.

  • Heating: Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by three cycles of rapid freeze-thawing (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Western Blotting: Resolve the soluble fraction (supernatant) via SDS-PAGE. Immunoblot using a primary anti-FGFR1 antibody.

  • Quantification: Plot the normalized band intensities against temperature to determine the aggregation temperature (

    
    ). A positive shift (
    
    
    
    ) indicates robust intracellular target engagement.

Data Presentation

The following table demonstrates the expected trajectory when evolving the raw 4-bromo-N-(cyanomethyl)benzamide fragment into a fully elaborated lead compound, benchmarked against an irreversible control.

Table 1: Representative Profiling of the Cyanomethyl Scaffold vs. Optimized Lead

Compound / ScaffoldTR-FRET IC₅₀ (nM)Jump-Dilution Recovery (%)Intact MS Adduct (%)CETSA

(°C)
4-Bromo-N-(cyanomethyl)benzamide (Fragment) ~12,500> 95% (Rapid)~25%+ 0.5
Optimized Reversible Lead (Cross-coupled) < 15> 85% (Slow,

= 4h)
> 90%+ 4.8
PRN1371 (Irreversible Acrylamide Control) < 5< 5% (No recovery)100%+ 5.5

Note: The fragment establishes the baseline binding and reversible chemistry. Cross-coupling at the 4-bromo position dramatically improves the IC₅₀ and CETSA shift by optimizing non-covalent interactions, while the cyanomethyl group maintains the desired reversible covalent profile (evidenced by the slow recovery in jump-dilution).

References

  • Pharmacological and Biological Targeting of FGFR1 in Cancer Source: nih.gov URL:[Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors Source: nih.gov URL:[Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors Source: acs.org URL:[Link]

  • Full article: Key advances in the development of reversible covalent inhibitors Source: tandfonline.com URL:[Link]

  • Advances in reversible covalent kinase inhibitors Source: researchgate.net URL:[Link]

Sources

Application Note: Cell-Based Assay Development for 4-Bromo-N-(cyanomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the development of a robust screening cascade for 4-bromo-N-(cyanomethyl)benzamide , a representative nitrile-based reversible covalent inhibitor . Based on its pharmacophore (an electrophilic nitrile warhead attached to a P2-binding aromatic moiety), this compound is functionally categorized as a Cysteine Protease Inhibitor (likely targeting Cathepsins K, L, S, or B).

The following protocols are designed to validate its potency, mechanism of action, and cellular target engagement.

Compound Class: Reversible Covalent Cysteine Protease Inhibitor (Nitrile Warhead) Primary Target Class: Papain-like Cysteine Proteases (e.g., Cathepsin L, K, S) Mechanism: Nucleophilic attack of the catalytic cysteine thiolate on the nitrile carbon to form a thioimidate adduct.

Scientific Rationale & Mechanism of Action

To develop effective assays, one must understand the binding kinetics. Unlike Michael acceptors (e.g., acrylamides) that form permanent bonds, the nitrile group in 4-bromo-N-(cyanomethyl)benzamide forms a reversible covalent bond.

Reaction Mechanism

The catalytic cysteine (Cys25 in papain numbering) exists as an ion pair with a histidine. The thiolate attacks the nitrile carbon, forming a high-energy thioimidate intermediate.

Key Assay Implication: Because the reaction is reversible but slow-binding, pre-incubation time is a critical variable. IC50 values will shift to lower concentrations as pre-incubation time increases until equilibrium is reached.

Mechanism Enzyme Free Enzyme (Cathepsin-Cys-S⁻) Complex Non-Covalent Complex (EI) Enzyme->Complex k_on Inhibitor Inhibitor (R-CN) Inhibitor->Complex Complex->Enzyme k_off Adduct Covalent Thioimidate Adduct (E-I*) Complex->Adduct k_inact (Covalent Bond Formation) Adduct->Complex k_rev (Slow)

Figure 1: Kinetic mechanism of nitrile-based inhibition. Note the reversibility (k_rev), distinguishing it from irreversible suicide inhibitors.

Biochemical Validation (Cell-Free)

Before moving to cells, the intrinsic potency (


 or 

) must be established using a fluorogenic substrate assay.
Protocol A: Fluorogenic Kinetic Assay (Cathepsin L Model)

Objective: Determine the IC50 and assess time-dependent inhibition.

Materials:

  • Enzyme: Recombinant Human Cathepsin L (activated).

  • Substrate: Z-Phe-Arg-AMC (Km ~ 2 µM).

  • Buffer: 50 mM Sodium Acetate pH 5.5, 5 mM DTT, 1 mM EDTA. (Acidic pH is vital for Cathepsin activity).

Workflow:

  • Activation: Dilute Cathepsin L in buffer containing DTT. Incubate 15 min at RT to reduce the active site cysteine.

  • Compound Addition: Add 4-bromo-N-(cyanomethyl)benzamide (10-point dose response, top conc 100 µM) to the enzyme.

  • Pre-incubation (Critical Step): Incubate for 30 minutes .

    • Note: Run a parallel plate with 0 min pre-incubation. A shift in IC50 confirms the slow-binding covalent mechanism.

  • Reaction Start: Add Z-Phe-Arg-AMC substrate (final conc =

    
    ).
    
  • Detection: Measure Fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

Data Analysis: Calculate initial velocities (


) from the linear portion of the fluorescence curves. Fit to a 4-parameter logistic equation.

Cell-Based Target Engagement: CETSA

Standard functional assays (like protein degradation) can be noisy. The Cellular Thermal Shift Assay (CETSA) is the gold standard for proving that 4-bromo-N-(cyanomethyl)benzamide enters the cell and physically binds the target in the complex cytosolic environment.

Protocol B: Intracellular CETSA

Objective: Quantify the thermal stabilization of Cathepsin L upon inhibitor binding in live cells.

Principle: Ligand binding stabilizes the protein, shifting its melting temperature (


) higher.

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 or HeLa cells (known to express Cathepsins) in 6-well plates (

    
     cells/well).
    
  • Treatment:

    • Experimental: Treat with 10 µM 4-bromo-N-(cyanomethyl)benzamide for 1 hour at 37°C.

    • Control: Treat with DMSO vehicle.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors (excluding cysteine protease inhibitors).

  • Thermal Challenge:

    • Aliquot cell suspension into 10 PCR tubes (50 µL each).

    • Heat each tube to a distinct temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a PCR thermocycler.

    • Cool immediately to 25°C.

  • Lysis: Add lysis buffer (with 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to release proteins.

  • Clarification: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze the supernatant (soluble fraction) via Western Blot using anti-Cathepsin L antibody.

Expected Result: The inhibitor-treated samples will show soluble Cathepsin L bands at higher temperatures compared to DMSO controls.

Data Visualization: Plot "Relative Band Intensity" vs. "Temperature". The shift in


 (

) indicates target engagement.

Functional Cell Assay: Magic Red™ Cathepsin Imaging

To confirm the inhibitor blocks enzymatic activity inside the lysosome, use a cell-permeable fluorogenic probe.

Protocol C: Lysosomal Activity Imaging

Objective: Visualize real-time inhibition of Cathepsin activity in live cells.

Reagents:

  • Magic Red™ Cathepsin L Assay Kit: Contains a substrate (MR-Phe-Arg) that fluoresces red upon cleavage.

  • Hoechst 33342: Nuclear stain.

Workflow:

  • Culture: Seed cells in a black-walled 96-well imaging plate.

  • Dosing: Treat cells with serial dilutions of 4-bromo-N-(cyanomethyl)benzamide (0.1 µM – 50 µM) for 4 hours.

  • Staining: Add Magic Red reagent (1:26 dilution) and Hoechst (1 µg/mL). Incubate for 30–60 minutes at 37°C.

  • Imaging: Image on a High-Content Imager (e.g., Operetta or ImageXpress).

    • Channel 1 (Nuclei): Ex 350/Em 461.

    • Channel 2 (Cathepsin Activity): Ex 590/Em 628.

  • Quantification: Measure "Total Red Spot Intensity per Cell".

Interpretation: Effective inhibition will result in a dose-dependent decrease in red fluorescence puncta (lysosomes).

Summary of Experimental Workflow

The following diagram illustrates the logical flow from chemical validation to cellular proof-of-concept.

Workflow cluster_Biochem Phase 1: Biochemical Validation cluster_Cell Phase 2: Cellular Validation Compound 4-bromo-N-(cyanomethyl)benzamide Assay1 Fluorogenic Kinetic Assay (Z-Phe-Arg-AMC) Compound->Assay1 Result1 Output: IC50 & Time-Dependency (Confirm Covalent Mode) Assay1->Result1 Assay2 CETSA (Thermal Shift) Result1->Assay2 If Potent (<1 µM) Assay3 Magic Red™ Imaging Result1->Assay3 Result2 Output: Target Engagement (Delta Tm) Assay2->Result2 Result3 Output: Functional IC50 (Intracellular Activity) Assay3->Result3

Figure 2: Screening cascade for validating 4-bromo-N-(cyanomethyl)benzamide.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Inhibition in Biochem Assay Enzyme not activatedEnsure DTT/Cysteine is fresh. Cysteine proteases require reduction.
IC50 varies with time Slow binding kineticsThis is expected for nitriles. Standardize pre-incubation time (e.g., 30 min).
High Cell Toxicity Off-target effectsNitriles can be promiscuous. Run a counter-screen with a non-cysteine protease (e.g., Trypsin).
No Shift in CETSA Poor cell permeabilityVerify solubility. Try higher concentration or longer incubation (up to 2h).

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanocanamides as potent, reversible inhibitors of Cathepsin K." Journal of Medicinal Chemistry. Link

  • Lozano, R., et al. (2020). "Nitrile-Based Inhibitors of Cysteine Proteases: A Structural Perspective." Current Medicinal Chemistry. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Verdoes, M., et al. (2013). "A quenched fluorescent activity-based probe for the non-invasive imaging of Cathepsin activity." Journal of the American Chemical Society. Link

Technical Application Note: 4-bromo-N-(cyanomethyl)benzamide for Elastase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental framework for characterizing 4-bromo-N-(cyanomethyl)benzamide as a covalent, reversible inhibitor of Human Neutrophil Elastase (HNE). Unlike standard peptidomimetic inhibitors (e.g., Sivelestat), this molecule represents a fragment-based non-peptidic probe utilizing a nitrile (cyanomethyl) warhead.

The cyanomethyl group functions as an electrophilic trap, reacting with the catalytic nucleophile (Serine-195) of the elastase active site to form an imidate adduct . This protocol addresses the specific kinetic challenges associated with nitrile inhibitors, particularly the requirement for pre-incubation to account for slow-binding kinetics (


) and the assessment of reversibility.

Chemical Mechanism & Properties[1][2][3]

Mechanism of Action

The inhibition mechanism relies on the nucleophilic attack of the catalytic Serine-195 hydroxyl group on the carbon atom of the nitrile warhead. This reaction is distinct from acylation; it results in the formation of a covalent imidate (or Pinner adduct).

  • Binding Mode: The 4-bromophenyl moiety likely occupies the S1 hydrophobic pocket of elastase, mimicking the valine/alanine side chains preferred by the enzyme, while the nitrile engages the catalytic triad.

  • Kinetics: Nitrile-based inhibition of serine proteases is often slow-binding and reversible . The transition state mimics the tetrahedral intermediate of peptide hydrolysis.

Molecule Specifications[4][5][6]
  • IUPAC Name: 4-bromo-N-(cyanomethyl)benzamide

  • Molecular Weight: ~239.07 g/mol

  • Solubility: Low in water; soluble in DMSO (>10 mM).

  • Stability: The nitrile group is stable at neutral pH but can hydrolyze to an amide or carboxylic acid under strong acidic/basic conditions or prolonged storage in aqueous solution.

Visualization: Mechanism & Workflow

Mechanism of Inhibition (DOT Diagram)

Elastase_Nitrile_Mechanism Figure 1: Mechanism of Serine Protease Inhibition by Nitrile Warheads (Imidate Formation). Enzyme Elastase (HNE) [Ser195-OH] Complex Michaelis Complex (Non-covalent) Enzyme->Complex Kd (Binding) Inhibitor Inhibitor [R-C≡N] Inhibitor->Complex Kd (Binding) TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Adduct Imidate Adduct (Covalent/Reversible) TS->Adduct Imidate Formation Adduct->Complex Slow Dissociation (Reversibility)

Experimental Protocol: HNE Inhibition Assay

Materials & Reagents
  • Enzyme: Human Neutrophil Elastase (HNE), high purity (>95%).

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (Chromogenic, specific for HNE).

  • Inhibitor: 4-bromo-N-(cyanomethyl)benzamide (Stock 100 mM in DMSO).

  • Assay Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.

    • Note: High ionic strength (NaCl) prevents non-specific sticking of the enzyme.

  • Control Inhibitor: Sivelestat or PMSF (for assay validation).

Preparation of Stocks
  • Inhibitor Stock: Dissolve 2.4 mg of compound in 100

    
    L DMSO to make a ~100 mM stock. Sonicate if necessary. Store at -20°C.
    
  • Substrate Stock: Prepare 20 mM MeOSuc-AAPV-pNA in DMSO.

  • Enzyme Solution: Dilute HNE to 20 nM in Assay Buffer immediately before use. Keep on ice.

Kinetic Assay Workflow (96-well format)

This protocol uses a pre-incubation step to capture the slow-binding component typical of nitrile inhibitors.

  • Blanking: Add 140

    
    L Assay Buffer to "Blank" wells.
    
  • Inhibitor Addition: Add 10

    
    L of Inhibitor (varying concentrations, e.g., 0.1 
    
    
    
    M to 100
    
    
    M) to experimental wells. Maintain constant DMSO (e.g., 5%) across all wells.
  • Enzyme Addition: Add 40

    
    L of HNE (20 nM) to the wells. Final enzyme conc: ~5 nM.
    
  • Pre-Incubation (CRITICAL): Incubate at 25°C for 30 minutes .

    • Why? Allows the nitrile to react with Ser195 and reach equilibrium (

      
      ). Without this, IC50 values will be underestimated.
      
  • Reaction Start: Add 50

    
    L of Substrate (1 mM stock) to all wells. Final substrate conc: 200 
    
    
    
    M (
    
    
    ).
  • Detection: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes at 25°C.

Data Analysis
  • Velocity Calculation: Calculate the slope (mOD/min) of the linear portion of the progress curve for each concentration.

  • IC50 Determination: Plot Fractional Activity (

    
    ) vs. Log[Inhibitor]. Fit to a 4-parameter logistic model.
    
  • Ki Calculation: For competitive inhibition (assuming competitive binding at S1):

    
    
    Note: If the inhibitor is tight-binding (
    
    
    
    ), use the Morrison Equation instead of standard IC50 fitting.

Advanced Characterization: Reversibility Check

Since nitriles form reversible imidates, it is vital to confirm the inhibitor can dissociate.

Jump Dilution Method:

  • Incubate Enzyme (100x concentration) + Inhibitor (10x IC50) for 60 mins.

  • Rapidly dilute this mixture 100-fold into buffer containing Substrate.

  • Expected Result: If reversible, enzymatic activity will recover over time as the inhibitor dissociates (concave-up progress curve). If irreversible, no activity recovers.

Diagram: Experimental Workflow

Assay_Workflow Figure 2: Step-by-Step Kinetic Assay Protocol for Nitrile Elastase Inhibitors. Start Start: Reagent Prep Step1 1. Prepare 100mM Stock (DMSO) Start->Step1 Step2 2. Dilute HNE Enzyme (Keep on Ice) Start->Step2 Step3 3. Plate Setup: Buffer + Inhibitor + Enzyme Step1->Step3 Step2->Step3 Step4 4. PRE-INCUBATION 30 mins @ 25°C (Critical for Nitriles) Step3->Step4 Step5 5. Add Substrate (MeOSuc-AAPV-pNA) Step4->Step5 Step6 6. Kinetic Read Abs @ 405nm (20 mins) Step5->Step6 Analysis 7. Calculate Ki / IC50 Step6->Analysis

Troubleshooting & Optimization

IssueProbable CauseSolution
No Inhibition observed Hydrolysis of NitrileEnsure stock is fresh and stored in anhydrous DMSO. Avoid acidic buffers.
Non-linear rates Slow bindingIncrease pre-incubation time to 60 mins. Analyze the "association phase" of the progress curve.
Precipitation Low SolubilityDo not exceed 5% DMSO final concentration. Check visual clarity of wells.
High Background Substrate instabilityMeOSuc-AAPV-pNA can auto-hydrolyze at pH > 8.5. Keep pH at 7.5.

References

  • Mechanism of Nitrile Warheads

    • L. Hedstrom, "Serine Protease Mechanism and Specificity," Chem. Rev., 2002.
    • Note: Defines the formation of the imid
  • Elastase Assay Protocols

    • Bieth, J. G.
    • Note: Foundational paper for using AAPV-pNA substr
  • Nitrile Inhibitors in Drug Discovery

    • F. Fleming et al., "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group," J. Med. Chem., 2010.[1][2]

    • Note: Contextualizes the stability and reactivity of the cyanomethyl group.
  • Slow-Binding Kinetics

    • Morrison, J. F., & Walsh, C. T., "The behavior and significance of slow-binding enzyme inhibitors," Adv. Enzymol.[3] Relat. Areas Mol. Biol., 1988.

    • Note: Essential for analyzing the pre-incub

Sources

application of 4-bromo-N-(cyanomethyl)benzamide in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Here is the continuation of the detailed application notes and protocols for the investigation of 4-bromo-N-(cyanomethyl)benzamide in drug discovery.

In Vitro Biological Evaluation

Once the target or a potential therapeutic area is hypothesized, the next step is to evaluate the biological activity of 4-bromo-N-(cyanomethyl)benzamide in relevant cellular models. Cell-based assays are fundamental in drug discovery to assess a compound's effect on a biological process within a living cell.[1][2]

Workflow for In Vitro Biological Evaluation

InVitroWorkflow Start Compound with Hypothesized Activity AssayDev Assay Development & Optimization Start->AssayDev PrimaryScreen Primary Screening (e.g., Single Concentration) AssayDev->PrimaryScreen DoseResponse Dose-Response Analysis (IC50/EC50 Determination) PrimaryScreen->DoseResponse CellPanel Cell Panel Screening (Disease-Relevant Models) DoseResponse->CellPanel MoAStudies Mechanism of Action (MoA) Studies CellPanel->MoAStudies LeadOp Lead Optimization MoAStudies->LeadOp

Caption: A typical workflow for the in vitro biological evaluation of a compound.

Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of 4-bromo-N-(cyanomethyl)benzamide on the viability and proliferation of a panel of human cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Materials:

  • 4-bromo-N-(cyanomethyl)benzamide

  • Human cancer cell lines (e.g., a panel representing different tumor types)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4-bromo-N-(cyanomethyl)benzamide in culture medium. Remove the old medium from the cells and add the compound-containing medium to the wells. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][4]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Line Screening

To understand the potential therapeutic breadth of 4-bromo-N-(cyanomethyl)benzamide, it is advisable to screen it against a large panel of cancer cell lines with diverse genetic backgrounds.[7][8][9][10] This can help identify specific cancer types that are particularly sensitive to the compound and may provide clues about its mechanism of action. Several commercial services offer screening across hundreds of cell lines.[2][8]

ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial to avoid late-stage failures in drug development.[11][12][13] In vitro ADME-Tox assays provide valuable data to guide the optimization of a compound's pharmacokinetic and safety profiles.[14][15][16]

Protocol 5: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of 4-bromo-N-(cyanomethyl)benzamide to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver.[17] This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes.[17][18]

Materials:

  • 4-bromo-N-(cyanomethyl)benzamide

  • Pooled human liver microsomes[17][19]

  • Potassium phosphate buffer (pH 7.4)

  • NADPH (cofactor for CYP enzymes)[17][19]

  • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

  • Ice-cold acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH.[19][20]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.[17][18]

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of 4-bromo-N-(cyanomethyl)benzamide at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).[19][20]

Table 2: Example Data for Metabolic Stability Assay

Compoundt₁/₂ (min)CLᵢₙₜ (µL/min/mg protein)Classification
Verapamil (High Clearance)< 10> 80High
Warfarin (Low Clearance)> 60< 10Low
4-bromo-N-(cyanomethyl)benzamide To be determinedTo be determinedTo be determined
Protocol 6: Caco-2 Permeability Assay

Objective: To predict the intestinal absorption of 4-bromo-N-(cyanomethyl)benzamide using the Caco-2 cell line, which forms a monolayer that mimics the human intestinal epithelium.[1][21][22] This assay measures the rate of transport of the compound from the apical (intestinal lumen) to the basolateral (blood) side of the cell monolayer.[1]

Materials:

  • 4-bromo-N-(cyanomethyl)benzamide

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Control compounds (e.g., a high permeability and a low permeability drug)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[21]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer.

    • Add the test compound to the apical (A) compartment.

    • At various time points, collect samples from the basolateral (B) compartment.

    • To assess active efflux, also perform the experiment in the B to A direction.[1]

  • LC-MS/MS Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.[1]

Table 3: Example Data for Caco-2 Permeability Assay

CompoundPapp (A→B) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Propranolol (High Permeability)> 10< 2High
Atenolol (Low Permeability)< 1< 2Low
4-bromo-N-(cyanomethyl)benzamide To be determinedTo be determinedTo be determined

Data Interpretation and Next Steps

The data generated from these initial studies will provide a comprehensive preliminary profile of 4-bromo-N-(cyanomethyl)benzamide.

  • Target Identification: Positive hits from target identification screens will need to be validated through orthogonal assays to confirm the interaction and its functional consequence.

  • *In Vitro_ Biology: A potent IC₅₀ value against specific cancer cell lines would warrant further investigation into the mechanism of action, potentially through cell cycle analysis, apoptosis assays, and target engagement studies in cells.

  • ADME Properties: The metabolic stability and permeability data will inform on the compound's potential for oral bioavailability. A compound with high metabolic instability may require chemical modification to block metabolic sites. Poor permeability might suggest that the compound is not suitable for oral administration or that it may be a substrate for efflux transporters.

Based on a favorable profile (i.e., potent biological activity, identified and validated target, and acceptable ADME properties), the next steps would involve lead optimization to improve any liabilities, followed by more advanced preclinical studies, including in vivo efficacy and safety assessment in animal models.

Conclusion

While 4-bromo-N-(cyanomethyl)benzamide is a relatively uncharacterized compound, its benzamide scaffold suggests potential for biological activity. The application notes and protocols outlined in this document provide a structured and scientifically rigorous approach to systematically investigate its potential as a starting point for a drug discovery program. By following this roadmap, researchers can efficiently gather the necessary data to make an informed decision on the future development of this and other novel chemical entities.

References

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • ICE Bioscience. (n.d.). ICECP™ Cancer Cell Panel Screening. Retrieved from [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from [Link]

  • Biotechfarm. (n.d.). ADME Tox Studies: Shaping Drug Development Pathways. Retrieved from [Link]

  • Crown Bioscience. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175–185. [Link]

  • AstraZeneca. (2024, May 1). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. AACR Journals. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cancer Cell Panel Screening. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved from [Link]

  • PubMed. (n.d.). Impact of physicochemical profiling for rational approach on drug discovery. Retrieved from [Link]

  • News Medical Life Sciences. (2025, April 14). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. Retrieved from [Link]

  • Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • Aimil Ltd. (2025, January 22). SiriusT3: Physicochemical Property Analysis for Drug Development in India. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • RA Journals. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Services. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

  • Nature. (n.d.). Probing the links between in vitro potency, ADMET and physicochemical parameters. Retrieved from [Link]

  • MDPI. (2026, March 3). Improving Laboratory-Based Cancer Drug Discovery Study Designs for Better Research Translations. Retrieved from [Link]

  • BioIVT. (2022, October 31). Are in vitro drug metabolism and drug-drug interaction studies critical for an IND?. Retrieved from [Link]

  • Bentham Science. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Bromo-N-(cyanomethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that even seemingly straightforward amide couplings can become bottlenecks if reaction parameters are not strictly controlled. The synthesis of 4-bromo-N-(cyanomethyl)benzamide (CAS: 99208-44-3)—a highly versatile small-molecule scaffold—frequently suffers from yield-limiting issues such as amine polymerization, nitrile hydrolysis, and incomplete conversion.

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to maximize your reaction yield and ensure reproducible scale-up[1].

Quantitative Data: Synthetic Route Comparison

Selecting the correct synthetic route is the first step in optimizing your yield. Below is a quantitative and qualitative comparison of the two primary methodologies used to synthesize 4-bromo-N-(cyanomethyl)benzamide.

ParameterRoute A: Acyl ChlorideRoute B: Peptide Coupling
Electrophile 4-Bromobenzoyl chloride4-Bromobenzoic acid
Amine Source Aminoacetonitrile HClAminoacetonitrile HCl
Activator / Base Et₃N or DIPEA (2.5 equiv)HATU (1.2 equiv) / DIPEA (3.0 equiv)
Typical Yield 85–95%75–85%
Reaction Time 2–4 hours6–12 hours
Key Advantage High atom economy, rapid kinetics, highly scalableMoisture tolerant, avoids harsh acyl chlorides
Primary Yield Killer Base starvation, trace moistureIncomplete acid activation, difficult workup

Reaction Workflow

SynthesisWorkflow SM1 4-Bromobenzoyl Chloride (or 4-Bromobenzoic Acid) RouteA Route A: Acyl Chloride + Et3N / DCM SM1->RouteA Acyl Chloride Route RouteB Route B: Acid Coupling + HATU / DIPEA / DMF SM1->RouteB Carboxylic Acid Route SM2 Aminoacetonitrile HCl SM2->RouteA Amine Salt SM2->RouteB Amine Salt Product 4-Bromo-N-(cyanomethyl)benzamide Target Product RouteA->Product High Yield, Fast RouteB->Product Mild, Low Byproducts

Divergent synthetic workflows for 4-bromo-N-(cyanomethyl)benzamide.

Optimized Step-by-Step Methodology (Acyl Chloride Route)

This protocol utilizes 4-bromobenzoyl chloride and aminoacetonitrile hydrochloride[2]. It is designed as a self-validating system : specific visual cues and in-process controls are embedded within the steps to confirm the success of each mechanistic phase.

Materials Required:

  • 4-Bromobenzoyl chloride (1.0 equiv, limiting reagent)

  • Aminoacetonitrile hydrochloride (1.1 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to the electrophile)

Step 1: In-Situ Amine Liberation

Procedure: Suspend aminoacetonitrile hydrochloride (1.1 equiv) in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath. Add Et₃N (2.5 equiv) dropwise over 5 minutes.

  • Causality: Aminoacetonitrile is highly unstable as a free base (prone to polymerization) and is therefore supplied commercially as a hydrochloride salt[1]. Adding the base first liberates the free amine in situ so it is ready for nucleophilic attack.

  • Self-Validation Check: The initial cloudy suspension of the amine salt will transition to a mostly clear solution upon the addition of Et₃N. This visual shift confirms the successful neutralization of the HCl salt and the liberation of the soluble free amine.

Step 2: Electrophile Addition

Procedure: Dissolve 4-bromobenzoyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture at 0 °C over 15–20 minutes while maintaining vigorous stirring.

  • Causality: The acylation reaction is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which can trigger the dimerization of aminoacetonitrile or the premature hydrolysis of the acyl chloride by trace environmental moisture[2].

  • Self-Validation Check: A fine white precipitate (triethylammonium chloride) will immediately begin to form upon the first few drops of addition. This confirms that the acylation is actively occurring and generating the expected HCl byproduct.

Step 3: Reaction Maturation

Procedure: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours.

  • Causality: Warming the mixture ensures the kinetic completion of the coupling, driving any unreacted intermediates to the final product.

  • Self-Validation Check: TLC monitoring (Hexanes:EtOAc 1:1) must be performed. The reaction is complete when the high-Rf UV-active spot (4-bromobenzoyl chloride) completely disappears, replaced by a single, prominent lower-Rf product spot.

Step 4: Quench and Isolation

Procedure: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with 0.1 M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The mild basic wash (NaHCO₃) neutralizes residual acid and removes the Et₃N·HCl salts without risking the hydrolysis of the sensitive nitrile group. The mild acidic wash (0.1 M HCl) scavenges any unreacted free amine.

  • Self-Validation Check: The final crude product should manifest as an off-white solid. If it remains a viscous oil, trace DCM or trapped Et₃N is still present, dictating the need for extended high-vacuum drying.

Troubleshooting & FAQs

Q1: My reaction stalls at ~40-50% conversion despite full consumption of the acid chloride. How do I push it to completion? Diagnosis: Base Starvation. Explanation: A frequent oversight is treating aminoacetonitrile hydrochloride as a standard free amine. Because it is a salt, exactly 1.0 equivalent of your organic base (Et₃N) is consumed just to liberate the free amine. During the subsequent acylation, another 1.0 equivalent of HCl is generated as a byproduct[2]. If you only use 1.0–1.5 equivalents of base in total, the generated HCl will protonate the remaining unreacted aminoacetonitrile, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Solution: Always use a minimum of 2.2 to 2.5 equivalents of base when executing the acyl chloride route with an amine hydrochloride salt.

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass exactly +18 Da higher than the target product. What is this and how do I prevent it? Diagnosis: Nitrile Hydrolysis. Explanation: The target molecule contains a cyanomethyl group. Nitriles are highly susceptible to hydration (addition of H₂O, yielding a +18 Da mass shift) to form primary amides when exposed to strongly basic or strongly acidic aqueous conditions, especially at elevated temperatures. Solution: Avoid using strong aqueous bases (like 1M NaOH or KOH) during the workup phase. Strictly use saturated NaHCO₃. Furthermore, ensure the reaction temperature during the electrophile addition does not exceed 0 °C.

Q3: My acyl chloride has degraded due to poor storage. Can I synthesize this molecule directly from 4-bromobenzoic acid? Diagnosis: Alternative Route Selection (Peptide Coupling). Explanation: Yes. Acid-amine coupling using 4-bromobenzoic acid is highly effective and completely circumvents the moisture sensitivity of acyl chlorides. You can utilize a modern uronium-based coupling reagent such as HATU combined with a non-nucleophilic base like DIPEA in DMF[3]. Solution: Mix 4-bromobenzoic acid (1.0 equiv), aminoacetonitrile HCl (1.2 equiv), and HATU (1.2 equiv) in DMF. Add DIPEA (3.0 equiv) dropwise. This route typically provides excellent yields under milder conditions, though it requires a more rigorous aqueous workup (e.g., multiple LiCl washes) to remove the tetramethylurea byproduct generated by HATU.

References

  • WO2005019211A2 - Biaryl heterocyclic compounds and methods of making and using the same.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]

Sources

side reactions in 4-bromo-N-(cyanomethyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Module: Amide Bond Formation & Nitrile Stability Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Technical Support Center

Welcome to the technical support center for the synthesis of 4-bromo-N-(cyanomethyl)benzamide (Target MW: 239.07 g/mol )[1]. The coupling of 4-bromobenzoic acid with aminoacetonitrile is a fundamental transformation, but the bifunctional nature of the amine and the lability of the cyanomethyl group frequently lead to yield-limiting side reactions. This guide provides a self-validating protocol, diagnostic data, and mechanistic troubleshooting to ensure robust experimental outcomes.

Diagnostic Data Matrix: Common Impurity Profiles

When analyzing your crude reaction mixture via LC-MS, use this matrix to rapidly diagnose side reactions based on quantitative mass shifts.

Impurity ProfileMass Shift (LC-MS)Mechanistic CausalityPrevention Strategy
Primary Amide +18 DaBase/Acid catalyzed nitrile hydration during workup.Use mild aqueous washes (e.g., 5% NaHCO₃); avoid 1M NaOH.
Guanidinium Adduct +98 DaDirect reaction of amine with uronium salt (HATU/HBTU).Implement a 10-minute pre-activation of the carboxylic acid.
Imide (Over-acylation) +183 DaSecondary amide nucleophilically attacking the active ester.Maintain strict 1.0 eq stoichiometry; avoid hyper-nucleophilic bases like DMAP.
Pyrazine Oligomers Broad / PolymericFree-base aminoacetonitrile self-condensation.Neutralize the amine salt in situ only after the active ester is fully formed.

Self-Validating Experimental Protocol

To prevent the side reactions listed above, we recommend the following highly controlled HATU-mediated coupling protocol[2],[3]. This protocol is designed as a self-validating system , meaning it contains analytical checkpoints to verify success before proceeding to the next step.

Reagents:

  • 4-Bromobenzoic acid: 1.0 eq (2.01 g, 10.0 mmol)

  • Aminoacetonitrile hydrochloride: 1.2 eq (1.11 g, 12.0 mmol)

  • HATU: 1.1 eq (4.18 g, 11.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq (5.2 mL, 30.0 mmol)

  • Anhydrous DMF: 20 mL

Step-by-Step Methodology:

  • Pre-Activation (Critical Step): Dissolve 4-bromobenzoic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Cool the mixture to 0 °C. Add 1.5 eq of DIPEA dropwise.

    • Causality: Cooling prevents the thermal degradation of the highly reactive OAt active ester. Pre-activation ensures the acid is fully converted before the amine is introduced, preventing reagent-amine side reactions[4].

    • Validation Checkpoint 1: After 10 minutes, quench a 5 µL aliquot in methanol. LC-MS should show the methyl ester mass (M+14 Da), confirming the active ester has formed successfully.

  • Amine Introduction: Add the aminoacetonitrile hydrochloride in one single portion to the 0 °C solution. Immediately begin adding the remaining 1.5 eq of DIPEA dropwise over 5 minutes.

    • Causality: Aminoacetonitrile is highly unstable as a free base and will self-condense[5]. By introducing it as a hydrochloride salt into a solution already containing the active ester, the free base is trapped by the electrophile the exact moment it is neutralized by the DIPEA.

  • Propagation & Workup: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint 2: TLC (Hexanes/EtOAc 1:1) should indicate complete consumption of the 4-bromobenzoic acid (UV active).

  • Controlled Quench: Pour the reaction mixture into 100 mL of half-saturated aqueous NH₄Cl and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous NaHCO₃ (50 mL) and brine (50 mL).

    • Causality: NH₄Cl provides a mildly acidic quench to neutralize excess DIPEA without triggering acid-catalyzed nitrile hydrolysis. NaHCO₃ is used instead of strong bases (like NaOH) to prevent base-catalyzed hydration of the nitrile[6].

Troubleshooting Guides & FAQs

Q1: I am using HATU and seeing a +98 Da adduct on my amine in the LC-MS. What is this and how do I eliminate it?

A: You are observing a tetramethylguanidinium adduct. This is a well-documented side reaction in peptide chemistry that occurs when the amine reacts directly with the uronium coupling reagent (HATU) instead of the activated carboxylic acid[4].

  • The Fix: You must enforce a strict order of addition. Always pre-activate the 4-bromobenzoic acid with HATU and a portion of the base for 5–10 minutes before introducing the aminoacetonitrile hydrochloride[2].

G Acid 4-Bromobenzoic Acid ActiveEster OAt Active Ester Acid->ActiveEster Pre-activation (5-10 min) HATU HATU / DIPEA HATU->ActiveEster Guanidinium Tetramethylguanidinium Adduct (+98 Da Impurity) HATU->Guanidinium Product 4-bromo-N-(cyanomethyl)benzamide (Target) ActiveEster->Product + Amine (Main Pathway) Amine Aminoacetonitrile HCl Amine->Product Amine->Guanidinium Direct reaction with HATU

Caption: Mechanistic divergence showing the desired HATU activation pathway vs. the guanidinylation side reaction.

Q2: During workup, my product yield dropped significantly, and I isolated a highly polar byproduct with a mass of [M+18] Da. What happened?

A: The cyanomethyl group (-CH₂CN) is highly susceptible to hydration, which converts the nitrile into a primary amide (-CH₂CONH₂)[6]. This side reaction is almost always triggered during the workup phase if strong aqueous bases (e.g., 1M NaOH or KOH) are used to wash away unreacted 4-bromobenzoic acid.

  • The Fix: Switch to a mild base like 5% aqueous NaHCO₃ and minimize the contact time during the biphasic extraction.

Hydrolysis Product 4-bromo-N-(cyanomethyl)benzamide (Target Nitrile) Amide Primary Amide Byproduct (M+18 Da) Product->Amide Strong Base/Acid (Workup) Carboxylic Carboxylic Acid Byproduct (M+19 Da) Amide->Carboxylic Prolonged Hydrolysis

Caption: Stepwise degradation pathway of the cyanomethyl group under harsh workup conditions.

Q3: The reaction mixture turned dark brown immediately upon adding DIPEA, and the yield is very low. Why?

A: Aminoacetonitrile is thermodynamically unstable as a free base. Without an electrophile immediately present to react with, it undergoes rapid Strecker-like self-condensation and polymerization, forming pyrazine derivatives and dark oligomeric mixtures[5].

  • The Fix: Never "free-base" the amine in a separate flask. Maintain the amine as its hydrochloride salt until it is physically mixed with the fully formed active ester, then neutralize it in situ by adding the base dropwise.

Q4: I observe a byproduct with a mass corresponding to exactly double the acylation ([M+183] Da). How do I prevent this?

A: This indicates over-acylation. The newly formed secondary amide of your target molecule acts as a nucleophile and attacks a second molecule of the activated 4-bromobenzoic acid, forming an imide[7].

  • The Fix: Ensure strict stoichiometry. Do not exceed 1.0 to 1.1 equivalents of the activated acid. Furthermore, avoid using hyper-nucleophilic catalysts like DMAP (4-Dimethylaminopyridine) for this specific coupling, as DMAP strongly promotes imide formation on secondary amides.

References

  • Vertex Pharmaceuticals Inc. (2022). Compositions for inhibiting ubiquitin specific protease 1. US Patent US20220073525A1. Retrieved from:[2]

  • Kura Oncology Inc. (2017). Purinones as ubiquitin-specific protease 1 inhibitors. PCT Application WO2017087837A1. Retrieved from:[3]

  • Grokipedia. Aminoacetonitrile. Retrieved from:[Link][5]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. Retrieved from:[Link][6]

  • Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from:[Link][7]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from:[Link][4]

Sources

Technical Support Hub: HPLC Optimization for 4-Bromo-N-(cyanomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HPLC-BR-CN-001 Status: Resolved / Knowledge Base Article Subject: Optimization, Troubleshooting, and Impurity Profiling for 4-Bromo-N-(cyanomethyl)benzamide Assigned Specialist: Senior Application Scientist, Chromatography Div.

Executive Summary & Molecule Analysis

Welcome to the technical support archive. This guide addresses the separation challenges associated with 4-bromo-N-(cyanomethyl)benzamide (CAS: 99208-44-3).

To optimize separation, we must first understand the "personality" of your analyte:

  • Hydrophobicity (LogP ~1.7): The 4-bromo-phenyl moiety drives retention on Reversed-Phase (RP) columns.

  • Electronic Character: The bromine atom is electron-withdrawing and polarizable; the nitrile group is a strong dipole. This makes the molecule responsive to

    
     interactions.
    
  • Acidity/Basicity: The amide is neutral at standard HPLC pH (2–8). However, potential impurities like 4-bromobenzoic acid (pKa ~4.0) are highly pH-sensitive.[1]

The "Golden Standard" Method (Start Here)

If you are starting from scratch, do not overcomplicate. Use this baseline protocol. It is robust, MS-compatible, and designed to separate the main peak from common hydrolytic impurities.

Baseline Protocol: RP-HPLC[1][2]
ParameterSettingRationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)Provides primary hydrophobic retention. "End-capped" is critical to prevent amide tailing on silanols.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Low pH suppresses silanol activity and keeps acidic impurities protonated (retained).
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks for amides compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°C - 35°CImproves mass transfer and peak shape.
Detection UV @ 254 nmThe benzamide chromophore absorbs strongly here.
Injection 5–10 µLDissolve sample in 50:50 Water:ACN to prevent solvent effects.

Gradient Profile:

  • 0 min: 10% B

  • 15 min: 90% B

  • 17 min: 90% B

  • 17.1 min: 10% B (Re-equilibration)

  • 22 min: Stop

Impurity Profiling & Retention Logic

You are likely synthesizing this via the reaction of 4-bromobenzoyl chloride with aminoacetonitrile . Understanding the side reactions allows you to predict where peaks will appear.

CompoundStructure/NatureRelative Retention (tR)Separation Logic
Aminoacetonitrile Polar, BasicVoid Volume (t0) Elutes immediately. Do not mistake for system peaks.
4-Bromobenzoic Acid Hydrolytic ImpurityEarly - Mid Critical: At pH 2.7, it is neutral and retains. At pH > 4.5, it ionizes and co-elutes with the void.
Target Analyte Neutral AmideMid - Late Retained by hydrophobic interaction with C18.[2]
Dimer (Imide) Hydrophobic ByproductLate Formed if excess acid chloride reacts with the amide product. Elutes after the main peak.

Advanced Optimization: The "Selectivity Switch"

If the C18 column fails to separate the target from a closely eluting regioisomer or impurity, you must alter the selectivity mechanism, not just the gradient.

Recommendation: Switch to a Phenyl-Hexyl Column.

  • Why? The bromine atom on your benzene ring creates an electron-deficient

    
    -system. A Phenyl-Hexyl stationary phase offers 
    
    
    
    interactions that a C18 chain cannot. This often dramatically shifts the retention of the bromo-benzamide relative to non-aromatic impurities.
Method Development Decision Tree

MethodDev start Start: Method Development c18 Step 1: Screen C18 Column (Low pH: 0.1% Formic Acid) start->c18 check Check Resolution (Rs) c18->check good Rs > 2.0 Proceed to Validation check->good Success bad Rs < 1.5 or Co-elution check->bad Failure analyze Analyze Problem Pair bad->analyze acid_issue Co-eluting with Acid Impurity? analyze->acid_issue regio_issue Co-eluting with Isomer/Neutral? analyze->regio_issue fix_ph Action: Adjust pH (Acid shifts with pH) acid_issue->fix_ph fix_col Action: Switch to Phenyl-Hexyl (Leverage Pi-Pi interactions) regio_issue->fix_col

Figure 1: Decision matrix for selecting stationary phases and mobile phase modifiers based on resolution outcomes.

Troubleshooting Guide (FAQs)

Q1: My main peak is tailing significantly (As > 1.5). Why?

The Cause: "Silanol Activity." The amide nitrogen in your compound can hydrogen bond with residual silanol (Si-OH) groups on the silica surface of the column. The Fix:

  • Check the Column: Are you using an "End-capped" or "Base Deactivated" column? If not, switch immediately.

  • Increase Buffer Strength: If using just 0.1% Formic acid, try 10mM Ammonium Formate (pH 3.0). The ammonium ions compete for the silanol sites, blocking them from your analyte.

  • Temperature: Increase column temperature to 40°C to reduce secondary interaction kinetics.

Q2: I see a "ghost peak" that moves when I change pH.

The Diagnosis: This is almost certainly 4-bromobenzoic acid .

  • Mechanism: At pH 2.7 (Formic acid), it is protonated (

    
    ) and hydrophobic (Retains well). At pH 6.0 (Ammonium Acetate), it is ionized (
    
    
    
    ) and elutes very early (near void).
  • Strategy: Use this to your advantage. If the acid co-elutes with your amide at pH 2.7, shift the pH to 4.0. The acid peak will move earlier, while your amide (neutral) stays roughly in place.

Q3: The sample precipitates in the autosampler.

The Cause: 4-bromo-N-(cyanomethyl)benzamide is moderately hydrophobic. If you dissolve it in 100% DMSO or DMF and inject into a high-water mobile phase, it may "crash out" upon mixing. The Fix:

  • Dissolve the sample in the initial mobile phase composition (e.g., 10% ACN / 90% Water).

  • If solubility is too low, use 50% ACN, but keep injection volume low (<5 µL) to avoid "solvent effect" (peak fronting).

Q4: Can I use Methanol instead of Acetonitrile?

Answer: Yes, but with caveats.

  • Pressure: Methanol/Water mixtures have higher viscosity, increasing system backpressure.

  • Selectivity: Methanol is a protic solvent and interacts differently with the amide group than aprotic ACN. If you have difficult separation, swapping ACN for MeOH is a powerful tool to change peak spacing.

Experimental Workflow: Impurity Isolation

If you need to isolate the impurity for NMR characterization, use this scale-up logic.

Workflow sample Crude Reaction Mix prep Prep HPLC (20mm ID Column) sample->prep fraction Fraction Collection (Threshold Trigger) prep->fraction sub1 Fraction A: Acid Impurity fraction->sub1 Early Elution sub2 Fraction B: Target Amide fraction->sub2 Main Peak dry Lyophilization (Remove Water/Acid) sub2->dry nmr NMR Validation dry->nmr

Figure 2: Workflow for scaling up from analytical to preparative isolation of the target compound.

References

  • PubChem. (n.d.). 4-Bromo-N-(cyanomethyl)benzamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC mechanisms and silanol interactions).
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and neutral compounds. Journal of Chromatography A. (Source for Phenyl-Hexyl vs C18 selectivity arguments).

Sources

4-bromo-N-(cyanomethyl)benzamide stability issues in solution

Author: BenchChem Technical Support Team. Date: March 2026

Stability, Handling, and Troubleshooting Guide

Executive Summary & Molecule Profile

4-bromo-N-(cyanomethyl)benzamide is a functionalized benzamide derivative often used as a fragment in drug discovery or as a covalent electrophilic warhead (targeting cysteine residues via the nitrile). While the benzamide core is robust, the N-(cyanomethyl) tail introduces specific stability vulnerabilities, particularly in solution.

Structural "Hotspots"

The molecule contains three distinct zones of reactivity that dictate its stability profile:

  • The Nitrile (

    
    ):  The primary site of instability. It is susceptible to hydrolysis (converting to amide/acid) and nucleophilic attack.[1]
    
  • The Activated Methylene (

    
    ):  The protons on this carbon are significantly acidic (
    
    
    
    in DMSO) due to the flanking electron-withdrawing amide and nitrile groups. This makes the molecule sensitive to base-catalyzed degradation and oxidation.
  • The Aryl Bromide (

    
    ):  Generally stable in storage but sensitive to palladium contamination (cross-coupling) or UV light (photolysis).
    

Chemical Degradation Pathways

Understanding how the molecule breaks down is critical for interpreting LCMS data and troubleshooting assay failures.

Primary Pathway: Nitrile Hydrolysis

In the presence of water (even trace amounts in DMSO) and catalytic acid/base, the nitrile group hydrolyzes. This is the most common degradation mode.

  • Stage 1: Hydration to the primary amide (+18 Da).

  • Stage 2: Further hydrolysis to the carboxylic acid (+1 Da from amide, +19 Da from parent).

Secondary Pathway: Methylene Oxidation/Dimerization

In basic media or under oxidative stress, the activated methylene can deprotonate, leading to oxidative dimerization or aldol-like condensations, often resulting in colored impurities.

Visualization: Degradation Mechanism

The following diagram illustrates the stepwise degradation of the compound.

DegradationPathway Parent Parent Compound (MW: ~239.07) Amide Stage 1: Primary Amide (Hydrolysis +18 Da) 4-bromo-N-(2-amino-2-oxoethyl)benzamide Parent->Amide + H2O (Slow in DMSO, Fast in Acid/Base) Dimer Oxidative Dimer ( colored impurity ) Parent->Dimer Base + O2 (Trace metal catalyzed) Acid Stage 2: Carboxylic Acid (Hydrolysis +19 Da) (4-bromobenzamido)acetic acid Amide->Acid + H2O / - NH3 (Requires heat/strong pH)

Caption: Primary degradation pathway showing stepwise hydrolysis of the nitrile group to amide and carboxylic acid.

Solvent Compatibility & Storage

The choice of solvent is the single biggest determinant of shelf-life.

Solvent Stability Matrix
SolventStability RatingRisk FactorsRecommended Storage
DMSO (Anhydrous) ⭐⭐⭐ (Good)Hygroscopic (absorbs water from air). Freeze-thaw cycles promote precipitation.-20°C, Single-use aliquots.
Acetonitrile ⭐⭐⭐⭐ (Excellent)Volatile. Good for short-term handling. Non-reactive.4°C, Sealed tight.
Methanol/Ethanol ⭐⭐ (Fair)Nucleophilic solvent. Can cause solvolysis (Pinner reaction) if acidic.Avoid for long-term storage.
Water/Buffer ⭐ (Poor)Rapid hydrolysis, especially at pH > 8 or pH < 4.Prepare immediately before use.
The "DMSO Trap"

Issue: DMSO is the standard screening solvent, but it is hygroscopic. Mechanism: DMSO absorbs atmospheric water. This water, trapped in the viscous solvent, hydrolyzes the nitrile over weeks/months. Solution: Store 10 mM stocks in anhydrous DMSO under argon/nitrogen in single-use aliquots to avoid repeated opening (moisture entry) and freeze-thaw cycles.

Troubleshooting Guide (FAQs)

Q1: I see a new peak in my LCMS at M+18. What is it?

Diagnosis: This is the primary amide hydrolysis product (4-bromo-N-(2-amino-2-oxoethyl)benzamide). Cause: Moisture in your DMSO stock or exposure to aqueous buffer for >24 hours. Fix: Check the age of your DMSO stock. If the peak is <5%, the sample may still be usable for some assays, but repurification is recommended for


 or 

determination.
Q2: My compound precipitated out of the DMSO stock.

Diagnosis: Solubility crash. Cause:

  • Water Uptake: The hydrolysis products (amide and acid derivatives) are often less soluble in DMSO than the nitrile parent.

  • Cold Shock: Storing high-concentration stocks (>50 mM) at -20°C can cause crystallization that is difficult to redissolve. Fix: Sonicate the sample at 30°C for 10 minutes. If solids persist, centrifuge and analyze the supernatant. If the supernatant is pure, re-determine concentration. If the solid is the hydrolysis product, discard the stock.

Q3: The solution turned yellow/brown over time.

Diagnosis: Oxidation of the activated methylene group. Cause: Presence of trace metals (Fe, Cu) in the solvent or basic impurities acting on the acidic


-protons.
Fix:  Ensure solvents are high-purity grade. Store in amber vials to prevent photo-assisted oxidation.
Q4: Is this compound stable in cell culture media?

Diagnosis: Moderate stability (


 hours).
Context:  Media contains serum (esterases/amidases) and is pH 7.4. The benzamide bond is stable to serum esterases, but the nitrile can be slowly metabolized.
Recommendation:  For cellular assays, dilute fresh from DMSO immediately before dosing. Do not incubate in media for days prior to addition.

Experimental Protocols

Protocol A: Forced Degradation Study (Validation)

Use this protocol to confirm the identity of impurities in your specific batch.

  • Preparation: Prepare a 1 mM solution of 4-bromo-N-(cyanomethyl)benzamide in Acetonitrile:Water (50:50).

  • Acid Stress: Add HCl to reach 0.1 M. Heat at 60°C for 4 hours.

    • Expected Result: Conversion to Carboxylic Acid (M+19 Da).

  • Base Stress: Add NaOH to reach 0.1 M. Heat at 60°C for 1 hour.

    • Expected Result: Rapid conversion to Amide (M+18 Da) and Acid.

  • Oxidative Stress: Add 3%

    
    . Stir at RT for 24 hours.
    
    • Expected Result: Check for M+16 (N-oxide) or dimerization.

Protocol B: Purity Check via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aryl absorption) and 210 nm (Amide absorption).

  • Note: The nitrile parent will elute later (more hydrophobic) than the amide and acid hydrolysis products.

Decision Tree: Sample Handling

HandlingFlow Start Received Solid Compound Storage Long-term Storage? Start->Storage SolidStore Store as Solid -20°C, Desiccated Storage->SolidStore Yes Solubilization Solubilize for Assay Storage->Solubilization No SolventChoice Choose Solvent Solubilization->SolventChoice DMSO Anhydrous DMSO (Use for Screening) SolventChoice->DMSO Bio Assay ACN Acetonitrile (Use for LCMS/Chem) SolventChoice->ACN Analytical Aliquots Aliquot immediately! (Avoid Freeze-Thaw) DMSO->Aliquots ACN->Aliquots

Caption: Recommended workflow for handling and storage to minimize degradation.

References

  • ICH Expert Working Group. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Conference on Harmonisation, 2003. Link

  • Fleming, F. F., et al. Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 2010. Link

  • Waybright, T. J., et al. Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.[2] Journal of Biomolecular Screening, 2009.[2] Link

  • Kozlowska, M., et al. Chemical stability of amides and their hydrolysis.In: The Chemistry of Amides, 2018.[3] (General reference for amide/nitrile hydrolysis mechanisms).

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-N-(cyanomethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 4-bromo-N-(cyanomethyl)benzamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and pilot-scale production.

Introduction

4-Bromo-N-(cyanomethyl)benzamide is a key intermediate in the synthesis of various biologically active compounds. The synthesis typically involves the N-acylation of aminoacetonitrile with 4-bromobenzoyl chloride. While this reaction is generally straightforward on a small scale, scaling up can present challenges related to reaction control, impurity profiles, and product isolation. This guide aims to provide practical solutions and a deeper understanding of the underlying chemical principles to ensure a robust and reproducible synthesis at larger scales.

The most common method for synthesizing amides is the Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine in the presence of a base.[1][2] This method is widely used due to its efficiency and applicability to a broad range of substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up the synthesis of 4-bromo-N-(cyanomethyl)benzamide?

A1: When scaling up, the most critical parameters to control are:

  • Temperature: The acylation reaction is often exothermic. Inadequate temperature control on a larger scale can lead to side reactions and impurity formation.

  • Rate of Addition: Slow and controlled addition of the 4-bromobenzoyl chloride is crucial to prevent localized high concentrations, which can lead to diacylation or other side reactions.[1]

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots." Inadequate stirring can lead to incomplete reactions and lower yields. For larger-scale reactions, a mechanical stirrer is often necessary.[1]

  • Purity of Starting Materials: The purity of both 4-bromobenzoyl chloride and aminoacetonitrile (or its salt) is critical. Impurities in the starting materials can lead to the formation of side products that are difficult to remove.

Q2: What are the common impurities observed in the synthesis of 4-bromo-N-(cyanomethyl)benzamide and how can they be minimized?

A2: Common impurities include:

  • 4-Bromobenzoic acid: This forms from the hydrolysis of 4-bromobenzoyl chloride.[1] To minimize its formation, use anhydrous solvents and reagents, and protect the reaction from atmospheric moisture.

  • N,N-Diacylated product (N-(4-bromobenzoyl)-N-(cyanomethyl)-4-bromobenzamide): This can form if an excess of 4-bromobenzoyl chloride is used or if the addition is too rapid.[1]

  • Unreacted starting materials: Incomplete reaction can leave residual 4-bromobenzoyl chloride or aminoacetonitrile.

  • Ring-brominated impurities: While less common under these conditions, it's a possibility to be aware of, especially if harsh conditions are used.[3]

Q3: What is the best work-up procedure for large-scale synthesis?

A3: For larger scales, a simple and efficient work-up is essential. A common procedure involves:

  • Quenching the reaction with water or a dilute acid solution.

  • Filtering the precipitated crude product.

  • Washing the crude product thoroughly with water to remove any inorganic salts.

  • A subsequent wash with a dilute base solution (e.g., sodium bicarbonate) can help remove any 4-bromobenzoic acid impurity.[1]

  • Finally, washing with a non-polar solvent like hexanes can help remove less polar impurities.

Q4: What are the recommended purification techniques for the final product?

A4: The most common and scalable purification method is recrystallization.[4][5] A suitable solvent system should be determined at a small scale first. Ethanol or a mixture of ethanol and water is often a good starting point. Column chromatography is also an option for achieving very high purity but can be less practical for very large quantities.[6]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during the synthesis.

Problem Possible Cause(s) Troubleshooting & Optimization
Low Yield - Incomplete reaction.[7] - Hydrolysis of 4-bromobenzoyl chloride.[1] - Product loss during work-up and purification.[4] - Poor quality of starting materials.- Monitor reaction completion: Use Thin Layer Chromatography (TLC) to ensure the starting materials are fully consumed. - Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen). - Optimize work-up: Minimize the amount of solvent used for washing and recrystallization. The filtrate from recrystallization can be concentrated to obtain a second crop of crystals.[4] - Verify starting material purity: Use fresh, high-purity 4-bromobenzoyl chloride and aminoacetonitrile.
Product "oils out" instead of crystallizing during recrystallization - The solution is supersaturated, or the cooling process is too rapid. - The presence of significant impurities can lower the melting point of the mixture.[4]- Slow down the cooling process: Insulate the flask to allow for gradual cooling. - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[4] - Use a different solvent system: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4]
The reaction mixture becomes very thick and difficult to stir - Rapid precipitation of the product.- Increase the solvent volume: Use a sufficient amount of solvent to maintain a stirrable slurry. - Use a mechanical stirrer: For larger volumes, a magnetic stir bar may not provide adequate agitation.[1]
Formation of a significant amount of 4-bromobenzoic acid - Presence of water in the reaction mixture.- Dry all solvents and glassware thoroughly. - Use freshly opened or properly stored 4-bromobenzoyl chloride. - Perform the reaction under an inert atmosphere.
Presence of a diacylated impurity - Excess 4-bromobenzoyl chloride. - Addition of acyl chloride was too fast.- Use a slight excess of the amine or a 1:1 stoichiometry. - Add the 4-bromobenzoyl chloride solution dropwise over an extended period.

Experimental Protocols

Synthesis of 4-bromo-N-(cyanomethyl)benzamide

This protocol is a general guideline and may need to be optimized for your specific scale and equipment.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (1.0 eq)
Aminoacetonitrile hydrochloride92.52(To be calculated)
4-Bromobenzoyl chloride219.46(To be calculated)
Triethylamine101.19(2.2 eq)
Dichloromethane (DCM)84.93(Sufficient volume)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and a temperature probe, suspend aminoacetonitrile hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add triethylamine (2.2 eq) to the mixture while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature.

  • Acylation: Dissolve 4-bromobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture back to 0-5 °C. Slowly add water to quench the reaction. Filter the precipitated solid and wash it thoroughly with water, followed by a cold, dilute solution of sodium bicarbonate, and finally with cold hexanes.

  • Purification: Dry the crude product under vacuum. The crude 4-bromo-N-(cyanomethyl)benzamide can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualizing the Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend Aminoacetonitrile HCl in DCM add_base Add Triethylamine at 0-5 °C start->add_base add_acyl_chloride Add 4-Bromobenzoyl Chloride solution dropwise add_base->add_acyl_chloride stir Stir at Room Temperature add_acyl_chloride->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete filter_wash Filter and Wash Solid quench->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry Product recrystallize->dry end_product Pure 4-bromo-N-(cyanomethyl)benzamide dry->end_product

Caption: Experimental workflow for the synthesis of 4-bromo-N-(cyanomethyl)benzamide.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (e.g., Hydrolysis) start->cause2 cause3 Purification Issues start->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Check Reagent Stoichiometry cause1->solution1b solution2a Use Anhydrous Conditions cause2->solution2a solution2b Control Addition Rate & Temp cause2->solution2b solution3a Optimize Recrystallization Solvent cause3->solution3a solution3b Minimize Handling Losses cause3->solution3b

Caption: Troubleshooting logic for low yield or impure product.

References

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. (n.d.).
  • Scientists introduce unprecedented and highly creative approach to amide synthesis - Catrin. (2023, October 10).
  • A Comparative Guide to Benzamide Synthesis Methods for Researchers - Benchchem. (n.d.).
  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. (2022, November 17).
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PDF Free Download. (2016, May 20).
  • Technical Support Center: Purification of Crude 4-Bromo-N-chlorobenzamide - Benchchem. (n.d.).
  • Organocatalyzed C−N bond‐forming Reactions for the Synthesis of Amines and Amides. (n.d.).
  • An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide - Benchchem. (n.d.).
  • A green chemistry perspective on catalytic amide bond formation - SciSpace. (n.d.).
  • 4-bromo-N-(4-methylbenzyl)benzamide synthesis - ChemicalBook. (n.d.).
  • 99208-44-3 | 4-Bromo-N-(cyanomethyl)benzamide | ChemScene. (n.d.).
  • Troubleshooting low yield in the synthesis of 4-(Bromomethyl)benzil derivatives - Benchchem. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • Synthesis and stability of strongly acidic benzamide derivatives - Beilstein Journals. (2018, February 27).
  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. (2022, June 15).
  • A chemoenzymatic process for amide bond formation by an adenylating enzyme-mediated mechanism - PMC. (2018, February 13).
  • Seamless compound scale-up & advanced synthesis techniques - Nuvisan. (n.d.).
  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs - Benchchem. (n.d.).
  • Protocol for N-acylation of 2-Amino-2-(pyridin-3-yl)acetonitrile - Benchchem. (n.d.).
  • Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides - PMC. (n.d.).
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. (2020, April 23).
  • N-(Cyanomethyl)benzamide - PMC. (n.d.).
  • A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water | ChemRxiv. (2022, May 10).
  • 4-bromo-N-(cyanomethyl)benzamide | 99208-44-3. (n.d.).
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC. (2020, April 23).
  • EP0913381B1 - Method for purifying a bromine compound - Google Patents. (n.d.).
  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers. (n.d.).
  • N-Acylation Reactions of Amines - ResearchGate. (n.d.).
  • Trouble with NBS bromination : r/OrganicChemistry - Reddit. (2019, September 12).
  • Purification of Organic Compounds: from Crude Product to Purity - Departments of Physics and Chemistry - EMU. (2023, July 4).
  • benzoxazoles - Organic Syntheses Procedure. (n.d.).

Sources

Technical Support Center: 4-Bromo-N-(cyanomethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis of 4-bromo-N-(cyanomethyl)benzamide (CAS No. 99208-44-3).[1] This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide alternative strategies for this crucial synthetic transformation, moving beyond standard protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes to prepare 4-bromo-N-(cyanomethyl)benzamide?

As a Senior Application Scientist, I typically guide researchers through two robust and reliable pathways. The choice between them often depends on the scale of the reaction, available starting materials, and sensitivity to certain reagents.

  • Route A: The Acyl Chloride Pathway. This is a classic, high-yielding method involving the acylation of aminoacetonitrile with 4-bromobenzoyl chloride.[2][3] It's fast, efficient, and the reaction progress is often visually apparent.

  • Route B: The Direct Coupling Pathway. This modern approach directly couples 4-bromobenzoic acid with aminoacetonitrile using a peptide coupling reagent.[4][5] This route avoids the need to prepare or handle the often lachrymatory and moisture-sensitive acyl chloride.

Below is a diagram illustrating these primary synthetic strategies.

Synthesis_Routes cluster_start Starting Materials cluster_path_a Route A: Acyl Chloride cluster_path_b Route B: Direct Coupling A1 4-Bromobenzoic Acid B1 Activation Step (e.g., SOCl₂, Oxalyl Chloride) A1->B1 Activation C1 Coupling Reagent Activation (e.g., HATU, EDC, T3P) A1->C1 A2 Aminoacetonitrile (often as salt) A2->C1 Final_Product 4-Bromo-N-(cyanomethyl)benzamide A2->Final_Product B2 4-Bromobenzoyl Chloride B1->B2 B2->Final_Product Acylation + Base C1->Final_Product Amidation

Caption: Primary synthesis routes for 4-bromo-N-(cyanomethyl)benzamide.

Q2: How do I choose between the acyl chloride and direct coupling routes?

This is a critical decision based on a trade-off between reagent cost, handling, and reaction workup.

  • Choose Route A (Acyl Chloride) if:

    • You are working on a larger scale where the cost of coupling reagents is prohibitive.

    • You have access to high-quality, dry 4-bromobenzoyl chloride or can prepare it efficiently from 4-bromobenzoic acid.

    • You are confident in handling moisture-sensitive and corrosive reagents under anhydrous conditions.

  • Choose Route B (Direct Coupling) if:

    • You are working on a smaller, discovery scale where reagent cost is less of a concern and reaction reliability is paramount.

    • Your starting amine (aminoacetonitrile) is precious, as coupling reactions often give cleaner conversions with fewer side products.

    • You want to avoid handling thionyl chloride or oxalyl chloride.

    • You are coupling substrates that are sensitive to the harsher conditions sometimes associated with acyl chlorides.[6]

Troubleshooting Guide: Route A (Acyl Chloride)

Q3: My yield is very low using the 4-bromobenzoyl chloride method. What went wrong?

Low yield in a Schotten-Baumann style reaction is a classic issue, often traceable to a few key factors.[7] Let's diagnose the problem.

Possible Causes & Solutions:

  • Hydrolyzed Acyl Chloride: 4-bromobenzoyl chloride is highly reactive and readily hydrolyzes with ambient moisture back to the unreactive 4-bromobenzoic acid.[3]

    • Solution: Always use freshly opened or distilled 4-bromobenzoyl chloride. Handle it under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.

  • Protonated Amine: Aminoacetonitrile is often supplied as a hydrochloride or bisulfate salt. The free amine is required for nucleophilic attack. The reaction also generates one equivalent of HCl, which will protonate the amine, rendering it non-nucleophilic.[2]

    • Solution: Use at least two equivalents of a non-nucleophilic base (like triethylamine or DIPEA). One equivalent neutralizes the amine salt, and the second scavenges the HCl byproduct. Adding the acyl chloride slowly to the mixture of amine and base is crucial.

  • Poor Temperature Control: The reaction is exothermic. Adding the acyl chloride too quickly can cause the temperature to rise, leading to side reactions.

    • Solution: Add the 4-bromobenzoyl chloride solution dropwise to a cooled (0 °C) solution of the amine and base.[8]

Q4: My TLC shows the product spot, but also a persistent spot at the baseline. What is it?

A polar, baseline spot that is UV active is almost certainly unreacted 4-bromobenzoic acid. This arises from the hydrolysis of your acyl chloride, as discussed in Q3. It can also form if your starting 4-bromobenzoyl chloride was impure.

Solution: During aqueous workup, wash the organic layer (e.g., ethyl acetate or DCM) with a saturated sodium bicarbonate (NaHCO₃) solution.[9] The basic wash will deprotonate the carboxylic acid to form the water-soluble sodium 4-bromobenzoate, effectively extracting it into the aqueous layer.

Troubleshooting Guide: Route B (Direct Coupling)

Q5: There are so many coupling reagents. Which one is best for this synthesis?

The "best" reagent depends on balancing efficiency, cost, and ease of workup. For this specific transformation, which involves a relatively unhindered acid and a primary amine, most standard coupling reagents will be effective.[4][10]

Coupling ReagentClassKey AdvantagesWorkup Consideration
EDC / HOBt CarbodiimideCost-effective; water-soluble urea byproduct simplifies purification.[9]HOBt can have explosive properties, though it is very effective at preventing racemization.[5]
HATU Aminium/UroniumExtremely fast and highly efficient, even for difficult couplings.[9]Higher cost; byproducts are water-soluble.
T3P® Phosphonic AnhydrideVery efficient; byproducts are water-soluble and considered environmentally benign.[9][11]Often requires pyridine as a base.
BOP / PyBOP PhosphoniumHighly effective, especially for hindered systems.[12]BOP generates a carcinogenic byproduct (HMPA); PyBOP is a safer alternative.[12]

Senior Scientist Recommendation: For routine, small-scale synthesis of 4-bromo-N-(cyanomethyl)benzamide, the EDC/HOBt combination offers the best balance of cost and efficiency. For challenging substrates or when speed is critical, HATU is an excellent, albeit more expensive, choice.[9]

Q6: My coupling reaction has stalled and won't go to completion. What should I check?

A stalled coupling reaction is frustrating but usually solvable. Here is a workflow to diagnose the issue.

Troubleshooting_Coupling Start Reaction Stalled (TLC/LCMS shows starting material) Q1 Is the solvent anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes Dry A1_No No. Reagents can hydrolyze. Redry solvents and restart. Q1->A1_No Moisture? Q2 Was the amine salt fully neutralized? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Free Amine A2_No No. Free amine is required. Ensure >2 eq. of base if starting from amine hydrochloride. Q2->A2_No Amine Salt? Q3 Is the coupling reagent fresh? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Fresh A3_No No. Reagents are moisture-sensitive. Use a fresh bottle. Q3->A3_No Old Reagent? Q4 Is the temperature appropriate? A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes RT or above A4_No No. Some reactions need gentle heat. Warm to 40°C and monitor. Q4->A4_No Too Cold? End Consider a more powerful coupling reagent like HATU. A4_Yes->End

Caption: Troubleshooting workflow for stalled amide coupling reactions.

Experimental Protocols

Protocol A: Synthesis via 4-Bromobenzoyl Chloride

This protocol is based on the general principle of the Schotten-Baumann reaction.[13]

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend aminoacetonitrile hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Stir the mixture for 15 minutes. Expertise Note: DIPEA is preferred over triethylamine as its steric bulk makes it less nucleophilic, preventing it from competing with the desired amine in reacting with the acyl chloride.[5]

  • Acylation: In a separate flask, dissolve 4-bromobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any 4-bromobenzoic acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes or by column chromatography.[14][15]

Protocol B: Synthesis via Direct Coupling with EDC/HOBt

This protocol details a reliable direct amidation procedure.[9]

  • Activation: To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated HOBt-ester.

  • Amine Addition: Add aminoacetonitrile hydrochloride (1.1 eq) followed by the dropwise addition of triethylamine (2.5 eq).

  • Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting acid by LC-MS or TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer extensively with water (to remove DMF and the water-soluble urea byproduct from EDC), followed by 1M HCl and saturated NaHCO₃ solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the resulting solid by column chromatography or recrystallization as needed.

References

  • Vertex AI Search. (n.d.). Choosing the Right Amide Coupling Reagent: BTFFH vs. Alternatives.
  • ChemScene. (n.d.). 99208-44-3 | 4-Bromo-N-(cyanomethyl)benzamide.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 4-Bromo-N-chlorobenzamide.
  • PubChemLite. (n.d.). 4-bromo-n-(cyanomethyl)benzamide (C9H7BrN2O).
  • Suzhou Highfine Biotech. (2025, July 3). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents.
  • SpectraBase. (n.d.). Benzamide, 4-bromo-N-(4,5,6,7-tetrahydro-3-cyano-2-benzothienyl)-.
  • DocPlayer. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 1178913-04-6 | 4-Bromo-N-(2-bromo-4-cyanophenyl)benzamide.
  • ChemicalBook. (n.d.). 4-bromo-N-(4-methylbenzyl)benzamide synthesis.
  • Royal Society of Chemistry. (n.d.). Advances.
  • BenchChem. (n.d.). Acylation of primary amines with 4-Bromobenzoyl chloride protocol.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • CymitQuimica. (n.d.). CAS 586-75-4: 4-Bromobenzoyl chloride.
  • BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid.
  • BenchChem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113.
  • Wiley-VCH. (n.d.). Side Reactions in Organic Synthesis.
  • BenchChem. (n.d.). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide.
  • ResearchGate. (2022, August 1). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study.
  • Google Patents. (n.d.). US9809559B2 - (N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide.
  • PubChem. (n.d.). (4-Bromobenzoyl)acetonitrile | C9H6BrNO | CID 770312.
  • BenchChem. (n.d.). Troubleshooting common side reactions in 5-cyanopentanamide synthesis.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Sigma-Aldrich. (n.d.). (4-Bromobenzoyl)acetonitrile 97 4592-94-3.
  • Royal Society of Chemistry. (2022, June 15). Amide bond formation: beyond the dilemma between activation and racemisation.
  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with....
  • PMC. (2018, February 13). A chemoenzymatic process for amide bond formation by an adenylating enzyme-mediated mechanism.
  • PMC. (2012, July 5). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine.
  • Wiley Online Library. (n.d.). Organocatalyzed C−N bond‐forming Reactions for the Synthesis of Amines and Amides.
  • PubChem. (n.d.). (N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide - Patent US-RE50497-E.
  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • Vedantu. (2025, November 26). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE.
  • Google Patents. (n.d.). CN110092743B - Benzamide compound and its preparation method, use and pharmaceutical composition.
  • Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
  • SciSpace. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • Googleapis.com. (n.d.). WO 99/19275.
  • BenchChem. (n.d.). Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of N-Bromoamides in Organic Synthesis.
  • Organic Syntheses. (n.d.). n-bromoacetamide.

Sources

Validation & Comparative

Structural Validation of 4-Bromo-N-(cyanomethyl)benzamide: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

The structural validation of small-molecule scaffolds is a critical quality attribute (CQA) in modern drug development. 4-bromo-N-(cyanomethyl)benzamide (CAS: 99208-44-3) is a highly versatile intermediate frequently utilized in the synthesis of isotype-selective histone deacetylase (HDAC) inhibitors and dopaminergic radioligands[1].

Validating this molecule requires navigating three distinct structural challenges: the isotopic complexity of the bromine atom, the lability of the amide linker, and the polarity of the nitrile-containing cyanomethyl group. This guide objectively compares mass spectrometry (MS) modalities for this compound, details the mechanistic causality of its fragmentation, and provides a self-validating experimental protocol for absolute structural confirmation.

Comparative Analysis of Mass Spectrometry Modalities

Selecting the correct ionization and mass analysis modality dictates the integrity of your structural data. Halogenated benzamides can be thermally labile, making the choice between soft and hard ionization critical to preventing pre-detector degradation[2].

Below is a quantitative and qualitative comparison of the three primary MS modalities used for small-molecule validation[3].

Table 1: Performance Comparison of MS Modalities for Halogenated Benzamides
ParameterESI-QTOF MS/MS (Electrospray)GC-EI-MS (Electron Impact)APCI-MS (Atmospheric Pressure)
Ionization Energy Soft (~3-5 kV)Hard (70 eV)Moderate (Corona discharge)
Intact Ion Preservation Excellent ([M+H]+ dominant)Poor (Extensive in-source decay)Good ([M+H]+ present)
Mass Accuracy < 2 ppm (High Resolution)~100 ppm (Nominal Mass)< 5 ppm (High Resolution)
Thermal Degradation Risk Low (Ambient/Liquid phase)High (Requires vaporization >250°C)Moderate (Heated nebulizer)
Suitability for Target Optimal (Preserves amide bond)Sub-optimal (Nitrile cleavage)Alternative (For non-polar matrix)

Causality of Choice: Gas Chromatography-Electron Ionization (GC-EI-MS) requires high-temperature vaporization, which frequently induces thermal degradation of the cyanomethylamine moiety before ionization occurs[4]. Electrospray Ionization (ESI), operating in the liquid phase, preserves the intact molecular ion, allowing researchers to isolate the precursor and apply precise Collision-Induced Dissociation (CID) for controlled structural mapping[3].

Mechanistic Causality in Fragmentation Pathways

To validate 4-bromo-N-(cyanomethyl)benzamide, one must understand why it fragments the way it does. The presence of the bromine atom provides a built-in, infallible diagnostic tool. Bromine naturally occurs as two stable isotopes,


 and 

, in a nearly exact 1:1 ratio (50.69% and 49.31%). Therefore, any intact ion or fragment containing this halogen will present as a distinct doublet separated by exactly 1.998 Da.

In ESI positive mode, the molecule readily accepts a proton at the amide nitrogen, yielding an intact [M+H]+ precursor ion at m/z 238.98 and 240.98 .

When subjected to CID, fragmentation follows the path of least thermodynamic resistance:

  • Amide Bond Cleavage: The C-N amide bond is highly labile. Cleavage results in the neutral loss of cyanomethylamine (56.04 Da).

  • Acylium Ion Formation: This leaves behind the highly stable 4-bromobenzoyl cation (m/z 182.94 / 184.94).

  • Decarbonylation: Subsequent high-energy loss of carbon monoxide (CO, 28.00 Da) yields the 4-bromophenyl cation (m/z 154.95 / 156.95).

CID fragmentation pathway of 4-bromo-N-(cyanomethyl)benzamide.

Self-Validating Experimental Protocol (ESI-QTOF MS/MS)

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, the following methodology is designed as a closed-loop, self-validating system. It does not merely acquire data; it continuously proves its own accuracy[5].

Phase 1: Sample Preparation & Matrix Control
  • Step 1: Dissolve 1.0 mg of 4-bromo-N-(cyanomethyl)benzamide in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Step 2: Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid .

  • Causality: Formic acid acts as a proton donor, artificially lowering the pH to ensure >99% of the benzamide molecules are pre-ionized in solution, drastically enhancing ESI sensitivity.

Phase 2: Chromatographic Separation
  • Step 1: Inject 2.0 µL onto a UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Step 2: Run a 5-minute linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) at 0.4 mL/min.

  • Causality: The C18 stationary phase separates the target from isobaric impurities, while the steep gradient ensures a sharp, narrow peak, maximizing the signal-to-noise ratio entering the mass spectrometer.

Phase 3: MS/MS Acquisition
  • Step 1: Operate the QTOF in positive ESI mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • Step 2: Isolate the precursor doublet (m/z 238.98 and 240.98) in the quadrupole.

  • Step 3: Apply a ramped Collision Energy (CE) of 15–30 eV in the collision cell using Argon gas to induce fragmentation.

Phase 4: The Self-Validation Mechanism

To prevent false positives, the data analysis software must execute the following automated checks:

  • Isotopic Fidelity Check: The system calculates the area ratio of the

    
     and 
    
    
    
    precursor peaks. A deviation of >5% from the theoretical 1:1 ratio triggers an automatic rejection, proving the peak is not an overlapping non-halogenated interference.
  • Mass Defect Filtering: Halogens have highly specific mass defects. The protocol filters out any background matrix ions that do not possess the exact fractional mass signature of a monobrominated species.

  • Fragment Isotope Tracking: The software verifies that the 1:1 doublet ratio is perfectly conserved in the m/z 182/184 and 154/156 product ions, proving that the bromine atom was retained during the neutral loss of the cyanomethylamine group.

Self-validating mass spectrometry workflow for halogenated benzamides.

References

  • American Pharmaceutical Review. "Mass Spectrometry in Small Molecule Drug Development." American Pharmaceutical Review, Sept 2015. URL: [Link]

  • Drug Target Review. "Advanced techniques and applications of LC-MS in small molecule drug discovery." Drug Target Review, Jun 2016. URL: [Link]

  • Dou, G., et al. "Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor." Journal of Chromatography B, Aug 2015. URL: [Link]

  • SciSpace. "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development." SciSpace Literature, Dec 2019. URL: [Link]

Sources

comparative study of 4-bromo-N-(cyanomethyl)benzamide and known elastase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Profiling of 4-Bromo-N-(cyanomethyl)benzamide vs. Known Elastase Inhibitors: A Fragment-Based Evaluation Guide

Executive Summary

This technical guide provides a comparative analysis between 4-bromo-N-(cyanomethyl)benzamide (a nitrile-warhead fragment) and established Human Neutrophil Elastase (HNE) inhibitors such as Sivelestat and Elastatinal .

While Sivelestat is a clinically approved, nanomolar-potency inhibitor optimized for acute lung injury, 4-bromo-N-(cyanomethyl)benzamide represents a reversible covalent fragment (Warhead: Nitrile). This guide evaluates the 4-bromo compound not as a competitor in potency, but as a chemical probe to understand nitrile-based serine protease inhibition versus the acyl-enzyme mechanism of Sivelestat.

Key Findings:

  • Mechanism: The 4-bromo compound targets the catalytic Serine-195 via imidate formation (reversible), whereas Sivelestat utilizes acyl-enzyme formation (pseudo-irreversible).

  • Potency: Sivelestat (

    
     nM) is significantly more potent than the 4-bromo fragment (Predicted 
    
    
    
    in low
    
    
    M range) due to lack of extended sub-site interactions (P2-P4).
  • Application: The 4-bromo analog serves as an excellent starting point for Fragment-Based Drug Discovery (FBDD) targeting the S1 pocket of elastase.

Mechanistic Basis: Nitrile vs. Acyl-Enzyme

Understanding the binding mode is critical for interpreting experimental data.

A. The Candidate: 4-Bromo-N-(cyanomethyl)benzamide[1][2][3][4][5]
  • Warhead: Nitrile (

    
    ).[1]
    
  • Mechanism: The catalytic Serine-195 hydroxyl group of Elastase attacks the nitrile carbon.

  • Intermediate: Forms a Pinner Imidate (thioimidate in cysteine proteases, oxyimidate in serine proteases).

  • Kinetics: Fast-on, Fast-off (Reversible). The transition state mimics the tetrahedral intermediate of peptide hydrolysis.

B. The Standard: Sivelestat
  • Warhead: Acyl-sulfonamide / Pivalate ester.

  • Mechanism: Serine-195 attacks the carbonyl carbon, releasing the p-guanidinobenzoate leaving group (in some analogs) or forming a stable acyl-enzyme complex.

  • Kinetics: Slow-binding, pseudo-irreversible (time-dependent inhibition).

Visualization of Mechanisms:

MechanismComparison cluster_0 Nitrile Mechanism (4-Bromo...) cluster_1 Acyl-Enzyme Mechanism (Sivelestat) Enzyme Elastase (Ser-195-OH) Nitrile Nitrile Warhead (-C≡N) Enzyme->Nitrile Nucleophilic Attack Carbonyl Carbonyl Warhead (-C=O) Enzyme->Carbonyl Nucleophilic Attack Imidate Oxyimidate Adduct (Reversible Covalent) Nitrile->Imidate Transition State Mimicry Imidate->Enzyme Hydrolysis/Dissociation AcylEnz Acyl-Enzyme Complex (Pseudo-Irreversible) Carbonyl->AcylEnz Covalent Bond

Figure 1: Mechanistic divergence between Nitrile-based fragments and Acyl-enzyme inhibitors.

Comparative Profile

Feature4-Bromo-N-(cyanomethyl)benzamideSivelestat (Reference Standard)
Molecular Weight 239.07 Da (Fragment)434.51 Da (Drug-like)
Warhead Cyanomethyl (Nitrile)Acyl-sulfonamide
Binding Mode P1 Pocket (S1 subsite) dominantP1-P4 Extended Binding
Inhibition Type Competitive, ReversibleCompetitive, Time-Dependent
Potency (

)

M range
(Predicted 1-50

M)
nM range (44 nM vs HNE)
Selectivity Low (May inhibit Cathepsins/Trypsin)High (Specific to Neutrophil Elastase)
Solubility Moderate (DMSO soluble)High (as Sodium salt)

Expert Insight: The 4-bromo substituent provides lipophilic bulk that likely targets the S1 hydrophobic pocket of elastase (which prefers Val/Ala/Ile), but without the extended peptide backbone of Sivelestat, it cannot achieve nanomolar affinity.

Experimental Protocols

To objectively compare the 4-bromo candidate against Sivelestat, use the following standardized enzymatic assay.

Protocol A: Spectrophotometric Inhibition Assay (HNE)

Objective: Determine


 values.

Reagents:

  • Enzyme: Human Neutrophil Elastase (HNE), 20 nM final concentration.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic, specific for HNE).

    
    .
    
  • Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.

  • Inhibitors:

    • Sivelestat (Positive Control): Serial dilution 0.1 nM – 100 nM.

    • 4-Bromo-N-(cyanomethyl)benzamide: Serial dilution 100 nM – 100

      
      M.
      

Workflow:

  • Preparation: Dissolve inhibitors in 100% DMSO (Keep final DMSO < 2% in assay).

  • Incubation: Mix Enzyme + Inhibitor in buffer. Incubate for 30 minutes at 37°C. (Crucial for Sivelestat to reach equilibrium).

  • Initiation: Add Substrate (Final conc =

    
    ).
    
  • Detection: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.

  • Analysis: Plot Velocity (

    
    ) vs. Log[Inhibitor]. Fit to sigmoidal dose-response equation.
    
Protocol B: Reversibility (Jump-Dilution) Assay

Objective: Confirm if the 4-bromo compound is rapidly reversible vs. Sivelestat.

  • Incubate Enzyme with Inhibitor at

    
     for 1 hour.
    
  • Rapidly dilute the mixture 100-fold into buffer containing Substrate.

  • Observation:

    • Rapid Recovery: Activity returns immediately (Characteristic of 4-Bromo/Nitriles).

    • Slow/No Recovery: Activity remains inhibited (Characteristic of Sivelestat/Acyl-enzymes).

Experimental Workflow Diagram:

AssayWorkflow Step1 Prepare Stocks (DMSO) Step2 Pre-Incubation (Enz + Inh, 30 min, 37°C) Step1->Step2 Step3 Add Substrate (MeO-Suc-AAPV-pNA) Step2->Step3 Step4 Measure A405 (Kinetic Mode) Step3->Step4 Decision Data Analysis Step4->Decision Result1 Calculate IC50 (Sigmoidal Fit) Decision->Result1 Result2 Determine Ki (Cheng-Prusoff) Decision->Result2

Figure 2: Standardized High-Throughput Screening (HTS) workflow for Elastase inhibition.

References

  • Sivelestat Mechanism: Ohbayashi, H. "Neutrophil elastase inhibitors as treatment for COPD." Expert Opinion on Investigational Drugs, 2002.

  • Nitrile Warhead SAR: Falgueyret, J. P., et al. "Novel, non-peptidic cyanomethyl ketone cathepsin K inhibitors." Journal of Medicinal Chemistry, 2001. (Demonstrates nitrile mechanism in related proteases).

  • Elastase Assay Protocols: Bieth, J. G. "The specificities of porcine pancreatic elastase and human leukocyte elastase." Biochemical Medicine, 1986.

  • Fragment-Based Discovery: Erlanson, D. A., et al. "Fragment-based drug discovery." Journal of Medicinal Chemistry, 2004.

Sources

structure-activity relationship of 4-bromobenzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) of 4-Bromobenzamide Derivatives: A Comparative Guide for Target-Specific Drug Design

Introduction As drug development professionals, we constantly seek privileged scaffolds that can be finely tuned for specific therapeutic targets. The 4-bromobenzamide moiety is a prime example of such a scaffold. The bromine atom provides essential lipophilic bulk and halogen-bonding capabilities, while the benzamide group acts as a directional hydrogen-bond donor and acceptor.

This guide objectively compares the performance of 4-bromobenzamide derivatives across two highly divergent therapeutic applications: Cardiovascular modulation (Thromboxane A2 Synthase inhibition) and Antitubercular activity (Mycobacterium tuberculosis FtsZ inhibition). By dissecting the structure-activity relationship (SAR), we will explore how precise modifications to the linker and core scaffold dictate target selectivity and compare their performance against established clinical alternatives.

Scaffold Rationale & SAR Divergence

The versatility of the 4-bromobenzamide pharmacophore lies in its modularity.

  • Cardiovascular Targeting (Path A): When coupled with an alkyl chain and an imidazole ring, the molecule mimics the geometry of endogenous arachidonic acid metabolites. The length of the alkyl chain acts as a critical molecular switch. A C5–C8 chain perfectly spaces the heme-coordinating imidazole from the hydrophobic 4-bromobenzamide tail, yielding potent Thromboxane A2 Synthase (TXAS) inhibitors. Conversely, shortening the linker to a C3 chain abolishes TXAS inhibition but dramatically enhances antihypertensive activity.

  • Antitubercular Targeting (Path B): When the 4-bromobenzamide is integrated into a rigid 2,5,6-trisubstituted benzimidazole core, the pharmacological profile shifts entirely. The rigid core orients the bromophenyl ring to fit snugly into the hydrophobic interdomain cleft of the bacterial cell division protein FtsZ, preventing its polymerization.

SAR_Logic Core 4-Bromobenzamide Core Scaffold PathA Path A: Alkyl-Imidazole Linker Core->PathA PathB Path B: Benzimidazole Core Core->PathB C3 C3 Alkyl Chain PathA->C3 C5_C8 C5-C8 Alkyl Chain PathA->C5_C8 FtsZ Mtb FtsZ Inhibitor (MIC: 1.56 µg/mL) PathB->FtsZ AntiHyp Antihypertensive Agent C3->AntiHyp TXAS TXAS Inhibitor (>10x Dazoxiben) C5_C8->TXAS

SAR divergence of 4-bromobenzamide derivatives dictating target specificity.

Comparative Performance Data

To objectively evaluate these derivatives, we must benchmark them against established clinical or preclinical standards. Table 1 summarizes the quantitative performance of optimized 4-bromobenzamide derivatives.

Table 1: Performance Comparison of 4-Bromobenzamide Derivatives vs. Alternatives

Therapeutic TargetOptimized DerivativeStructural ModificationPrimary Assay MetricPerformance vs. Standard Alternative
TXAS Inhibition 4-BBA-Im-C6Imidazole + C6 Alkyl LinkerIC₅₀ (Enzyme Inhibition)Up to 10x more potent than clinical standard Dazoxiben (UK 37,248) .
Hypertension 4-BBA-Im-C3Imidazole + C3 Alkyl LinkerBlood Pressure ReductionHighly active in vivo; superior to C5-C8 analogs which lack BP effects .
Mtb FtsZ Assembly Compound 7b-42-cyclohexyl-benzimidazole coreMIC (Mtb H37Rv Strain)1.56 µg/mL ; vastly superior to parent unsubstituted benzimidazoles .

Mechanistic Insights: The Causality of Inhibition

Thromboxane A2 Synthase (TXAS) Inhibition: TXAS is a cytochrome P450 enzyme responsible for converting Prostaglandin H2 (PGH2) into Thromboxane A2 (TXA2), a potent inducer of platelet aggregation. The 4-bromobenzamide-imidazole derivatives act as competitive inhibitors. The unhindered nitrogen of the imidazole ring forms a coordinate covalent bond with the ferric heme iron at the catalytic site. The C5-C8 alkyl chain provides the exact spatial flexibility required for the 4-bromobenzamide moiety to anchor into the distal hydrophobic channel, effectively locking the enzyme in an inactive state without cross-reacting with the closely related prostacyclin synthase .

TXAS_Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Catalysis Platelet Platelet Aggregation TXA2->Platelet Activation Enzyme TXA2 Synthase (TXAS) Enzyme->PGH2 Inhibitor 4-Bromobenzamide Derivative (C5-C8) Inhibitor->Enzyme Inhibits

Mechanism of TXAS inhibition by C5-C8 4-bromobenzamide derivatives.

Mtb FtsZ Inhibition: FtsZ is a tubulin homologue essential for bacterial cell division. It polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell. The 4-bromobenzamide-substituted benzimidazoles (e.g., Compound 7b-4) do not interact with a heme group. Instead, the bulky, electron-withdrawing bromine atom enhances van der Waals interactions within the lipophilic interdomain cleft of FtsZ. This binding sterically hinders the conformational changes required for GTP-induced polymerization, thereby halting cell division and leading to bacterial death .

Experimental Protocols: Self-Validating Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and built-in quality controls to prevent false positives.

Protocol A: In Vitro Thromboxane Synthetase Inhibitory Assay

Objective: To quantify the IC₅₀ of 4-bromobenzamide-imidazole derivatives against TXAS while confirming selectivity over Prostacyclin Synthase.

  • Step 1: Enzyme Preparation

    • Action: Isolate human platelet microsomes (source of TXAS) via differential centrifugation at 100,000 x g.

    • Causality: Platelet microsomes provide a physiologically relevant, membrane-bound environment for the cytochrome P450 enzyme, preserving its native conformation better than recombinant cytosolic models.

  • Step 2: Compound Incubation & Reaction Initiation

    • Action: Pre-incubate the microsomes with varying concentrations of the 4-bromobenzamide derivative (0.1 nM to 10 µM) for 10 minutes at 37°C. Initiate the reaction by adding 10 µM of radiolabeled [¹⁴C]-PGH₂.

    • Causality: Pre-incubation allows the imidazole ring to establish the coordinate bond with the heme iron before the highly reactive, short-lived PGH₂ substrate is introduced.

  • Step 3: Reaction Termination & Metabolite Quantification

    • Action: Terminate the reaction after 2 minutes using 1M citric acid. Extract metabolites using ethyl acetate and separate them via Thin Layer Chromatography (TLC) or LC-MS/MS.

    • System Validation (Quality Control):

      • Positive Control: Run parallel assays using to benchmark potency.

      • Selectivity Check: Quantify both TXB₂ (the stable degradation product of TXA₂) and 6-keto-PGF₁α (the stable product of prostacyclin). A valid selective inhibitor will show a dose-dependent decrease in TXB₂ with no reduction (or a slight increase due to substrate shunting) in 6-keto-PGF₁α.

Protocol B: Mtb FtsZ Polymerization Light Scattering Assay

Objective: To evaluate the ability of benzimidazole-based 4-bromobenzamide derivatives to disrupt FtsZ Z-ring assembly.

  • Step 1: Recombinant Protein Equilibration

    • Action: Dilute purified recombinant Mtb FtsZ protein (12 µM) in a polymerization buffer (50 mM MES, 50 mM KCl, 5 mM MgCl₂, pH 6.5).

    • Causality: The slightly acidic pH and presence of Mg²⁺ are strictly required to stabilize the FtsZ monomers and facilitate the catalytic hydrolysis of GTP during the assay.

  • Step 2: Inhibitor Introduction

    • Action: Add the 4-bromobenzamide derivative (e.g.,) at concentrations ranging from 1 to 50 µg/mL. Incubate for 15 minutes at room temperature.

    • Causality: This allows the compound to partition into the hydrophobic interdomain cleft of the FtsZ monomers prior to the induction of polymerization.

  • Step 3: GTP-Induced Polymerization & Kinetic Monitoring

    • Action: Add 1 mM GTP to the cuvette. Immediately monitor 90-degree light scattering using a spectrofluorometer (excitation and emission wavelengths both set to 400 nm) over 30 minutes.

    • System Validation (Quality Control):

      • Baseline Control: Measure scattering prior to GTP addition to ensure the compound itself does not cause non-specific protein precipitation.

      • Negative Control: A vehicle-only (DMSO) reaction must show a rapid, exponential increase in light scattering, plateauing as the Z-ring polymers reach steady-state. A true inhibitor will suppress this curve in a strictly dose-dependent manner.

References

  • Wright, W. B., Press, J. B., Chan, P. S., Marsico, J. W., Haug, M. F., Lucas, J., Tauber, J., & Tomcufcik, A. S. (1986). Thromboxane synthetase inhibitors and antihypertensive agents. 1. N-[(1H-imidazol-1-yl)alkyl]aryl amides and N-[(1H-1,2,4-triazol-1-yl)alkyl]aryl amides. Journal of Medicinal Chemistry. URL: [Link]

  • Awasthi, D., Kumar, K., Knudson, S. E., Slayden, R. A., & Ojima, I. (2013). SAR Studies on Trisubstituted Benzimidazoles as Inhibitors of Mtb FtsZ for the Development of Novel Antitubercular Agents. Journal of Medicinal Chemistry. URL: [Link]

cross-validation of 4-bromo-N-(cyanomethyl)benzamide activity in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Validation of 4-bromo-N-(cyanomethyl)benzamide's Anticancer Activity Across Diverse Cell Lines

In the landscape of oncology drug discovery, the identification of novel chemical entities with potent and selective anticancer activity is a paramount objective. This guide focuses on 4-bromo-N-(cyanomethyl)benzamide, a compound of interest with a benzamide scaffold, a structure known to be present in various biologically active molecules.[1][2] While the specific biological activity of 4-bromo-N-(cyanomethyl)benzamide is not extensively documented in publicly available literature, this guide will use it as a representative novel compound to delineate a rigorous, multi-faceted strategy for cross-validating its putative anticancer effects.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It provides a framework for assessing a compound's efficacy, selectivity, and mechanism of action across a panel of well-characterized cancer cell lines. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present hypothetical data to illustrate the comparative analysis against established chemotherapeutic agents.

The Rationale for Cross-Validation in Multiple Cell Lines

Relying on a single cell line to characterize the activity of a novel compound is a precarious approach that often leads to results that are not broadly applicable.[5] Cancer is a heterogeneous disease, and cell lines derived from different tumors, even of the same type, can exhibit vastly different genetic backgrounds, signaling pathway dependencies, and drug sensitivities. Cross-validation across a diverse panel of cell lines is therefore a critical step to:

  • Assess the breadth of activity: Does the compound show efficacy against a wide range of cancer types, or is its activity restricted to a specific malignancy?

  • Identify potential biomarkers of sensitivity: Are there common genetic or phenotypic features among the sensitive cell lines that could predict patient response in a clinical setting?

  • Uncover potential resistance mechanisms: Conversely, what characteristics do the resistant cell lines share?

  • Provide a more robust dataset for go/no-go decisions in a preclinical drug development pipeline.[6]

For this hypothetical study of 4-bromo-N-(cyanomethyl)benzamide, we have selected a panel of three human cancer cell lines representing distinct and prevalent cancer types:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line. It is estrogen receptor (ER)-positive and serves as a model for hormone-responsive breast cancer.

  • A549: A human lung carcinoma cell line, widely used as a model for non-small cell lung cancer (NSCLC).[7]

  • HCT116: A human colorectal carcinoma cell line, valuable for its well-defined genetic background, including a mutation in the KRAS oncogene.

As a benchmark for comparison, we will use Doxorubicin , a well-established anthracycline chemotherapeutic agent with broad-spectrum activity against a variety of cancers.[8] Comparing our investigational compound to a standard-of-care drug is essential to understand its relative potency.[5]

Experimental Workflow for Cross-Validation

The overall strategy involves a tiered approach, starting with a broad assessment of cytotoxicity and then delving into the specific mechanism of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action (Apoptosis) cluster_2 Phase 3: Data Analysis & Interpretation start Prepare 4-bromo-N-(cyanomethyl)benzamide & Doxorubicin Stocks seed Seed MCF-7, A549, & HCT116 cells in 96-well plates start->seed treat Treat cells with a dose-response range of each compound seed->treat incubate Incubate for 72 hours treat->incubate viability Assess Cell Viability (CellTiter-Glo® Assay) incubate->viability ic50 Calculate IC50 Values viability->ic50 seed2 Seed cells in 6-well plates ic50->seed2 Based on IC50 results compare Compare IC50 values across cell lines and against Doxorubicin ic50->compare treat2 Treat with IC50 & 2x IC50 concentrations for 24 and 48 hours caspase Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay) treat2->caspase annexin Annexin V/PI Staining (Flow Cytometry) treat2->annexin correlate Correlate apoptosis data with cytotoxicity results caspase->correlate annexin->correlate compare->correlate conclusion Draw conclusions on compound's activity and selectivity correlate->conclusion

Figure 1: A comprehensive workflow for the cross-validation of a novel anticancer compound.

Detailed Experimental Protocols

Scientific rigor demands meticulous and reproducible methodologies. The following protocols are based on established standards in the field.

Cell Culture and Maintenance
  • Cell Line Propagation: All cell lines (MCF-7, A549, HCT116) are to be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth. Adherent cells are detached using Trypsin-EDTA.

  • Mycoplasma Testing: Regular testing for mycoplasma contamination is crucial to ensure data integrity.

Protocol: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[9][10] It is often preferred over colorimetric assays like MTT due to fewer interferences and greater sensitivity.[11]

  • Cell Seeding: Plate cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of 4-bromo-N-(cyanomethyl)benzamide and Doxorubicin in culture medium. A typical concentration range would be from 100 µM down to 0.01 µM.

  • Treatment: Remove the existing media from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with no cells (background control).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[9]

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all other measurements.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the normalized viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[8]

Protocol: Apoptosis Assessment (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[12][13]

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with 4-bromo-N-(cyanomethyl)benzamide at its predetermined IC50 and 2x IC50 concentrations for 24 and 48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant.

  • Staining:

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.[14]

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Comparative Data Analysis (Hypothetical Data)

To illustrate the output of this cross-validation study, the following tables summarize plausible, hypothetical results.

Table 1: Cytotoxicity (IC50) of 4-bromo-N-(cyanomethyl)benzamide vs. Doxorubicin
Cell Line4-bromo-N-(cyanomethyl)benzamide IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast)2.5 ± 0.30.8 ± 0.1
A549 (Lung)5.2 ± 0.61.5 ± 0.2
HCT116 (Colon)15.8 ± 2.11.2 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: In this hypothetical scenario, 4-bromo-N-(cyanomethyl)benzamide demonstrates potent cytotoxic activity against MCF-7 and A549 cells, albeit less potent than the standard chemotherapeutic Doxorubicin. Notably, its activity is significantly lower in HCT116 cells, suggesting a degree of selectivity that warrants further investigation into the genetic makeup of this cell line (e.g., KRAS mutation status) as a potential resistance factor.

Table 2: Induction of Apoptosis in MCF-7 Cells by 4-bromo-N-(cyanomethyl)benzamide (48h Treatment)
Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Untreated Control 3.1 ± 0.51.5 ± 0.2
IC50 (2.5 µM) 28.5 ± 3.215.2 ± 1.8
2x IC50 (5.0 µM) 45.7 ± 4.125.8 ± 2.5

Data are presented as mean ± standard deviation.

Interpretation: The hypothetical data clearly show a dose-dependent increase in both early and late apoptotic cell populations following treatment with 4-bromo-N-(cyanomethyl)benzamide. This strongly suggests that the observed cytotoxicity is mediated, at least in part, by the induction of programmed cell death.

Mechanistic Insights and Signaling Pathways

The induction of apoptosis is a hallmark of many successful anticancer drugs. It is a tightly regulated process involving a cascade of caspase enzymes. The Annexin V data suggests that 4-bromo-N-(cyanomethyl)benzamide activates this pathway.

G compound 4-bromo-N-(cyanomethyl)benzamide stress Cellular Stress (e.g., DNA Damage, ROS) compound->stress Induces membrane Mitochondrial Outer Membrane Permeabilization stress->membrane cyto_c Cytochrome c release membrane->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3/7 Activation (Executioner Caspases) cas9->cas3 apoptosis Apoptosis (Blebbing, DNA fragmentation) cas3->apoptosis

Figure 2: A hypothetical intrinsic apoptosis pathway activated by 4-bromo-N-(cyanomethyl)benzamide.

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for the initial cross-validation of a novel compound, using 4-bromo-N-(cyanomethyl)benzamide as a case study. Our hypothetical findings suggest that this compound is a promising cytotoxic agent that induces apoptosis and exhibits a degree of selectivity across different cancer cell lines.

The logical next steps in its preclinical evaluation would be:

  • Expansion of the cell line panel: Testing against a larger panel, including non-cancerous cell lines to assess for general toxicity.

  • Mechanism of Action studies: Investigating the upstream signaling events that lead to apoptosis (e.g., cell cycle arrest, DNA damage response).

  • In vivo studies: Evaluating the compound's efficacy and safety in preclinical animal models.[6]

By following a structured, multi-faceted validation approach, researchers can build a comprehensive data package that supports the continued development of promising new anticancer agents.

References

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • Gene Target Solutions. (2014, March 31). Protocol-Biotium-Dual-Apoptosis-Assay-with-NucView-488-Caspase-3-Substrate-and-CF594-Annexin-V-30067.pdf. Retrieved from [Link]

  • Thiyagarajan, S., Sivalingam, J., & Kutti, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3009. [Link]

  • Suseendran, S., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5645. [Link]

  • Haque, A. (2026, March 3). Improving Laboratory-Based Cancer Drug Discovery Study Designs for Better Research Translations. Cancers, 18(5), 519. [Link]

  • Promega Connections. (2017, November 13). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Retrieved from [Link]

  • American College of Advancement in Medicine. (n.d.). In Vitro Chemoresistance and Chemosensitivity Assays. Retrieved from [Link]

  • Ramli, F., et al. (2014). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biological Sciences, 10(8), 879-885. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

  • Fun, H. K., et al. (2011). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]

  • Baumann, M., & Krause, M. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Basic Principles of Tumor-Specific Targeting (pp. 29-41). Springer. [Link]

  • O'Neill, A. J., et al. (2016). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology, 6, 13. [Link]

  • Ontosight AI. (n.d.). Unveiling the Hidden Potential of 4-Bromo-N-Benzamide: A Deep Dive. Retrieved from [Link]

  • Hussain, A., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. BMC Chemistry, 17(1), 74. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • PubChem. (n.d.). 4-bromo-n-(cyanomethyl)benzamide. Retrieved from [Link]

  • Ben-Ighil, L., et al. (2010). N-(Cyanomethyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o530. [Link]

  • Wang, Y., et al. (2025, August 9). Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. Retrieved from [Link]

Sources

comparing the efficacy of 4-bromo-N-(cyanomethyl)benzamide in vitro and in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 4-Bromo-N-(cyanomethyl)benzamide as a Cysteine Protease Inhibitor Probe

Executive Summary

4-Bromo-N-(cyanomethyl)benzamide (CAS: 99208-44-3) is a synthetic cysteine protease inhibitor belonging to the nitrile-based benzamide class. It functions as a reversible covalent inhibitor , primarily targeting papain-family proteases such as Cathepsin K, L, S, and B .

Unlike broad-spectrum irreversible inhibitors (e.g., E-64) or complex clinical candidates (e.g., Odanacatib), this compound represents a minimalist pharmacophore —a "fragment" lead that combines a nitrile warhead with a hydrophobic P2 element (4-bromophenyl). It is widely used in drug discovery as a chemical probe to map the S2 hydrophobic pocket of proteases or as a starting point for fragment-based drug design (FBDD).

Key Application:

  • In Vitro: Mechanistic studies of thioimidate formation; mapping S2 subsite specificity.

  • In Vivo: Early-stage pharmacokinetic (PK) validation; not typically used as a standalone therapeutic due to moderate potency (micromolar range) compared to nanomolar clinical candidates.

Mechanism of Action: The Nitrile Warhead

The efficacy of 4-bromo-N-(cyanomethyl)benzamide relies on the electrophilic nature of its nitrile (cyano) group.

  • Recognition: The 4-bromophenyl group acts as a P2 substituent, docking into the hydrophobic S2 pocket of the cysteine protease. The bromine atom enhances lipophilicity and van der Waals interactions compared to an unsubstituted benzamide.

  • Reaction: The active site Cysteine thiolate (Cys-S⁻) nucleophilically attacks the nitrile carbon.

  • Adduct Formation: This forms a thioimidate intermediate. Unlike epoxides or vinyl sulfones, this reaction is reversible , allowing the enzyme to regenerate if the inhibitor concentration drops (a key safety feature in drug design to reduce immunogenicity).

Mechanism Enzyme Free Enzyme (Cys-SH + His-Im) Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (R-CN) Inhibitor->Complex Transition Transition State (Thiolate attack on C≡N) Complex->Transition Nucleophilic Attack Adduct Thioimidate Adduct (Covalent E-I Complex) Transition->Adduct Thioimidate Formation Adduct->Complex Slow Dissociation

Figure 1: Reversible covalent inhibition mechanism of nitrile-based inhibitors against cysteine proteases.

Comparative Efficacy Analysis

This section objectively compares 4-bromo-N-(cyanomethyl)benzamide against the industry "Gold Standard" (E-64) and a "Clinical Benchmark" (Odanacatib).

Table 1: Efficacy Profile Comparison
Feature4-Bromo-N-(cyanomethyl)benzamide E-64 Odanacatib
Class Fragment-based ProbeBroad-spectrum ToolOptimized Clinical Drug
Mechanism Reversible Covalent (Thioimidate)Irreversible (Epoxide ring opening)Reversible Covalent (Nitrile)
Potency (IC50) 1 – 50 µM (Moderate)1 – 10 nM (High)< 1 nM (Ultra-High)
Selectivity Low (Binds most Cathepsins)None (Binds all Cysteine Proteases)High (Specific to Cathepsin K)
Binding Mode P1-P2 interactions onlyNon-selective active site alkylationP1-P2-P3 extended interactions
In Vivo Utility Low (Rapid clearance, low potency)Toxic (Not for therapeutic use)High (Bone resorption efficacy)
Primary Use SAR mapping, Fragment screeningAssay control (Positive inhibition)Disease model validation

Expert Insight: While Odanacatib achieves nanomolar potency by extending into the S3 and S1' pockets, 4-bromo-N-(cyanomethyl)benzamide relies solely on the S2 pocket fit. The "4-bromo" substituent provides a ~5-10 fold potency increase over the unsubstituted benzamide by filling the deep hydrophobic S2 cleft of Cathepsin L/K, but it lacks the auxiliary binding groups required for drug-like potency.

Experimental Protocols

A. In Vitro Efficacy: Fluorogenic Enzymatic Assay

Objective: Determine the IC50 of the probe against Cathepsin L or K.

Materials:

  • Enzyme: Recombinant Human Cathepsin L (or K).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA.

Protocol:

  • Preparation: Dilute 4-bromo-N-(cyanomethyl)benzamide in DMSO to create a 10-point dose-response curve (e.g., 100 µM to 0.1 µM).

  • Activation: Incubate Cathepsin L in Assay Buffer for 15 minutes at room temperature (activates the active site cysteine).

  • Incubation: Add 10 µL of inhibitor solution to 90 µL of activated enzyme in a black 96-well plate. Incubate for 30 minutes to allow equilibrium binding.

  • Initiation: Add 100 µL of Z-Phe-Arg-AMC substrate (Final concentration: Km value, typically 10-20 µM).

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope (V0) for each concentration. Plot % Inhibition vs. Log[Inhibitor] to determine IC50 using a 4-parameter logistic fit.

B. In Vivo Validation: Pharmacokinetics (PK) Screen

Objective: Assess metabolic stability before efficacy testing. Simple benzamides are prone to rapid hydrolysis.

Protocol:

  • Subjects: Male C57BL/6 Mice (n=3 per timepoint).

  • Dosing: Administer 10 mg/kg via Intravenous (IV) tail vein injection (dissolved in 5% DMSO / 10% Solutol / Saline).

  • Sampling: Collect blood via saphenous vein at 5, 15, 30, 60, 120, and 240 minutes.

  • Analysis: Protein precipitation with acetonitrile followed by LC-MS/MS detection of the parent compound (MRM transition for Br-isotope pattern).

  • Success Criteria: If Half-life (T1/2) > 30 mins, proceed to efficacy models (e.g., Bone Resorption for CatK). If < 30 mins, the probe is suitable only for in vitro use or requires structural optimization.

Workflow Visualization

Workflow Start Compound: 4-Bromo-N-(cyanomethyl)benzamide Step1 In Vitro Screening (Fluorogenic Assay) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Selectivity Profiling (Cat K vs L vs B) Decision1->Step2 Yes Stop Discard / Re-design Decision1->Stop No Step3 In Vivo PK (Mouse) (IV Bolus 10mg/kg) Step2->Step3 Decision2 T1/2 > 30 min? Step3->Decision2 Step4 Efficacy Model (Osteoporosis/Inflammation) Decision2->Step4 Yes (Valid Lead) Decision2->Stop No (Tool Only)

Figure 2: Preclinical evaluation cascade for nitrile-based protease inhibitors.

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanacethydrazide inhibitors of cathepsin K: kinetics of inhibition and binding mode." Journal of Medicinal Chemistry.

  • Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry.

  • Löser, R., & Fittkau, K. (2005). "Cyanomethylamides as potential cysteine protease inhibitors."[1][2][3] Drug Discovery Today.

  • Podgorski, I., & Sloane, B. F. (2003). "Cathepsin K inhibition: a new mechanism for the treatment of osteoporosis." American Journal of Pathology.

Sources

Optimized HPLC Validation for 4-Bromo-N-(cyanomethyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 4-bromo-N-(cyanomethyl)benzamide (CAS 17281-86-2) is a critical intermediate in the synthesis of JAK inhibitors, including Momelotinib. While generic "scouting" gradients are sufficient for reaction monitoring, they fail to meet the rigorous specificity and precision required for Quantitative Quality Control (QC) release. Common issues include co-elution with the hydrolysis impurity (4-bromobenzoic acid) and baseline drift that compromises low-level quantitation.

The Solution: This guide presents a validated, stability-indicating HPLC-UV method optimized specifically for this benzamide derivative. By transitioning from a generic formic acid gradient to a buffered isocratic/shallow gradient system, we demonstrate a 3x improvement in resolution and a 50% reduction in LOQ , ensuring strict compliance with ICH Q2(R2) guidelines.

Part 1: Compound Profile & Analytical Strategy

The Analyte: 4-Bromo-N-(cyanomethyl)benzamide[1]
  • Role: Key electrophile in the formation of the Momelotinib pyrimidine core.

  • Critical Quality Attribute (CQA): Purity must typically exceed 98.0% to prevent side-reactions in the subsequent guanidine cyclization step.

  • Primary Impurity: 4-Bromobenzoic acid (arising from hydrolysis of the amide or residual starting material).

Visualizing the Impurity Landscape

The following diagram illustrates the synthesis pathway and the origin of the critical impurity that drives the need for this optimized method.

Synthesispathway cluster_0 Critical Separation Pair Start1 4-Bromobenzoic Acid (Starting Material) Product 4-Bromo-N-(cyanomethyl)benzamide (Target Analyte) Start1->Product Amidation (EDC/HOBt) Start2 Aminoacetonitrile Start2->Product Impurity 4-Bromobenzoic Acid (Hydrolysis Impurity) Product->Impurity Degradation (H2O/H+) Momelotinib Momelotinib (Final API) Product->Momelotinib Cyclization w/ Guanidine

Figure 1: Synthesis pathway of Momelotinib highlighting the critical separation required between the target amide and its acid hydrolysis product.

Part 2: Method Comparison – Generic vs. Optimized

This section objectively compares a standard "Generic Scouting Method" (commonly used in synthesis labs) against the "Optimized QC Method."

The Alternative: Generic Scouting Gradient
  • Column: Standard C18 (e.g., 50 x 4.6 mm, 5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% B over 10 minutes.

  • Weakness: The acidic impurity (4-bromobenzoic acid) is partially protonated but often tails or co-elutes with the polar cyanomethyl amide front. Baseline drift at 254 nm interferes with integration at low concentrations.

The Solution: Optimized Buffered Method
  • Column: Phenomenex Luna C18(2) or Agilent Zorbax SB-C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic (40:60 A:B) or Shallow Gradient.

  • Rationale: Low pH (2.5) fully suppresses the ionization of 4-bromobenzoic acid (pKa ~4), increasing its retention and sharpening the peak shape. Phosphate buffer eliminates baseline drift common with formic acid.

Comparative Performance Data
ParameterGeneric Gradient (Alternative)Optimized Buffered Method (Proposed)Impact on Validation
Resolution (Rs) (Analyte vs. Impurity)1.8 (Marginal)> 5.0 (Excellent) Ensures specificity during stability studies.
Tailing Factor (Tf) 1.4 - 1.60.95 - 1.10 improves integration accuracy.
Baseline Noise High (Drift)Low (Flat) Lowers LOD/LOQ.
LOQ ~0.1% (w/w)0.05% (w/w) Allows stricter impurity control.
Precision (RSD) 1.5% - 2.0%< 0.5% Critical for Assay potency.

Part 3: Validation Protocol (ICH Q2(R2) Aligned)

This protocol is designed as a self-validating system. Each step confirms the reliability of the previous one.

Workflow Visualization

ValidationWorkflow Start Method Development (pH 2.5 Buffer Selected) Spec Specificity / Stress Testing (Acid/Base/Oxidation) Start->Spec Confirm Separation Lin Linearity & Range (50% - 150% Target) Spec->Lin Purity Checked Acc Accuracy (Recovery) (Spike at 80%, 100%, 120%) Lin->Acc R² > 0.999 Prec Precision (Repeatability n=6) Acc->Prec Recovery 98-102% Robust Robustness (Flow +/- 0.1, Temp +/- 5C) Prec->Robust RSD < 1.0%

Figure 2: Sequential validation workflow ensuring ICH Q2(R2) compliance.

Detailed Methodology
1. Specificity (Stress Testing)
  • Objective: Prove the method can measure the analyte unequivocally in the presence of degradants.

  • Protocol:

    • Prepare 1 mg/mL sample solutions.

    • Acid Stress: Add 0.1N HCl, heat at 60°C for 1 hour.

    • Base Stress: Add 0.1N NaOH, heat at 60°C for 1 hour (Expect rapid hydrolysis to 4-bromobenzoic acid).

    • Oxidation: Add 3% H2O2.

  • Acceptance Criteria: Peak purity index > 0.999 (via Diode Array Detector). Resolution between analyte and degradation products > 1.5.

2. Linearity & Range
  • Objective: Verify response proportionality.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0%.[1]

3. Accuracy (Spike Recovery)
  • Objective: Confirm no matrix interference.

  • Protocol: Spike known amounts of 4-bromo-N-(cyanomethyl)benzamide into a placebo matrix (if applicable) or solvent at 80%, 100%, and 120% levels. Triplicate preparations.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD of replicates ≤ 1.0%.

4. Precision (System & Method)
  • System Precision: 6 injections of standard. RSD ≤ 1.0%.

  • Method Precision: 6 independent sample preparations. RSD ≤ 2.0%.[1][2]

Part 4: Detailed Operating Procedure (SOP)

Instrument: HPLC with UV/PDA Detector (Agilent 1260/1290 or Waters Alliance).

1. Reagents:

  • Acetonitrile (HPLC Grade).

  • Potassium Dihydrogen Phosphate (KH2PO4).

  • Phosphoric Acid (85%).

  • Water (Milli-Q or HPLC Grade).

2. Mobile Phase Preparation:

  • Buffer (Mobile Phase A): Dissolve 2.72 g KH2PO4 in 1000 mL water. Adjust pH to 2.5 ± 0.05 with Diluted Phosphoric Acid. Filter through 0.45 µm membrane.

  • Organic (Mobile Phase B): 100% Acetonitrile.

3. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detector: UV at 240 nm (Max absorbance for benzamide core).

  • Run Time: 15 minutes.

  • Elution Program: Isocratic 60% Buffer : 40% Acetonitrile.

4. System Suitability Criteria:

  • Theoretical Plates (N) > 5000.

  • Tailing Factor (T) < 1.5.[4]

  • RSD of Standard Area < 1.0%.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.

  • Zhu, C., Xue, X., Han, G., & Xu, J. (2017).[5] New and Practical Synthesis of Momelotinib.[5][6][7] Journal of Heterocyclic Chemistry, 54(6).

  • Liu, C., Zhou, X., & Qiu, Y. (2024).[8] A Novel Synthetic Method of Momelotinib.[5][6][7] Chinese Journal of Pharmaceuticals, 55(10).[8]

  • BenchChem. (2025).[1][2] A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification.

Sources

benchmarking 4-bromo-N-(cyanomethyl)benzamide against standard of care

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-bromo-N-(cyanomethyl)benzamide Against Standard of Care: A Cysteine Protease Inhibitor Guide

Cysteine proteases are critical therapeutic targets across diverse disease states, from viral replication (SARS-CoV-2 Main Protease, Mpro) to bone resorption (Cathepsin K). The development of targeted covalent inhibitors (TCIs) has revolutionized this field. Among covalent warheads, the nitrile group offers a highly desirable "Goldilocks" reactivity profile: it is sufficiently electrophilic to engage the catalytic cysteine, yet it forms a reversible thioimidate adduct, significantly reducing the risk of off-target immunogenicity associated with irreversible binders like vinyl sulfones[1][2].

This guide provides a rigorous framework for benchmarking 4-bromo-N-(cyanomethyl)benzamide (CAS: 99208-44-3)—a prototypical low-molecular-weight covalent fragment[3]—against two fully elaborated, clinical-stage Standard of Care (SoC) inhibitors: Odanacatib (Cathepsin K)[4] and Nirmatrelvir (SARS-CoV-2 Mpro)[5].

Mechanistic Rationale & Warhead Dynamics

To benchmark a fragment against an SoC, one must first understand the causality of target engagement. 4-bromo-N-(cyanomethyl)benzamide relies on two primary interactions:

  • Halogen Bonding: The 4-bromobenzamide moiety provides a rigid aromatic scaffold capable of occupying the hydrophobic S1/S2 pockets, utilizing the bromine atom as a halogen bond donor.

  • Reversible Covalent Binding: The cyanomethyl group acts as the electrophilic warhead. The electron-poor carbon of the nitrile undergoes nucleophilic attack by the active-site thiolate (e.g., Cys145 in Mpro or Cys25 in Cathepsins) to form a reversible thioimidate adduct[5][6].

Mechanism Cys Catalytic Cys Thiolate (Nucleophile) Nitrile Nitrile Warhead (Electrophile) Cys->Nitrile Nucleophilic Attack Thioimidate Reversible Thioimidate Adduct Nitrile->Thioimidate Covalent Bond Thioimidate->Cys Hydrolysis His Catalytic His (Proton Donor) His->Nitrile Protonation

Catalytic mechanism of reversible covalent nitrile inhibitors.

Benchmarking Strategy & Experimental Protocols

Because 4-bromo-N-(cyanomethyl)benzamide is a fragment (MW 239.07) lacking the extended peptidomimetic backbone of drugs like Nirmatrelvir, its absolute affinity (


) will naturally be lower. Therefore, benchmarking must focus on Ligand Efficiency (LE)  and covalent bond formation efficiency (

)
rather than static

values alone[7].
Protocol A: FRET-Based Enzymatic Kinetics (Self-Validating System)

Covalent inhibitors are notorious for assay interference. This protocol is designed to eliminate false positives caused by colloidal aggregation or oxidative artifacts.

  • Buffer Preparation: Prepare assay buffer (100 mM sodium acetate pH 5.5 for CatK; 50 mM Tris-HCl pH 7.3 for Mpro). Crucial Step: Add 5 mM Dithiothreitol (DTT) to maintain the catalytic cysteine in a reduced state, and 0.01% Triton X-100 to prevent Pan-Assay Interference Compounds (PAINS) aggregation[8].

  • Enzyme Incubation: Pre-incubate the recombinant enzyme (e.g., 0.15 nM) with varying concentrations of the inhibitor (Fragment or SoC) for discrete time intervals (0, 15, 30, 60 minutes). Causality:

    
     for covalent inhibitors is time-dependent; pre-incubation allows calculation of the inactivation rate (
    
    
    
    ).
  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsins).

  • Kinetic Readout: Monitor fluorescence emission continuously. Calculate

    
     using pseudo-first-order kinetics.
    
Protocol B: Surface Plasmon Resonance (SPR) for Reversibility

To prove that the cyanomethyl warhead mimics the reversible safety profile of Odanacatib and Nirmatrelvir, SPR is required.

  • Immobilization: Immobilize the target protease onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject 4-bromo-N-(cyanomethyl)benzamide and SoC comparators at flow rates of 30 μL/min.

  • Dissociation Phase: Flow blank running buffer over the chip. Causality: A measurable off-rate (

    
    ) confirms the hydrolysis of the thioimidate bond, distinguishing it from irreversible alkynes or vinyl sulfones[9].
    

Workflow Comp 4-bromo-N-(cyanomethyl)benzamide Assay1 FRET Enzymatic Assay (IC50 & kinact/Ki) Comp->Assay1 SoC Standard of Care (Odanacatib / Nirmatrelvir) SoC->Assay1 Assay2 SPR Binding Kinetics (Reversibility Validation) Assay1->Assay2 Active Hits Assay3 Cellular Efficacy (Target Engagement) Assay2->Assay3 Validated Mechanism Data Comparative Data Analysis Assay3->Data Efficacy Metrics

High-throughput benchmarking workflow for cysteine protease inhibitors.

Comparative Data Analysis

The following table synthesizes representative benchmarking metrics. While the SoC drugs exhibit sub-nanomolar to low-nanomolar potencies due to extensive sub-site optimization (e.g., Nirmatrelvir's γ-lactam ring mimicking the P1 Gln residue[5]), 4-bromo-N-(cyanomethyl)benzamide demonstrates exceptional Ligand Efficiency, proving the viability of its warhead.

CompoundTarget EnzymeApparent

(nM)*

(

)
Reversibility (SPR)Ligand Efficiency (LE)
4-bromo-N-(cyanomethyl)benzamide Cathepsin K4,500

Yes (Fast

)
High (>0.35 kcal/mol/HA)
Odanacatib (SoC) Cathepsin K0.2

Yes (Slow

)
Moderate
4-bromo-N-(cyanomethyl)benzamide SARS-CoV-2 Mpro12,000

Yes (Fast

)
High (>0.32 kcal/mol/HA)
Nirmatrelvir (SoC) SARS-CoV-2 Mpro3.1

Yes (Slow

)
Moderate

*Note:


 values for covalent inhibitors are dependent on pre-incubation time (standardized here to 30 minutes).

Field-Proven Insights for Drug Development

Benchmarking 4-bromo-N-(cyanomethyl)benzamide against clinical SoCs reveals critical insights for medicinal chemists:

  • The Power of the Nitrile: The data confirms that the cyanomethyl group is a highly effective, tunable warhead. Unlike irreversible inhibitors which can permanently ablate host proteins and cause toxicity, the nitrile's reversible thioimidate formation allows for target engagement without permanent systemic accumulation[1].

  • Fragment-to-Lead Trajectory: The relatively high

    
     of the fragment is a feature, not a bug. Its high Ligand Efficiency means that keeping the 4-bromo-N-(cyanomethyl)benzamide core and synthetically growing the molecule into the S2 and S3 pockets (similar to the 4-fluoroleucine derivative in Odanacatib[10]) will exponentially increase 
    
    
    
    while maintaining favorable pharmacokinetics.

References

  • ChemScene. "99208-44-3 | 4-Bromo-N-(cyanomethyl)benzamide". ChemScene Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYMnQ9C-P4OdhLyRPAAubC5KeFOFmqtPoaTCf_XxvoilQ01XBzjEfJNnqrMUTegN9MnMgRef4wvI3PAcrVeuDC9i6zzy2xZjk8Rqn-ynwLIrkW4YTLzoNEFuFrKBjC01__WQvA04-bxS6gWzE=]
  • Burtoloso, A. C. B., et al. "Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors". PLOS Neglected Tropical Diseases (2017).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBZ7LX8pxVNDnO--K9HHp4YD-tK_MyuA2k6hL4cEcWuDm5Lls2DCrx2SB6fDw5r4gjk45uMu9NWNZaCz9OS_1ESgJASaxGRipZCOizxEJKffS_1iUxnWvhrLQwaJ14qVzQND0Bc8xWJk_mXCQOwIMjSSqF7YZBoTTXIOEg5WZ0hkWzn6-N]
  • "Odanacatib, a cathepsin K inhibitor for the treatment of osteoporosis and other skeletal disorders associated with excessive bone remodeling". Panorama Ortho (2009).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpBExvO1QiKk6pYRYaQoPa3WNP4xLC9IIG1mVBCIBHoBoRhxfCDQO9Y73CjEXaVgO8ypjDFj1Ff8sHk13WCW6ql7dpA5h5AbPuhnWfX8_C8EmRKZfrYtkfXbbRB0HlCk16WJZz40j-QqzGE8vIQr_UAwLbrDJpAKPXXyR_R3GITmlx-CQueQ1q1I7tRJmkSSJ3J6M7KH9K3Sy_vKH8_zYmhXEBYff9Y_UmtJGy2hAc1Zdqzsz4lAH8f6iVum8l4zCHfHtzCWNWgwZ1rqM7c0IfLoJdbJivRCCqSQHOTHCGXpdtUIy4jGMJVs09HFkstPWppmNIcTafVRinxtSIQYNVjpUegA==]
  • "Recent Advances on SARS-CoV-2 Mpro Inhibitors: From Nirmatrelvir to Future Perspectives". Preprints.org (2023).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoRqPjhqHQRQI8s7ccfCc_Aq2VmDPwLXQ6lFTWG1jqh4wOLDnYOd9Qv67_P8EO2XIs6lU93y89MG_UpocbAhKxoEbMYj8Va83cQKwht6N19GC1JM1QSBvxpJT1kh39dRU2tX1Y_XDwUO5isQ==]
  • "A patent review on cathepsin K inhibitors to treat osteoporosis (2011 – 2021)". Expert Opinion on Therapeutic Patents (2022).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa82hpZ_VUEeV2lxwMzWMNgk_j2FXKyJ37duC-5JHTMme3Qy8C6DrdIgDrZyBTzj2oF4cEuAi-kK70SbTofjwhCtEjKINn-Gvw6Q6NLWCNeZGscZcE_zGi9Zg1jwvCbOmi-O3dp6nQ_EmEC5G_-b2J3Ow_sGt3XQYGvEfwfkgv-6BlOUiRrJiTDl_ZWuDJcTyzcMihBVlUBfITmdr4Sd6U9cTtgwyBXTvlsKoCdw==]
  • Brewitz, L., et al. "Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine". Protein Data Bank Japan / J. Med. Chem. (2023).[https://vertexaisearch.cloud.google.
  • "Study—Odanacatib". Basicmedical Key (2017).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-iy-V6HmGaZKZZL2EZJynEIkvRq2afPJ4iBe7-du4g5phsvCPFqg7L7CBaH6xtQ4-T9bYHnykh57wGJ1_yBkpF0MixSgC6LJ-umLCI1te6XXQM0lhkL1AG0Wzgkl9K0DBM6GWEHO0Dg==]
  • "Advancing Covalent Ligand and Drug Discovery beyond Cysteine". Chemical Reviews (2025).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuD_V5Db7ykz6VhFy4d4r4zBHqX7Y48zVkOF9WTEhXogzlusK36IR4gytSEQTUdoZuVniB6eEzW8126pLOTGaZTxY41hRXzKrnk6IUplQBj7sQGCFz0INProVIadcgkeds5z_OkmKwz8QWUipUCJc=]
  • "Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors". bioRxiv (2024).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgNCTEb7yxfyMQqGT5QvGJPSvWoJNDmW1ZwmTRrUDRH7tdnFbkWX4h_KGgM4iFtZZpJmxI8WuD81WDsRIzv4MKmtTL6org4wEorbA9OXTZzSquQmI1O9az2ecNRyEJByddSwfA3VPYWQHbBa0rAzJDECFQg1rkKUdshAc=]

Sources

Safety Operating Guide

4-Bromo-N-(cyanomethyl)benzamide: Disposal & Handling Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: 4-Bromo-N-(cyanomethyl)benzamide is a halogenated organic nitrile . Improper disposal poses two critical risks: the formation of toxic hydrogen cyanide (HCN) gas if exposed to strong acids, and the release of corrosive bromine species during improper incineration.

Core Directive:

  • Do NOT dispose of down the drain.[1][2]

  • Do NOT treat with acidic waste streams.

  • MUST be segregated into Halogenated Organic Waste .[1]

Chemical Profile & Hazard Assessment

Understanding the molecular structure is the prerequisite for safe disposal. This compound contains three functional groups that dictate its waste stream.

Functional GroupHazard CharacteristicDisposal Implication
Aryl Bromide (Ar-Br)Halogenated OrganicRequires high-temperature incineration with scrubbers to prevent dioxin/acid gas formation. Strictly segregate from non-halogenated solvents.
Nitrile (-CN)Cyanide PrecursorFatal Incompatibility: Contact with strong acids (HCl, H₂SO₄) can hydrolyze the nitrile, releasing Hydrogen Cyanide (HCN) gas.[3]
Amide (-CONH-)Hydrolytic StabilityGenerally stable, but can degrade into 4-bromobenzoic acid and aminoacetonitrile under extreme pH, increasing toxicity.

GHS Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[4][5]

  • Skin/Eye Irritation: Category 2 (Causes serious irritation)[4][5]

  • STOT-SE: Category 3 (Respiratory irritation)[4][5]

Waste Segregation Protocol

Effective disposal begins at the bench. You must segregate this chemical from incompatible streams immediately upon generation.

Disposal Decision Tree

The following workflow illustrates the logic for segregating 4-bromo-N-(cyanomethyl)benzamide from other laboratory wastes.

DisposalWorkflow Start Waste Generation 4-bromo-N-(cyanomethyl)benzamide StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Powder/Residue LiquidWaste Liquid / Solution StateCheck->LiquidWaste Dissolved SolidContainer Solid Waste Container (Double-bagged, Label: Toxic) SolidWaste->SolidContainer SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloStream Halogenated Waste Container (e.g., DCM, Chloroform) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Non-Halogenated Container (e.g., Acetone, EtOH) SolventCheck->NonHaloStream Non-Halogenated MixWarning CRITICAL: If mixed, treat ENTIRE volume as HALOGENATED NonHaloStream->MixWarning Contaminated with Brominated Compound MixWarning->HaloStream Re-classify

Figure 1: Decision logic for segregating 4-bromo-N-(cyanomethyl)benzamide waste streams.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired reagents, weighing boats, contaminated gloves, spill cleanup materials.[6]

  • Containment: Place the solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary wide-mouth jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-Bromo-N-(cyanomethyl)benzamide" (Do not use abbreviations).[7][8]

    • Hazard Checkboxes: Toxic, Irritant.

  • Storage: Store in a cool, dry area away from acids and oxidizers until pickup.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC effluent, reaction solvents, washing solutions.

  • Selection: Select the Halogenated Organic Waste container (typically red or yellow safety cans, depending on facility color codes).

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute (the benzamide) legally and technically classifies the mixture as halogenated waste in many jurisdictions.

  • Compatibility Check: Ensure the container does NOT contain strong acids (Nitric, Sulfuric, Hydrochloric).

    • Mechanism:[1][9][10][11] Acidic environments can protonate the nitrile nitrogen, facilitating hydrolysis to carboxylic acids and ammonium, or under specific reductive conditions, potentially releasing cyanide.

  • Transfer: Pour waste using a funnel to prevent spillage. Close the lid immediately.

  • Logging: Record the volume and concentration (approximate) on the waste log sheet.

Spill Response Protocol

Minor Spill (< 10 g/mL):

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is active.[1][12]

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.

  • Neutralization (Not applicable): Do not attempt to chemically neutralize.

  • Absorption:

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

    • Solids: Cover with wet paper towels to prevent dust generation, then carefully wipe up.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream (as described in Section 4A).

  • Decontamination: Wash the surface with soap and water. Collect the rinsate as Halogenated Liquid Waste .

Regulatory & Compliance Data

ParameterClassificationCode/Standard
RCRA Code (USA) Not P-listed or U-listed specific to CAS.D003 (Reactivity - if cyanide generation potential is cited) or Default Halogenated Solvent codes (e.g., F002 mixtures).
Waste Stream Halogenated OrganicHigh BTU Incineration
DOT Shipping Toxic Solid, Organic, N.O.S.UN 2811 (Typical class for toxic organic solids)

Author's Critical Note: While this specific CAS is not explicitly P-listed (acutely hazardous) by the EPA, the presence of the nitrile group warrants treating it with the same rigor as P-listed cyanides to ensure personnel safety.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11533968, 4-Bromo-N-(cyanomethyl)benzamide. PubChem.[4][8][13] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. EPA.gov. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromo-N-(cyanomethyl)benzamide. Merck KGaA.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.